N-(2-Furylmethyl)maleimide
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 159098. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
1-(furan-2-ylmethyl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c11-8-3-4-9(12)10(8)6-7-2-1-5-13-7/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGSUUIGEQAOVIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40303567 | |
| Record name | 1-[(Furan-2-yl)methyl]-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40303567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32620-61-4 | |
| Record name | 32620-61-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159098 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-[(Furan-2-yl)methyl]-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40303567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-FURFURYLMALEIMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to N-(2-Furylmethyl)maleimide: Chemical Properties, Structure, and Reactivity
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-(2-Furylmethyl)maleimide, a heterocyclic compound featuring two highly versatile functional groups: a furan ring and a maleimide ring. This unique combination makes it a valuable building block in organic synthesis, materials science, and bioconjugation. This document details its chemical and physical properties, structure, synthesis, and key reactive pathways, with a focus on its applications in research and drug development.
Chemical Identity and Properties
This compound, also known as N-furfurylmaleimide, is a stable, solid organic compound. Its core characteristics are summarized in the tables below.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 32620-61-4[1][2][3] |
| Molecular Formula | C₉H₇NO₃[1][2][3][4] |
| Molecular Weight | 177.16 g/mol [1][2][3][4] |
| IUPAC Name | 1-(furan-2-ylmethyl)-1H-pyrrole-2,5-dione[2] |
| Synonyms | N-Furfurylmaleimide, 1-(2-furanylmethyl)-1H-pyrrole-2,5-dione[2][5] |
| InChI | InChI=1S/C9H7NO3/c11-8-3-4-9(12)10(8)6-7-2-1-5-13-7/h1-5H,6H2[1][3] |
| InChI Key | LGSUUIGEQAOVIU-UHFFFAOYSA-N[1][3] |
| SMILES | O=C1C=CC(=O)N1CC2=CC=CO2 |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Boiling Point | 317.6 ± 25.0 °C (Predicted)[2] |
| Density | 1.393 ± 0.06 g/cm³ (Predicted)[2] |
| pKa | -2.36 ± 0.20 (Predicted)[2] |
Molecular Structure
This compound consists of a central maleimide ring N-substituted with a furfuryl group (a furan ring attached via a methylene bridge). The maleimide group is an electron-poor α,β-unsaturated carbonyl system, making it an excellent Michael acceptor. The furan ring is an electron-rich aromatic diene, predisposing it to participate in [4+2] cycloaddition reactions.
Figure 1: 2D Chemical Structure of this compound.
Synthesis and Characterization
The most common synthetic route to N-substituted maleimides involves a two-step process starting from maleic anhydride and the corresponding primary amine, in this case, furfurylamine.
Figure 2: General synthetic workflow for this compound.
Experimental Protocols
Synthesis of this compound:
This protocol is a representative method based on general procedures for N-substituted maleimide synthesis.[6]
-
Step 1: Formation of N-(2-Furylmethyl)maleamic Acid.
-
Dissolve maleic anhydride (1.0 eq) in a suitable aprotic solvent (e.g., diethyl ether or acetone) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Add furfurylamine (1.0 eq) dropwise to the stirred solution. A precipitate (the maleamic acid) will typically form.
-
Allow the reaction to stir for 1-2 hours at room temperature to ensure complete reaction.
-
Collect the solid precipitate by vacuum filtration, wash with cold solvent, and dry under vacuum.
-
-
Step 2: Dehydration and Cyclization to this compound.
-
Combine the dried maleamic acid intermediate from Step 1 with anhydrous sodium acetate (0.5-1.0 eq) in acetic anhydride (5-10 volumes).
-
Heat the mixture with stirring to 60-80 °C for 2-3 hours.
-
After cooling to room temperature, pour the reaction mixture into ice-water to precipitate the product and hydrolyze the excess acetic anhydride.
-
Collect the crude solid product by vacuum filtration.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
-
Spectroscopic Characterization
-
¹H NMR Spectroscopy: The expected proton NMR spectrum would show characteristic signals: a singlet for the two equivalent maleimide protons (δ ≈ 6.7-6.8 ppm), three distinct signals for the furan ring protons (δ ≈ 6.2-7.4 ppm), and a singlet for the methylene bridge protons (-CH₂-) (δ ≈ 4.6 ppm).[7][8]
-
¹³C NMR Spectroscopy: Key signals would include the carbonyl carbons of the maleimide (δ ≈ 170 ppm), the olefinic carbons of the maleimide (δ ≈ 134 ppm), the carbons of the furan ring, and the methylene bridge carbon.[7][8][9]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum would be dominated by strong absorptions from the imide carbonyl groups (C=O stretching, symmetric and asymmetric) around 1700-1780 cm⁻¹. Other significant peaks would correspond to the C=C stretch of the maleimide ring and characteristic furan ring vibrations.[10][11][12]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak [M]⁺ at m/z = 177, corresponding to the molecular weight of the compound.
Core Reactivity and Mechanisms
The utility of this compound stems from the distinct and powerful reactivity of its two functional moieties, which can be leveraged independently or in concert.
The Diels-Alder [4+2] Cycloaddition
The furan ring acts as a conjugated diene that can react with a dienophile in a Diels-Alder (DA) reaction. This reaction is thermally reversible, forming covalent bonds at lower temperatures (e.g., < 80 °C) and breaking them at higher temperatures (e.g., > 110 °C).[4][13] This reversibility is the foundation for creating self-healing polymers and reprocessable thermosets.[14][15] The reaction typically produces a mixture of the kinetically favored endo and the thermodynamically more stable exo diastereomers.[15][16]
Figure 3: The reversible Diels-Alder reaction of furan and maleimide moieties.
The Thiol-Michael Addition
The electron-deficient double bond of the maleimide ring is a highly reactive Michael acceptor, particularly for soft nucleophiles like thiols. This reaction is the cornerstone of modern bioconjugation. It proceeds rapidly and with high selectivity for cysteine residues in proteins under mild, near-physiological conditions (pH 6.5-7.5).[17][18] At this pH, the thiol is partially deprotonated to the more nucleophilic thiolate anion, which attacks the maleimide to form a stable covalent thioether (thiosuccinimide) bond.[17][19]
Figure 4: Mechanism of the Thiol-Michael Addition to the maleimide ring.
Applications in Drug Development and Materials Science
The dual reactivity of this compound makes it a powerful tool for creating advanced molecular and macromolecular architectures.
-
Bioconjugation and Antibody-Drug Conjugates (ADCs): The maleimide group is widely used to attach cytotoxic drugs, imaging agents, or other payloads to antibodies or proteins via cysteine residues.[19] This site-specific conjugation is critical for developing ADCs that can selectively target and destroy cancer cells.
-
Thermoreversible Polymers and Self-Healing Materials: The furan moiety's ability to undergo reversible Diels-Alder reactions allows for the creation of "smart" polymers. These materials can be cross-linked to form robust thermosets that, upon heating, de-crosslink and become re-processable or can heal cracks and damage.[4][15]
-
Targeted Drug Delivery Systems: Furan-maleimide chemistry has been employed to couple targeting ligands (like antibodies) onto the surface of drug-loaded nanoparticles.[20] The furan groups can be incorporated into the polymer carrier, allowing for subsequent "clicking" of maleimide-modified targeting molecules to the nanoparticle surface, enhancing delivery to specific tissues or cells.[20]
Conclusion
This compound is a bifunctional molecule of significant interest to researchers in chemistry, materials science, and drug development. Its maleimide group provides a robust and highly selective handle for bioconjugation via the thiol-Michael addition, while its furan group enables the construction of dynamic and reversible materials through the Diels-Alder reaction. This unique combination of stable and reversible covalent bond-forming capabilities ensures its continued application in the development of advanced therapeutics, smart materials, and sophisticated biological tools.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | CAS: 32620-61-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound | 32620-61-4 [amp.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Maleimide(541-59-3) 13C NMR spectrum [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Self-Healing in Mobility-Restricted Conditions Maintaining Mechanical Robustness: Furan–Maleimide Diels–Alder Cycloadditions in Polymer Networks for Ambient Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. benchchem.com [benchchem.com]
- 18. vectorlabs.com [vectorlabs.com]
- 19. benchchem.com [benchchem.com]
- 20. Furan-functionalized co-polymers for targeted drug delivery: characterization, self-assembly and drug encapsulation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of N-(2-Furylmethyl)maleimide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of N-(2-Furylmethyl)maleimide, a valuable reagent in bioconjugation and materials science. The document details a robust two-step synthetic protocol, outlines effective purification techniques, and presents key analytical data for the characterization of the final product.
Synthesis of this compound
The synthesis of this compound is most effectively achieved through a two-step process involving the formation of an intermediate maleamic acid, followed by a dehydration-induced cyclization. This method is widely applicable for the preparation of various N-substituted maleimides.
Signaling Pathway of the Synthesis
The synthesis proceeds via a nucleophilic addition of the primary amine to the anhydride, followed by a dehydration reaction to form the cyclic imide.
Caption: Reaction pathway for the synthesis of this compound.
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of N-(2-Furylmethyl)maleamic Acid
-
In a flask equipped with a magnetic stirrer, dissolve maleic anhydride in a suitable solvent such as anhydrous diethyl ether or acetone at room temperature.
-
Slowly add an equimolar amount of furfurylamine dropwise to the stirred solution. The reaction is typically exothermic.
-
Continue stirring the reaction mixture at room temperature for a designated period, usually ranging from 1 to 4 hours.
-
The N-(2-Furylmethyl)maleamic acid intermediate will precipitate out of the solution as a solid.
-
Collect the solid product by vacuum filtration and wash it with cold solvent to remove any unreacted starting materials.
-
Dry the intermediate product under vacuum.
Step 2: Synthesis of this compound
-
Suspend the dried N-(2-Furylmethyl)maleamic acid in acetic anhydride.
-
Add a catalytic amount of anhydrous sodium acetate to the suspension.
-
Heat the reaction mixture with stirring. The temperature and reaction time will need to be optimized, but typically temperatures around 80-100°C for 2-4 hours are effective.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the crude this compound and hydrolyze the excess acetic anhydride.
-
Collect the crude product by vacuum filtration and wash it thoroughly with water.
Purification of this compound
Purification of the crude product is crucial to remove by-products and unreacted reagents. A combination of recrystallization and column chromatography is recommended for obtaining high-purity this compound.
Experimental Workflow for Purification
Caption: General workflow for the purification of this compound.
Experimental Protocols for Purification
2.2.1. Recrystallization
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent. A solvent system such as ethanol/water or isopropanol is often effective.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
2.2.2. Column Chromatography
-
For higher purity, the recrystallized product can be further purified by flash column chromatography.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture).
-
Pack a chromatography column with the slurry.
-
Dissolve the this compound in a minimal amount of the eluent and load it onto the column.
-
Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).
-
Collect the fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.
Data Presentation
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₉H₇NO₃ |
| Molecular Weight | 177.16 g/mol [1] |
| Predicted Boiling Point | 317.6 ± 25.0 °C[2] |
| Predicted Density | 1.393 ± 0.06 g/cm³[2] |
| Predicted pKa | -2.36 ± 0.20[2] |
Table 2: Spectroscopic Data (Predicted and Analog-Based)
| Technique | Expected Chemical Shifts / Peaks |
| ¹H NMR (CDCl₃) | δ ~7.4 (dd, 1H, furan), ~6.7 (s, 2H, maleimide), ~6.3 (dd, 1H, furan), ~6.2 (d, 1H, furan), ~4.6 (s, 2H, CH₂) |
| ¹³C NMR (CDCl₃) | δ ~170 (C=O), ~150 (C-O, furan), ~143 (CH, furan), ~134 (CH=CH, maleimide), ~111 (CH, furan), ~108 (CH, furan), ~36 (CH₂) |
| IR (KBr) | ν ~1710 cm⁻¹ (C=O, imide), ~1505, 1010 cm⁻¹ (furan ring), ~885, 740 cm⁻¹ (C-H out-of-plane, furan) |
| Mass Spec (EI) | m/z (%) = 177 (M⁺), 96, 81 |
Conclusion
This guide provides a detailed framework for the successful synthesis and purification of this compound. The two-step synthesis via a maleamic acid intermediate is a reliable method, and subsequent purification by recrystallization and column chromatography can yield a product of high purity. The provided analytical data, though based on predictions and analogs, serves as a useful reference for the characterization of the final compound. Researchers and scientists can utilize this information for the efficient production of this compound for their applications in drug development and materials science.
References
An In-depth Technical Guide to the Mechanism of Action of N-(2-Furylmethyl)maleimide with Thiols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles governing the reaction of N-(2-Furylmethyl)maleimide with thiols. This in-depth analysis is designed to equip researchers, scientists, and drug development professionals with a thorough understanding of the reaction mechanism, kinetics, and practical considerations for its application in bioconjugation and drug development.
Core Reaction Mechanism: Michael Addition
The fundamental mechanism of the reaction between this compound and a thiol-containing molecule (such as cysteine or glutathione) is a Michael addition .[1] In this reaction, the nucleophilic thiolate anion (R-S⁻) attacks one of the electrophilic carbon atoms of the carbon-carbon double bond within the maleimide ring.[2] This results in the formation of a stable covalent thioether bond, specifically a succinimidyl thioether linkage.[3]
The reaction is highly chemoselective for thiol groups, particularly within the optimal pH range of 6.5-7.5.[2][4] This specificity makes it an invaluable tool for site-selective modification of proteins and other biomolecules at cysteine residues.[4]
dot
Caption: Michael addition of a thiol to this compound.
Quantitative Data on Reaction Kinetics and Stability
The stability of the resulting thioether adduct is a critical consideration, as it can undergo a retro-Michael reaction, leading to deconjugation.[7][8] The N-substituent on the maleimide plays a significant role in the stability of the adduct.[3][9]
| Parameter | Value/Range | Conditions | Notes |
| Optimal pH Range | 6.5 - 7.5 | Aqueous buffer | Maximizes reaction rate and selectivity for thiols.[2] |
| Second-Order Rate Constant (k) | Estimated 10² - 10³ M⁻¹s⁻¹ | pH 7.0, 25°C | Based on data for similar N-alkyl maleimides reacting with cysteine.[5][6] |
| Adduct Stability | Susceptible to retro-Michael addition | Physiological conditions | The furan moiety may influence stability. |
| Hydrolysis Half-life of Maleimide | Varies with pH and N-substituent | pH > 7.5 | Hydrolysis of the maleimide ring is a competing side reaction at higher pH.[2] |
| Thioether Adduct Half-life | Varies (hours to days) | In the presence of competing thiols (e.g., glutathione) | Dependent on the specific N-substituent and thiol concentration.[3] |
Key Influencing Factors and Side Reactions
pH: The pH of the reaction medium is the most critical factor.[2]
-
pH < 6.5: The thiol is predominantly protonated (R-SH), which is less nucleophilic, leading to a significantly slower reaction rate.[2]
-
pH 6.5 - 7.5: This is the optimal range where there is a sufficient concentration of the reactive thiolate anion (R-S⁻) for a rapid and selective reaction.[2]
-
pH > 7.5: The maleimide ring becomes increasingly susceptible to hydrolysis, forming an unreactive maleamic acid derivative.[2] Additionally, reaction with other nucleophiles, such as amines (e.g., lysine residues), can become a competing side reaction.[4]
Temperature: The reaction is typically carried out at room temperature. Higher temperatures can increase the rate of both the desired reaction and side reactions like hydrolysis.
Side Reactions:
-
Hydrolysis: At pH values above 7.5, the maleimide ring can open via hydrolysis, rendering it inactive towards thiols.[2]
-
Retro-Michael Addition: The thioether bond is not completely stable and can undergo a retro-Michael reaction, especially in the presence of other thiols like glutathione, leading to the release of the conjugated molecule.[7][8]
-
Thiazine Rearrangement: For peptides with an N-terminal cysteine, a rearrangement of the initial adduct can occur to form a six-membered thiazine ring, particularly at neutral to basic pH.[4]
dot
Caption: Potential side reactions of the maleimide-thiol adduct.
The Unique Role of the Furan Moiety: Retro-Diels-Alder Reaction
A distinctive feature of this compound is the presence of the furan group, which can participate in a reversible Diels-Alder reaction. The adduct formed between the furan and the maleimide double bond is thermally reversible.[10][11] While the primary reaction with thiols targets the maleimide's carbon-carbon double bond, the furan moiety introduces the possibility of a retro-Diels-Alder reaction under certain conditions, typically elevated temperatures.[10][12][13][14]
The presence of a nucleophile, such as a thiol, has been shown to induce a faster retro-Diels-Alder reaction.[10] This suggests a potential interplay between the thiol-Michael addition and the Diels-Alder equilibrium, which could be exploited for designing stimuli-responsive systems.
dot
Caption: The reversible Diels-Alder reaction of the furan moiety.
Experimental Protocols
General Protocol for Conjugation of this compound to a Thiol-Containing Protein
This protocol outlines a general procedure. Optimal conditions may need to be determined empirically for each specific application.
Materials:
-
Thiol-containing protein
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.4, degassed
-
Anhydrous DMSO or DMF
-
Quenching solution: 1 M L-cysteine or β-mercaptoethanol in conjugation buffer
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Protein Solution: Dissolve the thiol-containing protein in degassed conjugation buffer to a concentration of 1-5 mg/mL. If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat with a 10-20 fold molar excess of a reducing agent like TCEP for 30-60 minutes at room temperature.
-
Prepare Maleimide Solution: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).
-
Conjugation Reaction: Add a 5-20 fold molar excess of the this compound stock solution to the protein solution. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quench Reaction: Add an excess of the quenching solution to react with any unreacted maleimide. Incubate for an additional 30 minutes.
-
Purification: Purify the conjugate from excess reagents and byproducts using a suitable method such as size-exclusion chromatography.
Protocol for Monitoring the Reaction by HPLC
Materials:
-
Reaction mixture aliquots
-
HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Sample Preparation: At various time points during the conjugation reaction, withdraw a small aliquot and immediately quench it by diluting with Mobile Phase A.
-
HPLC Analysis: Inject the quenched sample onto the C18 column. Elute the components using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 20 minutes).
-
Detection: Monitor the elution profile at a suitable wavelength (e.g., 220 nm for the peptide backbone and a wavelength specific to the chromophore if applicable). The consumption of the starting materials and the formation of the product can be quantified by integrating the respective peak areas.[15][16]
dot
Caption: A typical experimental workflow for this compound conjugation.
Conclusion
The reaction of this compound with thiols is a robust and highly specific conjugation method, proceeding primarily through a Michael addition mechanism. The success of this reaction is critically dependent on maintaining an optimal pH range of 6.5-7.5 to ensure rapid kinetics and minimize side reactions such as hydrolysis. The unique furan moiety introduces the potential for reversible Diels-Alder chemistry, offering an additional layer of functionality that can be explored for the development of advanced biomaterials and drug delivery systems. A thorough understanding of the reaction kinetics, adduct stability, and potential side reactions is essential for the successful design and implementation of bioconjugation strategies utilizing this versatile reagent.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 4. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The Influence of the Furan and Maleimide Stoichiometry on the Thermoreversible Diels-Alder Network Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Kinetics and mechanism of the reaction of cysteine and hydrogen peroxide in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Diels-Alder reaction kinetics of N-(2-Furylmethyl)maleimide
An In-Depth Technical Guide to the Diels-Alder Reaction Kinetics of Furan-Maleimide Systems as a Model for N-(2-Furylmethyl)maleimide
Introduction
The Diels-Alder (DA) reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a cornerstone of modern organic chemistry.[1] The reaction between furan derivatives and maleimides is of particular interest due to its thermoreversibility, making it a valuable tool in the development of self-healing materials, drug-delivery systems, and dynamic covalent networks.[2] This reaction typically proceeds without the need for a catalyst and under mild conditions.[3]
This guide focuses on the kinetics of the furan-maleimide Diels-Alder reaction, providing insights into reaction rates, equilibrium, and the factors that influence them. While the specific molecule of interest is this compound, the data and protocols are synthesized from studies on analogous systems, such as furfuryl alcohol, furan-functionalized polymers, and various N-substituted maleimides.[1][4]
Reaction Pathway: Endo and Exo Adduct Formation
The Diels-Alder reaction between a furan and a maleimide yields two diastereomeric products: the endo and exo adducts. The reaction is stereospecific, and the formation of these isomers is dependent on the reaction conditions.[1]
-
Kinetic Control: At lower temperatures, the endo adduct is formed faster and is the major product. This is due to favorable secondary orbital interactions in the transition state.
-
Thermodynamic Control: The exo adduct is generally more stable. At higher temperatures, or over extended reaction times, the reversible nature of the reaction allows for the conversion of the kinetically favored endo adduct to the thermodynamically favored exo adduct through a retro-Diels-Alder (rDA) reaction followed by cycloaddition.[1]
The interplay between the forward and reverse reactions is crucial for applications that rely on the dynamic nature of this linkage.[3]
Caption: General reaction pathway for the furan-maleimide Diels-Alder reaction.
Experimental Protocols for Kinetic Analysis
The kinetics of the furan-maleimide Diels-Alder reaction are typically studied by monitoring the concentration of reactants or products over time at a constant temperature. Several analytical techniques are commonly employed.
Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
¹H-NMR is a powerful tool for studying Diels-Alder kinetics as it allows for the direct quantification of reactants and both the endo and exo products in the reaction mixture.[4]
-
Methodology:
-
Reactants (e.g., a furan derivative and a maleimide derivative) are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[1][4]
-
The reaction is initiated, often by placing the NMR tube in a pre-heated spectrometer probe set to the desired temperature.
-
¹H-NMR spectra are acquired at regular time intervals.
-
The concentrations of reactants and products are determined by integrating characteristic peaks that are unique to each species. For example, the disappearance of the vinyl protons of the maleimide and the appearance of the adduct's methine protons are often monitored.[4]
-
The conversion is plotted against time to determine the reaction rate constant.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a convenient method for monitoring the reaction, particularly the disappearance of the maleimide reactant.
-
Methodology:
-
The maleimide derivative's UV absorbance is monitored at a wavelength where it has a strong absorption and the furan and adduct do not, typically around 300-340 nm due to the conjugated C=C-C=O system.[1]
-
The reaction is carried out in a cuvette placed in a temperature-controlled spectrophotometer.
-
The decrease in absorbance over time is recorded and correlated to the decrease in maleimide concentration using the Beer-Lambert law.
-
This method is simpler than NMR but does not distinguish between the endo and exo adducts.[1]
-
Differential Scanning Calorimetry (DSC)
DSC is used to study the reaction kinetics in the bulk or molten state, providing valuable thermodynamic data.
-
Methodology:
-
A mixture of the furan and maleimide reactants is placed in a DSC pan.
-
The sample is subjected to a controlled temperature program (isothermal or non-isothermal).
-
The heat flow associated with the exothermic Diels-Alder reaction (on cooling or isothermal hold) or the endothermic retro-Diels-Alder reaction (on heating) is measured.
-
The reaction enthalpy and conversion can be determined from the heat flow data, which can then be used to derive kinetic parameters.
-
Caption: A generalized workflow for the kinetic analysis of a Diels-Alder reaction.
Quantitative Kinetic and Thermodynamic Data
The following tables summarize kinetic and thermodynamic data for several furan-maleimide systems from the literature. This data provides a baseline for estimating the reactivity of this compound.
Table 1: Reaction Conditions and Second-Order Rate Constants (k₂) for Furan-Maleimide Diels-Alder Reactions
| Furan Derivative | Maleimide Derivative | Solvent | Temperature (°C) | k₂ (x 10⁻³ L mol⁻¹ min⁻¹) | Citation(s) |
| Furan-functionalized Polystyrene | N-Phenylmaleimide (Ma) | C₂D₂Cl₄ | 70 | 1.04 | [4] |
| Furan-functionalized Polystyrene | N-Phenylmaleimide (Ma) | Bulk | 70 | 30.9 | [4] |
| Furfuryl Alcohol | N-Hydroxymaleimide (NHM) | DMSO-d₆ | 40 | Data not provided | [1] |
| Furfuryl Alcohol | N-(2-Hydroxyethyl)maleimide | DMSO-d₆ | 60 | Data not provided | [1] |
Note: Direct rate constant values were not provided in all cited abstracts in a comparable format, highlighting the variability in reporting. The significant difference between solution and bulk phase kinetics is noteworthy.
Table 2: Activation and Thermodynamic Parameters for Furan-Maleimide Diels-Alder Reactions
| System | Parameter | Forward Reaction (DA) | Retro-Reaction (rDA) | Citation(s) |
| Furan-functionalized Polystyrene/Ma | Activation Energy (Eₐ) (kJ mol⁻¹) | 55.35 | - | [4] |
| Furan-functionalized Polystyrene/Mb | Activation Energy (Eₐ) (kJ mol⁻¹) | 41.53 | - | [4] |
| Furfuryl Alcohol/NHM | Activation Energy (Eₐ) (kJ mol⁻¹) | 43 ± 7 | 90 ± 10 | [1] |
Ma = N-phenylmaleimide, Mb = N-dodecylmaleimide, NHM = N-hydroxymaleimide
Factors Influencing Reaction Kinetics
The kinetics of the furan-maleimide Diels-Alder reaction are sensitive to several factors:
-
Substituents: Electron-donating groups on the furan and electron-withdrawing groups on the maleimide generally increase the reaction rate, consistent with Frontier Molecular Orbital (FMO) theory.[3] However, the impact of substituents on the maleimide is often less significant than on the furan.[1]
-
Temperature: Higher temperatures increase the rate of both the forward and reverse reactions. However, since the reaction is typically exothermic, higher temperatures shift the equilibrium towards the reactants (favoring the retro-Diels-Alder reaction).[3][5]
-
Solvent: The reaction can be influenced by the solvent. Aqueous media have been shown to accelerate some Diels-Alder reactions through the hydrophobic effect.[3]
-
Physical State: As shown in Table 1, the reaction can be significantly faster in the bulk (molten) state compared to in solution.[4]
Conclusion
The Diels-Alder reaction between furan and maleimide derivatives is a dynamic, reversible process whose kinetics are governed by a delicate balance between the formation of a kinetically favored endo adduct and a thermodynamically stable exo adduct. The reaction rate and equilibrium position are highly dependent on temperature, substituents, and the reaction medium.
For researchers and professionals in drug development, the ability to tune the forward and reverse kinetics of this reaction is critical for designing stimuli-responsive systems. By leveraging the data from analogous systems, one can effectively predict the behavior of this compound and design experimental protocols to quantify its specific kinetic parameters using established techniques like NMR and UV-Vis spectroscopy. The activation energies, typically in the range of 40-60 kJ mol⁻¹ for the forward reaction and higher for the retro reaction, confirm the thermally reversible nature of this important cycloaddition.[1][4]
References
- 1. Thermodynamic and Kinetic Study of Diels–Alder Reaction between Furfuryl Alcohol and N-Hydroxymaleimides—An Assessment for Materials Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Direct Diels–Alder reactions of furfural derivatives with maleimides - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC03558K [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Thermoreversible Furan-Maleimide Diels-Alder Reaction: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Diels-Alder (DA) reaction between a furan (diene) and a maleimide (dienophile) is a cornerstone of dynamic covalent chemistry, offering a unique blend of predictability, efficiency, and, most notably, thermal reversibility.[1][2][3] This [4+2] cycloaddition reaction proceeds at moderate temperatures to form a stable adduct, which can then be reverted to its original components by applying heat.[1][4] This "on-off" switching capability has positioned the furan-maleimide ligation as a critical tool in the development of self-healing materials, recyclable thermosets, and stimuli-responsive drug delivery systems.[1][3][5][6][7]
This technical guide provides a comprehensive overview of the furan-maleimide Diels-Alder reaction, focusing on its thermoreversible nature. It is intended to serve as a valuable resource for researchers and professionals in materials science and drug development, offering quantitative data, detailed experimental protocols, and visual representations of the core concepts.
Core Principles of Thermoreversibility
The Diels-Alder reaction is a concerted, pericyclic reaction that forms a six-membered ring.[8] In the case of furan and maleimide, the reaction is typically exothermic, favoring the formation of the adduct at lower temperatures.[4][6] However, the reverse reaction, known as the retro-Diels-Alder (rDA) reaction, is entropically favored and can be initiated by heating.[1][2] The equilibrium between the forward and reverse reactions is highly dependent on temperature, allowing for precise control over the formation and cleavage of the covalent bond.[4][7]
Two stereoisomeric adducts can be formed: the endo and exo products.[2][9][10] The endo adduct is generally the kinetically favored product, forming faster at lower temperatures.[2][10][11] Conversely, the exo adduct is the thermodynamically more stable product and is favored at higher temperatures or after prolonged reaction times through a retro-Diels-Alder/Diels-Alder equilibration.[2][10][11] The differing thermal stabilities of these isomers can be exploited for temperature-specific applications.[12]
dot graph Diels_Alder_Reaction { rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
furan [label="Furan (Diene)", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; maleimide [label="Maleimide (Dienophile)", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; adduct [label="Diels-Alder Adduct", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
furan -> adduct [label="Diels-Alder (Low Temp)", color="#4285F4", fontcolor="#4285F4"]; adduct -> furan [label="Retro-Diels-Alder (High Temp)", color="#EA4335", fontcolor="#EA4335"]; maleimide -> adduct [color="#4285F4"]; adduct -> maleimide [color="#EA4335"]; } caption: Reversible Diels-Alder reaction between furan and maleimide.
Quantitative Data on Reaction Parameters
The kinetics and thermodynamics of the furan-maleimide Diels-Alder reaction have been extensively studied. The following tables summarize key quantitative data from the literature, providing a comparative overview of reaction conditions and energetic parameters.
Table 1: Kinetic and Thermodynamic Parameters
| Parameter | Value | Conditions | Reference |
| Activation Energy (Diels-Alder) | 55.35 kJ mol⁻¹ | Polystyrene-furan + Maleimide in solution | [1] |
| Activation Energy (retro-Diels-Alder) | 57.9 kJ mol⁻¹ | Polystyrene-furan + Maleimide in bulk | [1] |
| Reaction Enthalpy (ΔH) | Varies with substituents | General furan-maleimide systems | [1] |
| Reaction Entropy (ΔS) | Varies with substituents | General furan-maleimide systems | [1] |
Table 2: Typical Reaction Temperatures
| Process | Temperature Range (°C) | Notes | Reference |
| Diels-Alder Reaction | 25 - 80 | Favorable adduct formation | [1][13] |
| endo Adduct Dissociation | ~60 - 110 | Lower temperature retro-Diels-Alder | [4][12] |
| exo Adduct Dissociation | > 110 | Higher temperature retro-Diels-Alder | [4][12] |
| Self-Healing Activation | 80 - 150 | Depends on polymer matrix and specific adducts | [14] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline common experimental protocols for studying the thermoreversibility of the furan-maleimide Diels-Alder reaction.
Monitoring the Reaction via Spectroscopy
1. Fourier-Transform Infrared (FTIR) Spectroscopy:
FTIR is a powerful technique for monitoring the progress of the Diels-Alder and retro-Diels-Alder reactions by observing changes in characteristic vibrational frequencies.
-
Sample Preparation: Samples can be prepared as thin films on a suitable substrate (e.g., KBr pellets) or analyzed directly in solution.[2] For polymer network studies, thin films are often cast from solution.
-
Instrumentation: A standard FTIR spectrometer equipped with a temperature-controlled stage is required.
-
Procedure:
-
Acquire an initial spectrum of the reactants or the fully formed adduct at room temperature.
-
Heat the sample to the desired temperature for the retro-Diels-Alder reaction (e.g., 100-150 °C).[2][13]
-
Acquire spectra at regular intervals to monitor the disappearance of adduct peaks and the appearance of furan and maleimide peaks.
-
Cool the sample back to a lower temperature (e.g., 25-60 °C) to observe the reformation of the adduct.
-
-
Key Peaks to Monitor:
-
Maleimide: C=O stretching (~1700-1780 cm⁻¹), C-H out-of-plane bending on the double bond (~695 cm⁻¹).[2][13]
-
Furan: C-O-C stretching (~1010 cm⁻¹).[13]
-
Diels-Alder Adduct: Disappearance of the maleimide C-H bending and shifts in the C=O stretching frequencies. A characteristic adduct peak may appear around 1775 cm⁻¹.[13]
-
2. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:
¹H NMR spectroscopy provides detailed structural information and allows for the quantification of reactants and products in solution.
-
Sample Preparation: Dissolve the reactants or the adduct in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, C₂D₂Cl₄) in an NMR tube.[1][15]
-
Instrumentation: A high-resolution NMR spectrometer with variable temperature capabilities.
-
Procedure:
-
Acquire a spectrum at room temperature to establish the initial state.
-
Gradually increase the temperature inside the NMR probe to induce the retro-Diels-Alder reaction.[1]
-
Acquire spectra at different temperatures to observe the changes in chemical shifts and the integration of peaks corresponding to the furan, maleimide, and adduct species.[1]
-
The conversion can be calculated by comparing the integration of characteristic peaks.
-
Thermal Analysis
Differential Scanning Calorimetry (DSC):
DSC is used to measure the heat flow associated with the Diels-Alder and retro-Diels-Alder reactions, providing information on reaction enthalpies and transition temperatures.
-
Sample Preparation: Accurately weigh a small amount of the sample (5-10 mg) into an aluminum DSC pan.[2]
-
Instrumentation: A DSC instrument with a refrigerated cooling system.
-
Procedure:
-
Perform a heating scan at a controlled rate (e.g., 5-10 K/min) to observe the endothermic peak of the retro-Diels-Alder reaction.[2] The area under this peak corresponds to the enthalpy of dissociation.
-
Cool the sample at a controlled rate.
-
Perform a second heating scan to observe the exothermic peak of the Diels-Alder reaction upon cooling and subsequent reheating. The shape and position of these peaks can provide information about the endo/exo ratio.[2]
-
Factors Influencing Thermoreversibility
The equilibrium and kinetics of the furan-maleimide Diels-Alder reaction are influenced by several factors, which can be tuned to achieve desired properties in a material.
-
Temperature: As the primary stimulus, temperature dictates the direction of the equilibrium. Lower temperatures favor adduct formation, while higher temperatures promote the retro-Diels-Alder reaction.[1][4]
-
Steric and Electronic Effects: Substituents on the furan and maleimide rings can significantly impact reaction rates and equilibrium positions. Electron-withdrawing groups on the maleimide and electron-donating groups on the furan generally accelerate the forward reaction.[9][16]
-
Stoichiometry: The molar ratio of furan to maleimide groups affects the crosslink density in polymer networks and can shift the reaction equilibrium.[14][17] An excess of one component can drive the reaction towards completion at a given temperature.[17]
-
Solvent: The polarity of the solvent can influence the reaction rate, although the Diels-Alder reaction is generally less sensitive to solvent effects than ionic reactions.[1]
Applications in Drug Development
The thermoreversible nature of the furan-maleimide linkage is being increasingly explored in the field of drug delivery for the development of "smart" systems.
-
Thermally-Triggered Drug Release: Drug-polymer conjugates can be designed to release their therapeutic payload in response to localized heating.[6] This is particularly promising for targeted cancer therapy, where hyperthermia can be used to trigger drug release at the tumor site.
-
Injectable Hydrogels: Injectable hydrogels can be formed in situ at physiological temperatures through the Diels-Alder reaction. These hydrogels can encapsulate drugs or cells and can be designed to degrade via the retro-Diels-Alder reaction over time or in response to a thermal stimulus.
-
Bioconjugation: The Diels-Alder reaction provides a bioorthogonal ligation strategy for attaching drugs or targeting ligands to biomolecules under mild conditions.[6] The potential for reversibility adds a layer of control not available with many other bioconjugation techniques.
Conclusion
The thermoreversible furan-maleimide Diels-Alder reaction is a powerful and versatile tool in the design of dynamic materials and advanced drug delivery systems. A thorough understanding of the underlying principles, quantitative parameters, and experimental methodologies is essential for harnessing its full potential. The ability to precisely control covalent bond formation and cleavage with a simple thermal stimulus opens up a vast design space for researchers and scientists to create innovative solutions for challenges in materials science and medicine.
References
- 1. mdpi.com [mdpi.com]
- 2. Self-Healing in Mobility-Restricted Conditions Maintaining Mechanical Robustness: Furan–Maleimide Diels–Alder Cycloadditions in Polymer Networks for Ambient Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Self-healing polymers based on thermally reversible Diels–Alder chemistry - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. matec-conferences.org [matec-conferences.org]
- 6. Applications of Diels–Alder Chemistry in Biomaterials and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. redalyc.org [redalyc.org]
- 8. Furan and maleimide undergo a Diels–Alder reaction at 25 °C to gi... | Study Prep in Pearson+ [pearson.com]
- 9. Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Endo and Exo Diels-Alder Adducts: Temperature-Tunable Building Blocks for Selective Chemical Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Direct Diels–Alder reactions of furfural derivatives with maleimides - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC03558K [pubs.rsc.org]
- 17. biblio.vub.ac.be [biblio.vub.ac.be]
An In-depth Technical Guide to the Solubility of N-(2-Furylmethyl)maleimide in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of N-(2-Furylmethyl)maleimide. Recognizing the current scarcity of published quantitative solubility data for this compound, this document focuses on providing a detailed experimental protocol for its determination, enabling researchers to generate reliable and reproducible data. Furthermore, this guide presents a theoretical framework for understanding the synthesis of N-substituted maleimides.
Introduction to this compound
This compound is a chemical compound that incorporates both a furan ring and a maleimide group. The maleimide moiety is a well-known reactive group, particularly susceptible to Michael addition reactions with thiols, making it a valuable tool in bioconjugation for attaching molecules to proteins and peptides. The furan group, a five-membered aromatic heterocycle, can participate in various organic reactions, including Diels-Alder cycloadditions. This dual functionality makes this compound a versatile building block in medicinal chemistry, materials science, and polymer chemistry. A thorough understanding of its solubility in common organic solvents is paramount for its effective use in these applications, as it dictates reaction conditions, purification strategies, and formulation development.
Solubility Data
As of the date of this guide, specific quantitative solubility data for this compound in a range of common organic solvents is not widely available in peer-reviewed literature. Therefore, this guide provides a robust experimental protocol to enable researchers to determine this data empirically. The following table is provided as a template for recording experimentally determined solubility values.
Table 1: Experimentally Determined Solubility of this compound
| Organic Solvent | Chemical Class | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Observations |
| Alcohols | |||||
| Methanol | Polar Protic | ||||
| Ethanol | Polar Protic | ||||
| Isopropanol | Polar Protic | ||||
| Ethers | |||||
| Diethyl Ether | Polar Aprotic | ||||
| Tetrahydrofuran (THF) | Polar Aprotic | ||||
| Ketones | |||||
| Acetone | Polar Aprotic | ||||
| Esters | |||||
| Ethyl Acetate | Polar Aprotic | ||||
| Halogenated | |||||
| Dichloromethane | Polar Aprotic | ||||
| Chloroform | Polar Aprotic | ||||
| Aromatic | |||||
| Toluene | Nonpolar |
Experimental Protocol for Solubility Determination
The following protocol details the isothermal shake-flask method, a reliable technique for determining the thermodynamic solubility of a compound.[1][2] This can be followed by a quantitative analysis method such as gravimetric analysis or UV-Vis spectroscopy to determine the concentration of the saturated solution.[3][4][5]
3.1. Materials
-
This compound (solid, high purity)
-
Selected organic solvents (analytical grade)
-
Vials with screw caps
-
Thermostatic shaker or water bath
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Pipettes and volumetric flasks
-
For Gravimetric Analysis: Evaporating dish, oven
-
For UV-Vis Spectroscopy: UV-Vis spectrophotometer, quartz cuvettes
3.2. Procedure: Isothermal Shake-Flask Method
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. It is advisable to measure the concentration at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau, indicating equilibrium.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed pipette (to prevent precipitation upon cooling).
-
Immediately filter the collected supernatant using a syringe filter compatible with the organic solvent to remove any undissolved microparticles.
-
3.3. Quantitative Analysis
3.3.1. Gravimetric Method [3][6]
-
Accurately weigh a pre-dried evaporating dish.
-
Transfer a known volume of the clear, filtered saturated solution into the evaporating dish and weigh it.
-
Carefully evaporate the solvent in a fume hood or using a rotary evaporator.
-
Dry the evaporating dish containing the solid residue in an oven at a suitable temperature until a constant weight is achieved.
-
The difference in weight before and after evaporation gives the mass of the dissolved this compound. The solubility can then be calculated in g/L or mol/L.
3.3.2. UV-Vis Spectrophotometry Method [4][7][8]
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Determination of λmax: Scan one of the standard solutions across the UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax).
-
Calibration Curve: Measure the absorbance of each standard solution at λmax. Plot a calibration curve of absorbance versus concentration. The relationship should be linear and follow the Beer-Lambert law.
-
Sample Analysis: Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at λmax.
-
Use the calibration curve to determine the concentration of the diluted solution and then calculate the concentration of the original saturated solution, taking the dilution factor into account.
Visualizations
4.1. Experimental Workflow
4.2. General Synthesis Pathway for N-Substituted Maleimides
This compound is an N-substituted maleimide. A common and straightforward method for the synthesis of N-substituted maleimides involves a two-step, one-pot reaction starting from maleic anhydride and a primary amine.[9][10][11]
The first step is the nucleophilic attack of the primary amine on one of the carbonyl carbons of the maleic anhydride, leading to the opening of the anhydride ring to form an N-substituted maleamic acid intermediate.[11] The second step involves the cyclodehydration of the maleamic acid, typically promoted by heat and often in the presence of a dehydrating agent (like acetic anhydride and sodium acetate) or an azeotropic solvent to remove water, which results in the formation of the final N-substituted maleimide product.[9]
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. improvedpharma.com [improvedpharma.com]
- 6. pharmajournal.net [pharmajournal.net]
- 7. researchgate.net [researchgate.net]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. EP0403240A1 - Preparation process of N-substituted maleimides - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. farm.ucl.ac.be [farm.ucl.ac.be]
Spectroscopic Characterization of N-(2-Furylmethyl)maleimide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of N-(2-Furylmethyl)maleimide, a molecule of interest in bioconjugation and materials science. The information presented herein is essential for its identification, purity assessment, and the study of its chemical behavior. This document details the expected spectroscopic data based on the analysis of analogous compounds and fundamental principles of spectroscopy.
Molecular Structure and Properties
This compound (C₉H₇NO₃) is a heterocyclic compound featuring a maleimide ring linked to a furan moiety via a methylene bridge.[1] Its molecular weight is 177.16 g/mol .[1] The unique chemical architecture of this molecule, combining the reactive maleimide dienophile with the furan group, makes it a valuable building block in various chemical syntheses.
Spectroscopic Data
The following tables summarize the expected quantitative data from the primary spectroscopic techniques used to characterize this compound. These values are predicted based on data from structurally similar N-substituted maleimides and furan derivatives.
Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~7.35 | dd | 1H | H-5 (Furan) |
| ~6.70 | s | 2H | H-3', H-4' (Maleimide) |
| ~6.30 | dd | 1H | H-4 (Furan) |
| ~6.20 | d | 1H | H-3 (Furan) |
| ~4.65 | s | 2H | H-1' (Methylene bridge) |
Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~170.5 | C-2', C-5' (C=O, Maleimide) |
| ~150.0 | C-2 (Furan) |
| ~142.5 | C-5 (Furan) |
| ~134.0 | C-3', C-4' (C=C, Maleimide) |
| ~110.5 | C-4 (Furan) |
| ~108.0 | C-3 (Furan) |
| ~35.0 | C-1' (Methylene bridge) |
Table 3: Predicted FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 | Medium | C-H stretch (Furan & Maleimide) |
| ~1770 & ~1700 | Strong | Asymmetric & Symmetric C=O stretch (Imide) |
| ~1580 | Medium | C=C stretch (Maleimide) |
| ~1500 | Medium | C=C stretch (Furan ring) |
| ~1400 | Medium | CH₂ scissoring |
| ~1180 | Strong | C-O-C stretch (Furan) |
| ~830 | Medium | =C-H bend (Maleimide) |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Predicted Identity |
| 177 | [M]⁺ (Molecular Ion) |
| 96 | [M - C₄H₃O]⁺ |
| 81 | [C₅H₅O]⁺ (Furfuryl cation) |
| 53 | [C₄H₅]⁺ |
Table 5: Predicted UV-Vis Spectroscopic Data
| Solvent | λmax (nm) | Molar Absorptivity (ε) |
| Dichloromethane | ~300 | Not determined |
Experimental Protocols
Detailed methodologies for the spectroscopic characterization of this compound are provided below. These protocols are based on standard laboratory practices for the analysis of N-substituted maleimides.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 30°
-
Acquisition time: 4.0 s
-
-
¹³C NMR Acquisition:
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Pulse width: 45°
-
Acquisition time: 1.0 s
-
-
Data Processing: Process the acquired free induction decays (FIDs) with an exponential line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the CDCl₃ solvent peak for ¹³C.[2]
3.2 Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Place a small amount of the solid this compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Record the FT-IR spectrum using an FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.
-
Acquisition Parameters:
-
Spectral range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 32
-
-
Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal. The resulting spectrum should be presented in terms of transmittance or absorbance.
3.3 Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent, such as methanol or dichloromethane, to a concentration of approximately 1 mg/mL.
-
Instrumentation: Analyze the sample using a mass spectrometer with an electron ionization (EI) source.
-
Acquisition Parameters:
-
Ionization energy: 70 eV
-
Mass range: m/z 40-400
-
Scan speed: 1000 amu/s
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. The fragmentation of the molecular ion is expected to proceed via cleavage of the bond between the methylene bridge and the furan or maleimide ring.[3][4]
3.4 Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a stock solution of this compound in dichloromethane. Dilute the stock solution to a concentration that gives an absorbance reading between 0.1 and 1.0.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Acquisition Parameters:
-
Wavelength range: 200-800 nm
-
Scan speed: 400 nm/min
-
Blank: Use the solvent (dichloromethane) as the blank.
-
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax). The absorbance in the 300 nm region is characteristic of the maleimide chromophore.[5]
Mandatory Visualizations
4.1 Synthesis and Analysis Workflow
The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic analysis of this compound. The synthesis involves the reaction of furfurylamine with maleic anhydride to form the corresponding maleamic acid, followed by cyclization.
4.2 Logical Relationship of Spectroscopic Data
This diagram shows the logical relationship between the different spectroscopic techniques and the structural information they provide for this compound.
References
- 1. This compound | CAS: 32620-61-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 2. rsc.org [rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. cpsm.kpi.ua [cpsm.kpi.ua]
N-(2-Furylmethyl)maleimide Reactivity Towards Cysteine Residues: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of N-substituted maleimides, with a specific focus on N-(2-Furylmethyl)maleimide, towards cysteine residues. The maleimide-thiol reaction is a cornerstone of bioconjugation, widely employed in the development of antibody-drug conjugates (ADCs), protein labeling, and diagnostics.[1][2] This document details the underlying reaction mechanism, factors influencing reactivity and stability, potential side reactions, and provides detailed experimental protocols for performing and quantifying cysteine conjugation. While specific kinetic data for this compound is not extensively available in the public domain, this guide compiles quantitative data from structurally related N-alkyl and N-aryl maleimides to provide a valuable reference for researchers.
Introduction to Maleimide-Cysteine Chemistry
The reaction between a maleimide and the thiol group of a cysteine residue is a Michael addition reaction, forming a stable covalent thioether bond.[3] This reaction is highly valued for its speed and selectivity for thiols under physiological conditions (pH 6.5-7.5), where reaction with other nucleophilic residues like lysine is significantly slower.[3][4] The reliability and efficiency of this conjugation method have led to its classification as a "click chemistry" reaction.[5]
This compound is an N-substituted maleimide featuring a furfuryl group. While the core reactivity is dictated by the maleimide ring, the nature of the N-substituent can influence the reaction kinetics and the stability of the resulting conjugate.[6][7] Understanding these nuances is critical for the successful design and execution of bioconjugation strategies.
Reaction Mechanism and Influencing Factors
The reaction proceeds via the nucleophilic attack of a thiolate anion (-S⁻) on one of the carbon atoms of the maleimide's carbon-carbon double bond.[3]
This compound
]; Adduct [label=<
Thioether Adduct
];
Cysteine -> Thiolate [label="Deprotonation\n(pH > pKa)"]; Thiolate -> Adduct [label="Michael Addition"]; Maleimide -> Adduct;
{rank=same; Cysteine; Maleimide} } caption: "Thiol-Maleimide Reaction Mechanism"
Several factors critically influence the rate and specificity of the maleimide-cysteine reaction:
-
pH: The reaction is highly pH-dependent. The optimal pH range is 6.5-7.5, where the thiol group is sufficiently deprotonated to the more nucleophilic thiolate anion, while minimizing side reactions with amines (e.g., lysine residues) which become more reactive at pH > 8.5.[4] Maleimide hydrolysis also increases at higher pH.[5]
-
Solvent: The reaction is typically performed in aqueous buffers such as PBS, HEPES, or Tris.[8] For hydrophobic maleimides, the addition of organic co-solvents like DMSO or DMF may be necessary to ensure solubility.[8]
-
Temperature: The reaction generally proceeds efficiently at room temperature (20-25°C), although incubation at 4°C can be used for slower, more controlled conjugations.[9]
-
N-Substituent: The electronic properties of the N-substituent on the maleimide can affect the electrophilicity of the double bond and the stability of the resulting thiosuccinimide ring. For instance, N-aryl maleimides have been shown to react faster and form more stable adducts compared to N-alkyl maleimides due to accelerated hydrolysis of the thiosuccinimide ring, which prevents the retro-Michael reaction.[6][10]
Quantitative Reactivity Data (Comparative)
While specific kinetic data for this compound is limited, the following tables provide a summary of reaction rates and stability for other relevant N-substituted maleimides to serve as a comparative guide.
Table 1: Second-Order Rate Constants for Maleimide-Thiol Reactions
| Maleimide Derivative | Thiol Source | pH | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
|---|---|---|---|---|---|
| N-ethylmaleimide | β-mercaptoethanol | 7.0 | 22 | 0.7 x 10³ | [11] |
| N-ethylmaleimide | Cysteine | 7.0 | 22 | 1.6 x 10³ | [11] |
| N-aryl maleimides | Thiolate substrates | - | - | ~2.5 times faster than N-alkyl derivatives | [10] |
| General Maleimides | Cysteine | ~7 | RT | ~10² |[12] |
Table 2: Stability of Maleimide-Cysteine Adducts
| Maleimide Type | Condition | Stability Metric | Observation | Reference |
|---|---|---|---|---|
| N-alkyl maleimides | Serum, 37°C, 7 days | % Deconjugation | 35-67% | [6] |
| N-aryl maleimides | Serum, 37°C, 7 days | % Deconjugation | <20% | [6] |
| N-ethylmaleimide Adducts | In presence of glutathione | Half-life of conversion | 20-80 hours | [13] |
| Ring-opened N-substituted succinimide thioethers | - | Half-life | > 2 years |[7] |
Experimental Protocols
General Protocol for Protein Labeling with Maleimides
This protocol provides a general procedure for the conjugation of a maleimide derivative to cysteine residues in a protein.
Materials:
-
Protein containing at least one accessible cysteine residue.
-
This compound or other maleimide derivative.
-
Reaction Buffer: Degassed, amine-free buffer, pH 7.0-7.5 (e.g., Phosphate Buffered Saline (PBS), HEPES, or Tris).[3]
-
Organic Solvent: Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) to dissolve the maleimide reagent.[3]
-
Reducing Agent (Optional): Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds.
-
Quenching Reagent (Optional): L-cysteine or β-mercaptoethanol.
-
Purification System: Desalting column (e.g., PD-10), size-exclusion chromatography (SEC), or dialysis cassettes.
Procedure:
-
Protein Preparation: Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.[8]
-
(Optional) Reduction of Disulfide Bonds: If necessary to expose cysteine residues, add a 10-100 fold molar excess of TCEP to the protein solution. Flush with an inert gas (e.g., nitrogen or argon), seal the container, and incubate for 20-30 minutes at room temperature.
-
Maleimide Solution Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add the maleimide stock solution to the protein solution at a molar ratio of 10:1 to 20:1 (maleimide:protein). Gently mix and incubate for 2 hours at room temperature or overnight at 4°C. Protect from light if using a fluorescently labeled maleimide.
-
(Optional) Quenching: To stop the reaction, a quenching reagent such as L-cysteine or β-mercaptoethanol can be added in excess.
-
Purification: Remove excess, unreacted maleimide using a desalting column, size-exclusion chromatography, or dialysis.
-
Characterization: Analyze the resulting conjugate to determine the degree of labeling and confirm successful conjugation using techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy.
Protocol for Quantifying Maleimide-Thiol Reaction Kinetics
This protocol outlines a method to determine the reaction kinetics of a maleimide with a thiol-containing molecule using spectrophotometry.
Materials:
-
This compound or other maleimide derivative.
-
Thiol-containing molecule (e.g., N-acetyl-L-cysteine).
-
Reaction Buffer: Degassed phosphate buffer, pH 7.0.
-
Spectrophotometer.
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of the maleimide and the thiol in the reaction buffer.
-
Kinetic Measurement:
-
In a cuvette, mix the thiol solution with the reaction buffer.
-
Initiate the reaction by adding the maleimide stock solution and mix quickly.
-
Monitor the decrease in absorbance of the maleimide at its λmax (around 300 nm) over time.
-
-
Data Analysis:
-
The reaction can be set up under pseudo-first-order conditions (e.g., [Thiol] >> [Maleimide]).
-
The observed rate constant (k_obs) can be determined by fitting the absorbance data to a single exponential decay curve.
-
The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the thiol.
-
Potential Side Reactions and Stability Considerations
While the maleimide-cysteine reaction is highly specific, there are potential side reactions and stability issues to consider.
-
Hydrolysis of Maleimide: At pH values above 7.5, the maleimide ring can undergo hydrolysis to form a non-reactive maleamic acid, which will not react with thiols.[5]
-
Retro-Michael Reaction: The thioether bond, while generally stable, can undergo a retro-Michael reaction, especially in the presence of other thiols like glutathione, leading to deconjugation.[14]
-
Thiazine Rearrangement: When conjugating to a peptide or protein with an unprotected N-terminal cysteine, a rearrangement can occur to form a stable six-membered thiazine ring. This can be minimized by performing the reaction at a slightly acidic pH (around 6.0-6.5).[15]
-
Adduct Stabilization: The stability of the thioether adduct can be enhanced by hydrolysis of the succinimide ring to form a ring-opened succinamic acid structure, which is resistant to the retro-Michael reaction. This hydrolysis is faster for adducts formed from N-aryl maleimides.[7]
Conclusion
The reaction of this compound with cysteine residues is a powerful tool for bioconjugation. By understanding the reaction mechanism, key influencing factors, and potential side reactions, researchers can effectively design and implement robust conjugation strategies. While specific quantitative data for this compound remains to be fully elucidated in publicly available literature, the comparative data from related N-substituted maleimides provides a strong foundation for its application in drug development, diagnostics, and fundamental research. Careful optimization of reaction conditions and thorough characterization of the final conjugate are paramount to achieving desired outcomes.
References
- 1. Reactions of cysteines substituted in the amphipathic N-terminal tail of a bacterial potassium channel with hydrophilic and hydrophobic maleimides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. mdpi.com [mdpi.com]
- 6. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. kinampark.com [kinampark.com]
- 12. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. bachem.com [bachem.com]
The Retro-Diels-Alder Reaction of Furan-Maleimide Adducts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The reversible nature of the Diels-Alder reaction between furan and maleimide has garnered significant interest across various scientific disciplines, particularly in the realms of materials science and drug development. The ability of furan-maleimide adducts to undergo a retro-Diels-Alder (rDA) reaction under specific stimuli, such as heat or mechanical force, allows for the design of dynamic materials and controlled release systems. This technical guide provides an in-depth exploration of the core principles governing the retro-Diels-Alder reaction of furan-maleimide adducts, presenting key quantitative data, experimental methodologies, and visual representations of the underlying mechanisms and workflows.
Reaction Fundamentals and Mechanistic Insights
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene (furan) and a dienophile (maleimide) to form a cyclic adduct.[1] The reverse of this process, the retro-Diels-Alder reaction, results in the dissociation of the adduct back into its furan and maleimide components.[1] This equilibrium is highly sensitive to temperature, with the forward reaction being favored at lower temperatures and the retro reaction dominating at elevated temperatures.[1][2]
The stereochemistry of the initial adduct plays a crucial role in its thermal stability. The kinetically favored endo isomer typically undergoes the retro-Diels-Alder reaction at lower temperatures than the more thermodynamically stable exo isomer.[1][3] Isomerization from the endo to the exo adduct can occur, and this process is often preceded by a retro-Diels-Alder reaction of the endo adduct.[4]
Mechanistically, the thermal retro-Diels-Alder reaction of furan-maleimide adducts is generally considered to proceed through a concerted pathway, involving a single transition state where both C-C bonds are broken simultaneously.[5][6] However, computational studies have shown that the application of an external mechanical force can steer the reaction towards a sequential, diradical mechanism.[5][6][7] This force-induced switch in mechanism occurs at a threshold force of approximately 1 nN for most isomers, with the distal-exo adduct exhibiting a higher threshold of around 2.4 nN.[5][7]
Quantitative Data on Reaction Kinetics and Thermodynamics
The rate and extent of the retro-Diels-Alder reaction are governed by kinetic and thermodynamic parameters. These values are influenced by factors such as the substitution on the furan and maleimide rings, the solvent, and the physical state of the system (e.g., in solution vs. in a polymer network).
| Parameter | Value | Conditions | Reference |
| Activation Energy (Ea) for rDA | 174 ± 17 kJ mol⁻¹ | Poly(styrene-co-2-vinylfuran) with maleimides | [8] |
| 57.9 kJ mol⁻¹ | Furan-functionalized polystyrene with maleimide (130-140 °C) | [9] | |
| Enthalpy of Activation (ΔH‡) for rDA | 171 ± 17 kJ mol⁻¹ | Poly(styrene-co-2-vinylfuran) with maleimides | [8] |
| Entropy of Activation (ΔS‡) for rDA | 0.09 ± 0.15 kJ K⁻¹ mol⁻¹ | Poly(styrene-co-2-vinylfuran) with maleimides | [8] |
| Enthalpy of Adduct Formation (ΔH) | -157 ± 14 kJ mol⁻¹ | Poly(styrene-co-2-vinylfuran) with maleimides | [8] |
| Entropy of Adduct Formation (ΔS) | -370 ± 40 J K⁻¹ mol⁻¹ | Poly(styrene-co-2-vinylfuran) with maleimides | [8] |
| Gibbs Free Energy of Reaction (ΔG°) | -2 to -7 kJ mol⁻¹ | Furan cycloadditions | [10] |
| Free Energy Barrier (ΔG‡) at 298 K (endo) | 28.2 kcal mol⁻¹ | Proximal dimethyl furan-maleimide adduct (zero force) | [11] |
| Free Energy Barrier (ΔG‡) at 298 K (exo) | 30.8 kcal mol⁻¹ | Proximal dimethyl furan-maleimide adduct (zero force) | [11] |
Note: The significant variation in activation energies highlights the strong dependence of the retro-Diels-Alder reaction on the specific molecular structure and experimental conditions.
Experimental Protocols
The study of the retro-Diels-Alder reaction of furan-maleimide adducts employs a variety of analytical techniques to monitor the reaction progress and determine kinetic and thermodynamic parameters.
Synthesis of Furan-Maleimide Adducts
A general procedure involves the reaction of a furan-functionalized molecule or polymer with a maleimide derivative.
Example Protocol for Polymer Network Formation:
-
A furan-functionalized polymer (e.g., furan-grafted Jeffamine) is prepared.[12]
-
The furan-functionalized polymer is dissolved in a suitable solvent, such as chloroform.[12]
-
A bismaleimide crosslinker is added to the solution. To prevent homopolymerization of the maleimide at elevated temperatures, a radical inhibitor like hydroquinone can be added.[12]
-
The mixture is stirred at a controlled temperature (e.g., 60°C) for a period of time (e.g., 5 days) to allow for the Diels-Alder reaction to proceed and form the crosslinked network.[12]
-
The temperature may be raised (e.g., to 90°C) to ensure complete reaction.[12]
Monitoring the Retro-Diels-Alder Reaction
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy is a powerful tool to follow the disappearance of adduct protons and the appearance of signals corresponding to the free furan and maleimide.[8]
-
Temperature-controlled NMR experiments can be used to determine the rates of the retro-Diels-Alder reaction at different temperatures, allowing for the calculation of activation parameters.[13]
Differential Scanning Calorimetry (DSC):
-
DSC can be used to measure the heat flow associated with the endothermic retro-Diels-Alder reaction.[1]
-
Non-isothermal DSC experiments can provide data to derive kinetic parameters for both the forward and reverse reactions.[3]
Infrared (IR) Spectroscopy:
-
The progress of the retro-Diels-Alder reaction can be monitored by observing the decrease in the intensity of characteristic absorption peaks of the adduct and the increase in peaks corresponding to the reformed furan and maleimide.[9] For instance, the maleimide ring deformation at 695 cm⁻¹ can be monitored.[1]
Applications in Drug Development
The stimuli-responsive nature of the furan-maleimide linkage makes it an attractive tool for drug delivery applications. Drug-carrier conjugates can be designed to be stable under physiological conditions but to release the drug upon encountering a specific trigger, such as the elevated temperature often found in tumor microenvironments.
Conclusion
The retro-Diels-Alder reaction of furan-maleimide adducts is a versatile and powerful tool in the design of dynamic and responsive materials. A thorough understanding of the reaction mechanism, kinetics, and thermodynamics is essential for tailoring the properties of these systems for specific applications, from self-healing polymers to targeted drug delivery vehicles. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and professionals seeking to harness the potential of this remarkable reversible reaction.
References
- 1. Self-Healing in Mobility-Restricted Conditions Maintaining Mechanical Robustness: Furan–Maleimide Diels–Alder Cycloadditions in Polymer Networks for Ambient Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. orbi.uliege.be [orbi.uliege.be]
- 6. Bond breaking of furan–maleimide adducts via a diradical sequential mechanism under an external mechanical force - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Kinetic Study of the Diels–Alder Reaction between Maleimide and Furan-Containing Polystyrene Using Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Direct Diels–Alder reactions of furfural derivatives with maleimides - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC03558K [pubs.rsc.org]
- 11. Bond breaking of furan–maleimide adducts via a diradical sequential mechanism under an external mechanical force - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Dynamic Diels–Alder reactions of maleimide–furan amphiphiles and their fluorescence ON/OFF behaviours [ouci.dntb.gov.ua]
N-(2-Furylmethyl)maleimide as a Dienophile in Cycloaddition Reactions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of N-(2-Furylmethyl)maleimide as a dienophile in cycloaddition reactions, with a primary focus on the Diels-Alder reaction. This powerful transformation is a cornerstone of synthetic organic chemistry, enabling the construction of complex cyclic scaffolds from simple precursors with high atom economy. The furan-maleimide Diels-Alder reaction, in particular, has garnered significant attention due to its utility in creating thermally reversible crosslinks in polymers, developing novel biomaterials, and synthesizing precursors for pharmaceuticals.
Introduction to Furan-Maleimide Cycloaddition
The Diels-Alder reaction is a [4+2] cycloaddition involving a conjugated diene and a dienophile to form a six-membered ring. In the context of this guide, the furan moiety, specifically from a molecule like this compound, acts as the diene, and the maleimide ring is the dienophile. This reaction is characterized by its high degree of stereoselectivity and its reversible nature, which can be controlled by temperature.[1][2]
The reaction typically yields two diastereomeric products: the endo and exo cycloadducts. Under kinetic control (lower temperatures), the endo product is often favored due to secondary orbital interactions.[2] However, the exo product is generally more thermodynamically stable and becomes the major product at higher temperatures where the reversible retro-Diels-Alder reaction can occur.[2] This thermal reversibility is a key feature exploited in the development of self-healing materials and for dynamic covalent chemistries.
Reaction Mechanism and Stereochemistry
The Diels-Alder reaction between a furan and a maleimide proceeds through a concerted mechanism, meaning all bond-forming and bond-breaking occurs in a single transition state. The electron-donating nature of the furan diene and the electron-withdrawing character of the maleimide dienophile facilitate this process.[3]
The stereochemical outcome of the reaction is a critical consideration. The substituents on both the furan and the maleimide can influence the ratio of endo to exo products. For many furan-maleimide pairs, the reaction is thermodynamically controlled, leading to a preference for the more stable exo isomer, especially at elevated temperatures.[2][4]
References
- 1. Kinetic Study of the Diels–Alder Reaction between Maleimide and Furan-Containing Polystyrene Using Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Diels–Alder Cycloaddition of 2,5-Bis(hydroxymethyl)furan (BHMF) and N-Phenylmaleimide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diels–Alder Cycloadditions of Bio-Derived Furans with Maleimides as a Sustainable «Click» Approach towards Molecular, Macromolecular and Hybrid Systems [mdpi.com]
Potential Cytotoxicity of N-(2-Furylmethyl)maleimide Derivatives: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-substituted maleimides are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties. The maleimide ring, a Michael acceptor, can readily react with nucleophiles such as the thiol groups of cysteine residues in proteins, leading to covalent modification and subsequent alteration of protein function. This reactivity is a key determinant of their biological effects. The furan moiety, a five-membered aromatic heterocycle, is also a common scaffold in many biologically active compounds and can influence the pharmacokinetic and pharmacodynamic properties of a molecule.
This technical guide explores the potential cytotoxicity of N-(2-Furylmethyl)maleimide derivatives. While direct cytotoxic studies on this specific class of compounds are limited in publicly available literature, this paper will synthesize information from studies on structurally related N-substituted maleimides and furan-containing compounds to provide a comprehensive overview of their potential as cytotoxic agents. The document will cover putative mechanisms of action, relevant experimental data from analogous compounds, and detailed experimental protocols.
Synthesis of N-substituted Maleimide Derivatives
The synthesis of N-substituted maleimides, including potentially this compound, generally follows a two-step procedure. The first step involves the reaction of maleic anhydride with a primary amine, in this case, furfurylamine, to form the corresponding maleamic acid. Subsequent dehydration of the maleamic acid intermediate, typically through chemical or thermal methods, yields the desired N-substituted maleimide.
A common synthetic route involves reacting the amine with maleic anhydride in a solvent like glacial acetic acid at room temperature to form the N-substituted maleamic acid.[1] This intermediate is then cyclized to the maleimide by heating in the presence of a dehydrating agent such as acetic anhydride with a catalyst like sodium acetate.[1]
Potential Cytotoxic Mechanisms of Maleimide Derivatives
The cytotoxicity of maleimide derivatives is often attributed to their ability to induce cellular stress and disrupt key biological processes. The primary mechanisms include:
-
Induction of Oxidative Stress: Maleimide derivatives have been shown to increase the generation of reactive oxygen species (ROS) within cells.[2] This elevation in ROS can lead to oxidative damage to cellular components, including lipids, proteins, and DNA, ultimately triggering cell death.
-
Mitochondrial Dysfunction: The induction of oxidative stress is often linked to mitochondrial damage. Maleimide compounds can cause a loss of mitochondrial membrane potential (MMP) and depletion of cellular ATP, indicating impaired mitochondrial function.[2]
-
Cell Death Pathways: Depending on the cellular context and the specific derivative, maleimides can induce different forms of cell death. While some derivatives trigger apoptosis, characterized by the activation of caspases, others may induce necrosis, a form of cell death associated with overwhelming cellular stress.[2][3] Studies on some maleimide derivatives suggest that in certain leukemia cells, necrosis is the primary mode of cell death, as caspase activities were not significantly altered.[2] In contrast, other studies on different cell lines have demonstrated the induction of apoptosis.[3]
Quantitative Cytotoxicity Data of Related Compounds
Table 1: In Vitro Cytotoxicity of N-Phenylmaleimide Derivatives against B16F10 Melanoma Cells [1]
| Compound | Substituent on Phenyl Ring | Incubation Time (h) | IC50 (µM) |
| M2 | H | 24 | 25.3 ± 2.1 |
| 48 | 15.8 ± 1.5 | ||
| 72 | 8.9 ± 0.9 | ||
| M5 | 4-methyl | 24 | 30.1 ± 2.5 |
| 48 | 18.2 ± 1.7 | ||
| 72 | 10.5 ± 1.1 | ||
| M7 | 4-methoxy | 24 | 35.5 ± 3.0 |
| 48 | 20.1 ± 1.9 | ||
| 72 | 12.3 ± 1.3 | ||
| M9 | 4-ethyl | 24 | 28.7 ± 2.4 |
| 48 | 17.5 ± 1.6 | ||
| 72 | 9.8 ± 1.0 |
Table 2: In Vitro Cytotoxicity of a Novel N-Triazolyl Maleimide Derivative (4l) [3]
| Cell Line | Compound | Concentration (µM) | Effect |
| HUVEC | 4l | 100 | Impaired cell metabolism |
| SK-Mel-28 | 4l | Lower concentrations | Toxic |
| SK-Mel-103 | 4l | Lower concentrations | Toxic |
Table 3: In Vitro Cytotoxicity of N-2-(2-Furyl)-2-(chlorobenzyloxyimino)Ethyl Ciprofloxacin Derivatives [4]
| Compound | Substituent on Benzyloxyimino | Cell Line | IC50 (µM) |
| 6a | 2-chloro | Human breast tumor | > 100 |
| 6b | 3-chloro | Human breast tumor | 15.6 |
| 6c | 4-chloro | Human breast tumor | > 100 |
| Tamoxifen | - | Human breast tumor | 12.5 |
Experimental Protocols
This section details the methodologies for key experiments typically employed in the cytotoxic evaluation of novel compounds, based on the cited literature.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells (e.g., B16F10 melanoma, human breast tumor cell lines) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[1][4]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., N-substituted maleimide derivatives) and a vehicle control (e.g., DMSO). Incubate for specified time periods (e.g., 24, 48, 72 hours).[1]
-
MTT Addition: After the incubation period, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[1]
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 550 nm) using a microplate reader.
-
Data Analysis: Express the results as a percentage of the control and calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[1]
Reactive Oxygen Species (ROS) Generation Assay
This assay measures the intracellular production of ROS using a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Cell Treatment: Treat cells with the test compounds for a specified duration.
-
Probe Loading: Incubate the cells with DCFH-DA in the dark. DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Fluorescence Measurement: Measure the fluorescence intensity using a flow cytometer or a fluorescence microplate reader. An increase in fluorescence indicates an increase in intracellular ROS levels.[2]
Mitochondrial Membrane Potential (MMP) Assay
The loss of MMP is an early indicator of apoptosis. It can be measured using cationic fluorescent dyes like Rhodamine 123 or JC-1.
-
Cell Treatment: Treat cells with the test compounds.
-
Dye Staining: Incubate the cells with the fluorescent dye. In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low MMP, JC-1 remains in its monomeric form and fluoresces green.
-
Analysis: Analyze the cells by flow cytometry to quantify the shift in fluorescence from red to green, indicating a loss of MMP.[2]
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key concepts related to the cytotoxicity of maleimide derivatives.
Caption: General synthetic pathway for N-substituted maleimides.
Caption: Proposed mechanism of cytotoxicity for maleimide derivatives.
Caption: A typical experimental workflow for assessing cytotoxicity.
Conclusion and Future Directions
While direct experimental evidence for the cytotoxicity of this compound derivatives is currently lacking in the scientific literature, the available data on structurally similar N-substituted maleimides and furan-containing compounds suggest a strong potential for these derivatives to exhibit significant cytotoxic and anticancer activities. The maleimide moiety provides a reactive center capable of interacting with cellular macromolecules, while the furylmethyl substituent can modulate the compound's physicochemical properties, such as lipophilicity and steric hindrance, thereby influencing its biological activity.
Future research should focus on the synthesis and in-depth cytotoxic evaluation of a series of this compound derivatives against a panel of cancer cell lines. Mechanistic studies are warranted to elucidate the precise pathways through which these compounds exert their effects, including their impact on ROS production, mitochondrial function, and the induction of specific cell death programs. Such investigations will be crucial in determining the therapeutic potential of this compound derivatives as novel anticancer agents.
References
- 1. scispace.com [scispace.com]
- 2. Intracellular ROS Generation Mediates Maleimide-induced Cytotoxicity in Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic effects of a novel maleimide derivative on epithelial and tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
Methodological & Application
Application Notes and Protocols for Labeling Proteins with N-(2-Furylmethyl)maleimide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the covalent labeling of proteins with N-(2-Furylmethyl)maleimide. This method targets the thiol groups of cysteine residues, forming a stable thioether bond. This technique is valuable for a variety of applications, including protein tracking, immobilization, and the study of protein structure and function.
Introduction
This compound is a thiol-reactive reagent used for the selective modification of proteins at cysteine residues.[1][2] The maleimide group exhibits high selectivity for the sulfhydryl group of cysteine at a neutral pH, resulting in a stable covalent bond.[1][3][4][5] This specificity allows for targeted labeling, which is particularly advantageous given the relatively low abundance of cysteine residues in most proteins.[6] This protocol outlines the necessary steps for successful protein labeling with this compound, including protein preparation, the labeling reaction, and purification of the final conjugate.
Principle of Reaction
The labeling reaction is based on the nucleophilic addition of the thiol group from a cysteine residue to the double bond of the maleimide ring of this compound. This reaction is most efficient at a pH range of 6.5-7.5, where the thiol group is sufficiently nucleophilic and the competing reaction of amine groups is minimized.[5] Above pH 7.5, the reactivity of primary amines with maleimides increases, and the maleimide ring itself is more susceptible to hydrolysis.[5]
Experimental Protocols
Materials and Reagents
Table 1: Required Materials and Reagents
| Reagent/Material | Specifications | Supplier (Example) |
| Protein of Interest | Containing at least one cysteine residue | N/A |
| This compound | Molecular Weight: 177.17 g/mol | Major Chemical Suppliers |
| Reaction Buffer | PBS, Tris, or HEPES, pH 7.0-7.5, degassed | Standard Laboratory Supplier |
| TCEP (Tris(2-carboxyethyl)phosphine) | Optional, for disulfide bond reduction | Standard Laboratory Supplier |
| Quenching Reagent | L-cysteine or Dithiothreitol (DTT) | Standard Laboratory Supplier |
| Solvent for Maleimide | Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) | Standard Laboratory Supplier |
| Purification System | Gel filtration column (e.g., Sephadex G-25), Dialysis tubing, HPLC, or FPLC | Standard Laboratory Supplier |
Experimental Workflow Diagram
Caption: Workflow for labeling proteins with this compound.
Detailed Protocol
3.1. Preparation of Protein Solution
-
Dissolve the protein to be labeled in a degassed reaction buffer (e.g., PBS, Tris, HEPES) at a pH between 7.0 and 7.5.[1][3][4]
-
The recommended protein concentration is between 1-10 mg/mL (typically 50-100 µM).[1][3][7]
-
To degas the buffer, apply a vacuum for several minutes or bubble an inert gas such as nitrogen or argon through the solution. This is important to prevent the re-oxidation of thiol groups.[1][3]
3.2. (Optional) Reduction of Disulfide Bonds If the protein contains disulfide bonds that mask cysteine residues, a reduction step can be performed to increase the number of available thiol groups for labeling.
-
Add a 10 to 100-fold molar excess of TCEP to the protein solution.[3][4][7] TCEP is recommended as it does not need to be removed before the addition of maleimide.[4]
-
Incubate the mixture for 20-30 minutes at room temperature.[3][7]
-
If using DTT as the reducing agent, it must be removed by dialysis or a desalting column before adding the maleimide reagent, as DTT itself contains a thiol group that will react with the maleimide.[4]
3.3. Preparation of this compound Stock Solution
-
Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Dissolve the this compound in anhydrous DMSO or DMF to prepare a stock solution, for example, at a concentration of 10 mM.[1][3][7]
-
Vortex the solution until the maleimide is completely dissolved.[7] This stock solution should be prepared fresh.
3.4. Labeling Reaction
-
While gently stirring or vortexing the protein solution, add the this compound stock solution to achieve a 10-20 fold molar excess of the maleimide reagent over the protein.[3][4][7] The optimal ratio may need to be determined empirically.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.[1][4][7] Protect the reaction from light if the maleimide is conjugated to a fluorophore.[4]
3.5. Quenching the Reaction
-
To stop the labeling reaction and consume any unreacted maleimide, add a quenching reagent such as L-cysteine or DTT.
-
The final concentration of the quenching reagent should be in a 10-fold molar excess over the initial concentration of the maleimide.[8]
-
Incubate for 15-30 minutes at room temperature.[8]
3.6. Purification of the Labeled Protein
-
Separate the labeled protein from the excess unreacted this compound and the quenching reagent.
-
Common purification methods include:
-
Gel Filtration Chromatography: Use a resin with an appropriate size exclusion limit (e.g., Sephadex G-25) equilibrated with the desired storage buffer.[4][7]
-
Dialysis: Dialyze the sample against a large volume of buffer. This method is suitable for water-soluble maleimides.[1][3]
-
HPLC or FPLC: These methods can provide higher resolution purification.[1][3]
-
Characterization of the Labeled Protein
The degree of labeling (DOL), which is the average number of maleimide molecules conjugated to each protein molecule, can be determined using mass spectrometry.[9] The mass of the protein will increase by 177.17 Da for each molecule of this compound that is successfully conjugated.[9]
Alternatively, if a chromophoric or fluorophoric maleimide is used, the DOL can be calculated using spectrophotometry by measuring the absorbance of the dye and the protein.[4][7]
Quantitative Data Summary
The following table summarizes typical reaction parameters for protein labeling with maleimides. The optimal conditions for a specific protein and application should be determined empirically.
Table 2: Summary of Reaction Parameters
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 10 mg/mL (50 - 100 µM) | Higher concentrations can improve labeling efficiency. |
| Reaction Buffer pH | 7.0 - 7.5 | Balances thiol reactivity with maleimide stability.[5] |
| Maleimide:Protein Molar Ratio | 10:1 to 20:1 | A higher ratio drives the reaction to completion but may increase non-specific labeling.[3][4] |
| Reaction Time | 2 hours to overnight | Longer incubation times may be required for less reactive thiols.[1][4][7] |
| Reaction Temperature | 4°C to Room Temperature | Room temperature reactions are faster, while 4°C can improve protein stability.[1][4] |
| TCEP Molar Excess (Optional) | 10:1 to 100:1 | Ensures complete reduction of disulfide bonds.[3][4] |
Signaling Pathway and Logical Relationship Diagrams
Chemical Reaction Diagram
Caption: Reaction of a protein thiol with this compound.
Decision-Making Workflow for Protocol Steps
Caption: Decision workflow for including the disulfide reduction step.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. researchgate.net [researchgate.net]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Quantitative Analysis of Thiols and Maleimides | AAT Bioquest [aatbio.com]
- 7. biotium.com [biotium.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Reversible Protein Modification Using N-(2-Furylmethyl)maleimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reversible protein modification is a powerful tool for studying protein function, developing novel therapeutics, and creating responsive biomaterials. N-(2-Furylmethyl)maleimide is a unique reagent that enables such reversible modifications through a two-step process. Initially, the maleimide moiety reacts with a cysteine residue on a protein via a stable Michael addition. The appended furan group can then undergo a reversible Diels-Alder reaction with a dienophile, allowing for the controlled attachment and detachment of molecules of interest. This technology offers precise control over protein activity, localization, and interactions, making it invaluable for a wide range of applications in research and drug development.
The core of this reversible system lies in the thermally controlled Diels-Alder and retro-Diels-Alder reactions. The Diels-Alder reaction involves the [4+2] cycloaddition of the furan (diene) with a dienophile to form a stable cycloadduct. The reverse reaction, the retro-Diels-Alder, is induced by heat and results in the dissociation of the cycloadduct, thereby cleaving the attached molecule and regenerating the furan group on the protein.
Principle of Reversibility: The Diels-Alder and retro-Diels-Alder Reaction
The reversible nature of the this compound system is based on the Diels-Alder cycloaddition reaction.[1] In this reaction, the furan group (a diene) reacts with a dienophile (an alkene-containing molecule) to form a cyclohexene-like adduct.[2] This reaction is favorable at lower temperatures.[2]
The reverse reaction, known as the retro-Diels-Alder reaction, is favored at higher temperatures and results in the cleavage of the adduct back to the original furan and dienophile.[2] This temperature-dependent equilibrium allows for the controlled attachment and detachment of molecules from the protein. The specific temperatures for the forward and reverse reactions can be influenced by the substituents on both the furan and the maleimide.[3][4]
Data Presentation
Table 1: Quantitative Data for this compound Protein Modification
| Parameter | Value | Conditions | Reference |
| Modification Reaction (Michael Addition) | |||
| pH range | 6.5 - 7.5 | Phosphate, Tris, or HEPES buffer | [5][6] |
| Molar excess of Maleimide:Protein | 10:1 to 20:1 | Empirically determined for optimal labeling | |
| Reaction Time | 2 hours to overnight | Room temperature or 4°C | [5][7] |
| Diels-Alder Reaction (Attachment) | |||
| Temperature | 40 - 70 °C | In solution | [2] |
| Activation Energy (Ea) | ~48-52 kJ/mol | In solution (acetonitrile, chloroform) | [8] |
| Retro-Diels-Alder Reaction (Detachment) | |||
| Temperature | > 80 °C | In solution | [2] |
| Activation Energy (Ea) | ~91-102 kJ/mol | In solution (acetonitrile, chloroform) | [8] |
| Stability of Thioether Bond | Half-life > 2 years (with ring-opening) | N-aryl maleimides | [9] |
Experimental Protocols
Protocol 1: Cysteine-Specific Protein Modification with this compound
This protocol details the initial, irreversible modification of a protein's cysteine residue with this compound.
Materials:
-
Protein of interest with at least one surface-accessible cysteine residue
-
This compound
-
Degassed reaction buffer (e.g., 1x PBS, 10-100 mM Tris, or 10-100 mM HEPES, pH 7.0-7.5)[5]
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)[7]
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Purification column (e.g., gel filtration, desalting column)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Protein Preparation: Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.[5][6]
-
(Optional) Reduction of Disulfide Bonds: If targeting cysteines involved in disulfide bonds, add a 10-100 fold molar excess of TCEP to the protein solution. Incubate for 20-30 minutes at room temperature under an inert gas atmosphere.
-
Maleimide Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[7]
-
Labeling Reaction: While gently stirring, add the this compound stock solution to the protein solution to achieve a final molar ratio of 10:1 to 20:1 (maleimide:protein). Flush the reaction vial with inert gas, seal it tightly, and protect it from light.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.[5][7]
-
Purification: Remove the excess, unreacted this compound from the modified protein using a suitable purification method such as gel filtration or a desalting column.
Protocol 2: Reversible Attachment of a Dienophile to the Furan-Modified Protein (Diels-Alder Reaction)
This protocol describes the attachment of a dienophile-containing molecule (e.g., a fluorescent probe, a drug molecule) to the furan-modified protein.
Materials:
-
Furan-modified protein (from Protocol 1)
-
Dienophile-conjugated molecule of interest
-
Reaction buffer (as used in Protocol 1)
Procedure:
-
Reaction Setup: In a reaction vial, combine the furan-modified protein with a 10-50 fold molar excess of the dienophile-conjugated molecule in the reaction buffer.
-
Incubation: Incubate the reaction mixture at a temperature between 40°C and 70°C. The optimal temperature and time should be determined empirically, but a starting point is 60°C for 4-6 hours.[2][8]
-
Purification: Remove the excess, unreacted dienophile-conjugated molecule using a suitable purification method.
Protocol 3: Detachment of the Dienophile from the Protein (Retro-Diels-Alder Reaction)
This protocol outlines the procedure for reversing the Diels-Alder adduct and releasing the attached molecule.
Materials:
-
Diels-Alder protein conjugate (from Protocol 2)
-
Reaction buffer (as used in Protocol 1)
Procedure:
-
Heating: Heat the solution of the Diels-Alder protein conjugate in the reaction buffer to a temperature above 80°C.[2] The exact temperature and duration will depend on the specific adduct and the desired degree of cleavage. A typical starting point is 95°C for 1-2 hours.
-
Cooling: After the desired time, cool the reaction mixture to room temperature.
-
Purification (Optional): If necessary, the released dienophile-conjugated molecule can be separated from the regenerated furan-modified protein by purification.
Visualizations
Caption: Experimental workflow for reversible protein modification.
Caption: Reversible inhibition of a signaling pathway.
Applications in Drug Development and Research
-
Controlled Drug Release: Drug molecules can be attached to a protein carrier via the Diels-Alder reaction and released at a specific site by applying localized heat.
-
"On/Off" Switches for Protein Function: The activity of an enzyme or signaling protein can be reversibly modulated by attaching and detaching a blocking group near its active site.
-
Studying Protein-Protein Interactions: Reversibly trapping and releasing binding partners to study the dynamics of complex formation.
-
Affinity Purification: Proteins can be reversibly immobilized on a solid support for purification or pull-down assays.
-
Development of Smart Biomaterials: Creating materials that can change their properties in response to temperature changes.
Conclusion
This compound offers a versatile and powerful platform for the reversible modification of proteins. The combination of a stable cysteine-maleimide linkage with a thermally reversible furan-dienophile cycloaddition provides a high degree of control over protein function. The protocols and data provided herein serve as a guide for researchers to implement this technology in their own studies, opening up new avenues for investigating complex biological processes and developing next-generation protein-based therapeutics and materials.
References
- 1. Dynamic Diels–Alder reactions of maleimide–furan amphiphiles and their fluorescence ON/OFF behaviours - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Substituent effects on the reversibility of furan-maleimide cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. lumiprobe.com [lumiprobe.com]
- 7. biotium.com [biotium.com]
- 8. Express Polymer Letters [expresspolymlett.com]
- 9. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-(2-Furylmethyl)maleimide in Antibody-Drug Conjugates (ADCs)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-(2-Furylmethyl)maleimide in the construction of antibody-drug conjugates (ADCs) via the Diels-Alder ligation, a type of "click chemistry." This approach offers a stable alternative to traditional thiol-maleimide conjugation, addressing challenges of in vivo linker stability. Detailed protocols, quantitative data, and visual diagrams are presented to guide researchers in the application of this technology.
Introduction
The conjugation of cytotoxic drugs to monoclonal antibodies through stable linkers is paramount to the efficacy and safety of antibody-drug conjugates. While thiol-maleimide Michael addition is a widely used chemistry, the resulting thiosuccinimide linkage can be susceptible to retro-Michael reactions in vivo, leading to premature drug release.[1][2] The Diels-Alder reaction between a furan (diene) and a maleimide (dienophile) offers a robust and bioorthogonal alternative, forming a stable covalent bond.[1][3][4] This document focuses on the application of this compound as a key reagent in this conjugation strategy. The Diels-Alder cycloaddition is a [4+2] cycloaddition that is efficient and can proceed under mild, aqueous conditions suitable for antibody conjugation.[1][3]
Quantitative Data Summary
The following tables summarize key quantitative data for ADCs constructed using furan-maleimide Diels-Alder chemistry, with comparisons to traditional thiol-maleimide conjugates where available.
Table 1: Reaction Kinetics of Diels-Alder Conjugation
| Diene on Antibody | Dienophile (Maleimide-Drug Linker) | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| Furan (via NHS-ester 1) | vcMMAE | Low reactivity (1.3% conjugation in 20h) | [1] |
| Cyclopentadiene (via NHS-ester 2a) | vcMMAE | 2.6 | [3] |
| Cyclopentadiene (via NHS-ester 3) | vcMMAE | 77 | [3] |
Note: Data for this compound specifically was not available. The table reflects the reactivity of furan and more reactive dienes with a maleimide-drug linker.
Table 2: In Vitro Stability of ADCs in Human Plasma
| ADC Linkage Type | Antibody | Drug | % Deconjugation (Day 7) | Reference |
| Diels-Alder Cycloadduct | Trastuzumab | MMAE | < 5% | [3] |
| Thiol-Maleimide (Thiosuccinimide) | Trastuzumab | MMAE | ~50% | [5] |
| N-Aryl Maleimide (Stabilized) | T289C mAb | MMAE | < 20% | [6][7] |
Table 3: In Vitro and In Vivo Efficacy of Diels-Alder ADCs (DAADCs)
| ADC | Cell Line | In Vitro IC₅₀ (ng/mL) | In Vivo Tumor Model | % Tumor Growth Inhibition | Reference |
| Trastuzumab-DAADC-MMAE | BT474 | 20 | BT474 Xenograft | > 90% | [3] |
| Trastuzumab-Thiol-ADC-MMAE | BT474 | 25 | BT474 Xenograft | > 90% | [3] |
Experimental Protocols
The following are representative protocols for the synthesis and characterization of ADCs using furan-maleimide Diels-Alder chemistry. These protocols are based on established methods for ADC conjugation and characterization.[2][8][9]
Protocol 1: Antibody Modification with this compound-Linker-Drug
This protocol describes the conjugation of a pre-prepared this compound-linker-drug construct to an antibody via lysine amine acylation.
Materials:
-
Monoclonal Antibody (mAb) in phosphate-buffered saline (PBS)
-
This compound-linker-drug with an N-hydroxysuccinimide (NHS) ester functional group
-
Dimethyl sulfoxide (DMSO)
-
Conjugation Buffer: PBS, pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns (e.g., Sephadex G-25)
-
Ultrafiltration devices
Procedure:
-
Antibody Preparation:
-
Buffer exchange the antibody into the Conjugation Buffer to a final concentration of 5-10 mg/mL.
-
-
Drug-Linker Preparation:
-
Dissolve the this compound-linker-drug-NHS ester in DMSO to a stock concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add the drug-linker solution to the antibody solution at a molar excess of 5-10 fold. The final concentration of DMSO should be less than 10% (v/v).
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing.
-
-
Quenching:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM to quench any unreacted NHS ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the ADC using a desalting column or through repeated cycles of concentration and dilution with PBS using an ultrafiltration device to remove unconjugated drug-linker and quenching reagents.
-
-
Characterization:
-
Determine the protein concentration by measuring absorbance at 280 nm.
-
Determine the Drug-to-Antibody Ratio (DAR) using UV-Vis spectroscopy or Hydrophobic Interaction Chromatography (HIC).
-
Assess aggregation using Size Exclusion Chromatography (SEC).
-
Protocol 2: Characterization of Furan-Maleimide ADCs
1. Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC:
-
Column: A hydrophobic interaction chromatography column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0.
-
Mobile Phase B: 20 mM sodium phosphate, pH 7.0, with 20% (v/v) isopropanol.
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Detection: UV absorbance at 280 nm.
-
Analysis: The different DAR species (DAR 0, 2, 4, etc.) will separate based on hydrophobicity. The average DAR is calculated from the peak areas of the different species.
2. In Vitro Stability Assay:
-
Incubate the ADC (e.g., at 1 mg/mL) in human or mouse serum at 37°C.
-
At various time points (e.g., 0, 24, 48, 96, 168 hours), take aliquots of the ADC sample.
-
Analyze the aliquots by HIC-HPLC to determine the percentage of intact ADC and the presence of deconjugated antibody.
3. In Vitro Cytotoxicity Assay:
-
Plate target cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC and control antibodies.
-
Incubate for 72-96 hours.
-
Assess cell viability using a colorimetric assay (e.g., MTS or MTT).
-
Calculate the IC₅₀ value, which is the concentration of ADC that inhibits cell growth by 50%.
Visualizations
Diels-Alder Ligation Chemistry
Caption: Diels-Alder reaction between a furan-modified antibody and a maleimide-activated drug.
Experimental Workflow for ADC Synthesis
Caption: Experimental workflow for ADC synthesis via Diels-Alder ligation.
ADC Mechanism of Action
Caption: Generalized signaling pathway for ADC-mediated cell killing.
References
- 1. static1.squarespace.com [static1.squarespace.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Tuning the Diels-Alder Reaction for Bioconjugation to Maleimide Drug-Linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
Application Notes and Protocols for N-(2-Furylmethyl)maleimide Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the bioconjugation of N-(2-Furylmethyl)maleimide to proteins, with a primary focus on antibodies for the development of Antibody-Drug Conjugates (ADCs). The described methodology leverages the Diels-Alder cycloaddition reaction, a powerful tool for creating stable and defined bioconjugates.
Introduction
Bioconjugation is a cornerstone of modern biotechnology and pharmaceutical development, enabling the precise coupling of molecules to proteins, peptides, and other biomolecules. The reaction between a maleimide and a furan moiety via a Diels-Alder [4+2] cycloaddition has emerged as a highly efficient method for creating stable covalent linkages.[1][2] This approach offers advantages over traditional thiol-maleimide Michael addition chemistry, particularly in the stability of the resulting conjugate.[1]
This compound contains both the dienophile (maleimide) and, after a rearrangement, the diene (furan) precursor. However, for a controlled bioconjugation, it is more common to introduce the furan moiety onto one biomolecule and the maleimide onto another. This guide will focus on the scenario where a protein (e.g., an antibody) is first modified with a furan-containing linker, followed by conjugation to a maleimide-functionalized molecule (e.g., a cytotoxic drug). This strategy is particularly relevant for the synthesis of ADCs, where a stable linkage between the antibody and the cytotoxic payload is critical for therapeutic efficacy and safety.[1][3]
Principle of the Method
The bioconjugation process involves two key steps:
-
Protein Modification: The protein's surface-accessible primary amines (e.g., lysine residues) are acylated using an N-hydroxysuccinimide (NHS) ester of a furan-containing compound. This step introduces the furan moiety onto the protein.
-
Diels-Alder Cycloaddition: The furan-modified protein is then reacted with a molecule containing a maleimide group. The furan (diene) and maleimide (dienophile) undergo a [4+2] cycloaddition reaction to form a stable cycloadduct, covalently linking the two molecules.
This method allows for the production of well-defined bioconjugates with a controllable drug-to-antibody ratio (DAR).[1]
Data Presentation
Table 1: Representative Kinetic Data for Furan-Maleimide Diels-Alder Reaction
| Diene on Antibody | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reaction Conditions | Reference |
| 3-Methoxyfuran | vcMMAE | 4 ± 2 | PBS with 20% DMSO, pH 5.5, 22°C | [3] |
| Cyclopentadiene | vcMMAE | 77 ± 7 | PBS with 20% DMSO, pH 5.5, 22°C | [3] |
Note: vcMMAE is a maleimide-containing drug linker.
Table 2: Representative Serum Stability of Diels-Alder vs. Thiol-Maleimide Adducts
| Conjugate Linkage | Incubation Time (days) | Serum Type | % Drug Retention | Reference |
| Diels-Alder (3-Methoxyfuran-MMAE) | 7 | Rat | 94% | [3] |
| Thiol-Maleimide (Cysteine-MMAE) | 7 | Rat | <70% | [3] |
Table 3: Example Drug-to-Antibody Ratio (DAR) Values
| Conjugation Method | Target DAR | Achieved Average DAR (by HIC) | Reference |
| Interchain Cysteine Cross-linking (Dibromomaleimide) | 4 | 4.0 | [4] |
| Conventional Thiol-Maleimide | 4 | 3.9 | [4] |
Note: While not specific to furan-maleimide, these values from other maleimide-based conjugations provide a general expectation for DAR determination.
Experimental Protocols
Protocol 1: Modification of Antibody with Furan Moiety
This protocol describes the modification of a monoclonal antibody (mAb) with an NHS-activated furan derivative to introduce the reactive diene.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS), free of primary amines (e.g., Tris)
-
NHS-activated furan derivative (e.g., 2,5-dioxopyrrolidin-1-yl 2-(furan-2-yl)acetate)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or centrifugal desalting columns.
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains primary amine contaminants like Tris or glycine, perform a buffer exchange into the Conjugation Buffer.
-
Adjust the antibody concentration to 2-10 mg/mL in the Conjugation Buffer.
-
-
NHS-Furan Stock Solution Preparation:
-
Immediately before use, dissolve the NHS-activated furan derivative in anhydrous DMSO to a concentration of 10 mM.
-
-
Modification Reaction:
-
Add a 10-20 fold molar excess of the NHS-furan stock solution to the antibody solution.
-
Gently mix the reaction and incubate for 1-2 hours at room temperature, protected from light.
-
-
Quenching:
-
Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS-ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess NHS-furan and byproducts by SEC or using a desalting column equilibrated with Conjugation Buffer.
-
Collect the fractions containing the furan-modified antibody.
-
-
Characterization:
-
Determine the protein concentration (e.g., by measuring absorbance at 280 nm).
-
The degree of furan incorporation can be estimated by MALDI-TOF mass spectrometry.
-
Protocol 2: Diels-Alder Bioconjugation with Maleimide Payload
This protocol details the reaction of the furan-modified antibody with a maleimide-containing payload.
Materials:
-
Furan-modified antibody (from Protocol 4.1)
-
Maleimide-functionalized payload (e.g., maleimide-drug linker)
-
Anhydrous DMSO or DMF (if needed to dissolve the payload)
-
Conjugation Buffer: 1X PBS, pH 7.2-7.5
-
Purification system (e.g., Hydrophobic Interaction Chromatography (HIC), SEC)
Procedure:
-
Payload Preparation:
-
Dissolve the maleimide-functionalized payload in a minimal amount of anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 10-20 mM).
-
-
Conjugation Reaction:
-
Purification of the ADC:
Protocol 3: Characterization of the Antibody-Drug Conjugate
1. Drug-to-Antibody Ratio (DAR) Determination:
- Hydrophobic Interaction Chromatography (HIC): HIC is a standard method to determine the DAR and the distribution of drug-loaded species.[6] The hydrophobicity of the ADC increases with the number of conjugated drug molecules, allowing for the separation of species with different DARs. The average DAR is calculated from the peak areas of the different species.
- Mass Spectrometry (MS): Intact mass analysis of the ADC by LC-MS can determine the molecular weight of the different conjugate species, from which the DAR can be calculated.[8][9] Reversed-phase LC-MS of the reduced antibody (light and heavy chains) can also be used to determine the drug distribution.[10]
2. Purity and Aggregation Analysis:
- Size-Exclusion Chromatography (SEC): SEC is used to assess the presence of aggregates and fragments in the final ADC product.[7]
Protocol 4: Serum Stability Assay
This protocol provides a method to assess the stability of the ADC conjugate in serum.[1][11]
Materials:
-
Purified ADC
-
Human or other species-specific serum
-
PBS, pH 7.4
-
Incubator at 37°C
-
Analysis method (e.g., HIC-LC/MS, ELISA)
Procedure:
-
Incubation:
-
Analysis:
-
At the end of the time course, thaw the samples.
-
Analyze the samples to determine the average DAR at each time point using a suitable method like HIC-LC/MS.[11]
-
The percentage of drug retention over time is a measure of the conjugate's stability.
-
Visualizations
Caption: Experimental workflow for this compound bioconjugation.
Caption: Reaction mechanism of Furan-Maleimide Diels-Alder cycloaddition.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. static1.squarespace.com [static1.squarespace.com]
- 4. Antibody–Drug Conjugates (ADCs) Derived from Interchain Cysteine Cross-Linking Demonstrate Improved Homogeneity and Other Pharmacological Properties over Conventional Heterogeneous ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NHS ester protocol for labeling proteins [abberior.rocks]
- 6. [The Characterization of Drug-to-Antibody Ratio and Isoforms of ADCs Using LC and MS Technologies] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. hpst.cz [hpst.cz]
- 10. agilent.com [agilent.com]
- 11. ADC Plasma Stability Assay [iqbiosciences.com]
Application Notes and Protocols for Creating Thermoreversible Polymer Networks with N-(2-Furylmethyl)maleimide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview and detailed protocols for the creation and characterization of thermoreversible polymer networks utilizing the furan-maleimide Diels-Alder (DA) reaction. A key focus is placed on the role and application of N-(2-Furylmethyl)maleimide, a versatile compound in this chemistry.
Introduction: The Power of Reversible Chemistry
Thermoreversible polymer networks are a class of smart materials capable of forming and breaking covalent bonds in response to temperature changes. This unique property allows them to behave like robust, crosslinked thermosets at lower temperatures and processable thermoplastics at elevated temperatures. The most widely studied chemistry to achieve this is the Diels-Alder (DA) cycloaddition reaction between a furan (diene) and a maleimide (dienophile).[1][2]
The DA reaction forms a stable covalent adduct, crosslinking the polymer chains. Upon heating, the reverse reaction, known as the retro-Diels-Alder (rDA) reaction, occurs, breaking the crosslinks and allowing the material to flow, be reprocessed, or self-heal.[3][4] Cooling the material allows the DA reaction to proceed again, reforming the network.
This compound is the DA adduct of furan and maleimide. It can be used as a "latent" monomer. At elevated temperatures (e.g., 110 °C), it undergoes a retro-Diels-Alder reaction to release maleimide, which can then be involved in polymerization or crosslinking reactions.[5][6] This allows for temperature-gated control over polymerization processes.
The Furan-Maleimide Diels-Alder Reaction Mechanism
The core of this technology is the reversible [4+2] cycloaddition between the furan ring and the maleimide double bond.[7] The forward reaction (DA) is typically exothermic and favored at lower temperatures, leading to the formation of a crosslinked network. The reverse reaction (rDA) is endothermic and becomes dominant at higher temperatures, typically between 80 °C and 140 °C, leading to de-crosslinking.[2] The DA reaction can result in two diastereomers, the endo and exo adducts, with the endo adduct generally being less thermally stable and reverting at a lower temperature.[8]
Caption: Reversible Diels-Alder and retro-Diels-Alder reaction between furan and maleimide.
Application Notes
Self-Healing and Reprocessable Materials
The dynamic nature of the furan-maleimide bond allows for the creation of materials that can be healed after damage or reprocessed multiple times. When a scratch or crack occurs, heating the material above its rDA temperature breaks the crosslinks, allowing the polymer chains to flow and fill the damaged area.[9] Upon cooling, the DA reaction reforms the crosslinked network, restoring the material's integrity.[3] This property makes these polymers highly valuable for applications requiring extended lifetimes and recyclability, bridging the gap between traditional thermosets and thermoplastics.[10]
Drug Delivery Systems
Maleimide chemistry is extensively used in bioconjugation and drug delivery.[11] The high reactivity of maleimides towards thiol groups on cysteine residues in proteins allows for the targeted attachment of drugs or imaging agents.[12] Thermoreversible networks can be formulated into nanogels that are stable at physiological temperatures but can be triggered to release a therapeutic payload in response to localized heating.[13] Furthermore, maleimide-modified liposomes have shown enhanced cellular uptake and drug delivery efficiency.[14][15]
Key Considerations and Limitations
-
Side Reactions: A significant challenge is the irreversible homopolymerization of maleimides, which can occur at temperatures similar to those required for the rDA reaction (>110-150 °C).[10][16] This side reaction introduces permanent crosslinks, hindering the material's recyclability and healing efficiency.
-
Mitigation Strategies:
-
Stoichiometry Control: Using an excess of furan relative to maleimide can reduce the concentration of free maleimide groups, thus diminishing the rate of homopolymerization.[1][16]
-
Radical Inhibitors: The addition of radical scavengers like hydroquinone can suppress free-radical initiated maleimide polymerization.[1]
-
Monomer Design: Employing multi-maleimide precursors with lower effective maleimide concentrations can also reduce the rate of side reactions.[16]
-
Quantitative Data Summary
The properties of furan-maleimide networks are highly tunable. The tables below summarize key data from the literature.
Table 1: Thermal Properties of Furan-Maleimide Networks
| Polymer System | Maleimide:Furan Ratio (r) | rDA Onset Temp (°C) | DA Peak Temp (°C) | Reference |
|---|---|---|---|---|
| Furan-functionalized Jeffamine + DPBM¹ | 1.0 | ~100-120 | ~60-80 | [1] |
| Furan-functionalized Jeffamine + DPBM¹ | 0.8 | ~100-120 | ~60-80 | [1] |
| Furan-functionalized Jeffamine + DPBM¹ | 0.6 | ~100-120 | ~60-80 | [1] |
| Poly(lauryl methacrylate) network | N/A | 110–170 | N/A | [9] |
| Furan-grafted polyketone + MDP-BMI² | N/A | ~110 | ~60 | [10] |
¹DPBM: 1,1′-(methylenedi-4,1-phenylene) bismaleimide ²MDP-BMI: 1,1′-(methylenedi-4,1-phenylene)bismaleimide
Table 2: Effect of Stoichiometry on Mechanical Properties
| Maleimide:Furan Ratio (r) | Glass Transition Temp (Tg, °C) | Young's Modulus (MPa) | Gel Transition Temp (°C) | Reference |
|---|---|---|---|---|
| 1.0 | 48 | 1200 | 115 | [1] |
| 0.8 | 35 | 400 | 105 | [1] |
| 0.6 | 15 | 20 | 95 | [1] |
| 0.5 | 5 | 2 | 85 | [1] |
Data derived from networks of furan-functionalized Jeffamine and DPBM.[1] As the maleimide-to-furan ratio decreases, the crosslink density is reduced, leading to a lower glass transition temperature, Young's modulus, and gel transition temperature.[1]
Experimental Workflow and Protocols
The general workflow for creating and testing these networks involves synthesizing the functional precursors, forming the network via the DA reaction, and characterizing its thermoreversible properties.
References
- 1. The Influence of the Furan and Maleimide Stoichiometry on the Thermoreversible Diels–Alder Network Polymerization | MDPI [mdpi.com]
- 2. The Influence of the Furan and Maleimide Stoichiometry on the Thermoreversible Diels–Alder Network Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sequence-Controlled Polymers with Furan-Protected Maleimide as a Latent Monomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Maleimide Self-Reaction in Furan/Maleimide-Based Reversibly Crosslinked Polyketones: Processing Limitation or Potential Advantage? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. nbinno.com [nbinno.com]
- 12. A novel application of maleimide for advanced drug delivery: in vitro and in vivo evaluation of maleimide-modified pH-sensitive liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Redox-responsive nanogels for drug-delivery: thiol–maleimide and thiol–disulfide exchange chemistry as orthogonal tools for fabrication and degradation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. A novel application of maleimide for advanced drug delivery: in vitro and in vivo evaluation of maleimide-modified pH-sensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Understanding the Effect of Side Reactions on the Recyclability of Furan–Maleimide Resins Based on Thermoreversible Diels–Alder Network - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-(2-Furylmethyl)maleimide as a Crosslinker for Hydrogel Formation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing large amounts of water or biological fluids. Their tunable physical properties and biocompatibility make them ideal candidates for a variety of biomedical applications, including drug delivery, tissue engineering, and 3D cell culture. The formation of stable hydrogel networks relies on the crosslinking of polymer chains. Among the various crosslinking strategies, the Diels-Alder cycloaddition reaction between a furan and a maleimide has emerged as a powerful "click chemistry" tool.
This application note details the use of N-(2-Furylmethyl)maleimide and other maleimide derivatives as crosslinkers for hydrogel formation with furan-functionalized polymers. The Diels-Alder reaction offers several advantages for hydrogel synthesis:
-
Biocompatibility: The reaction proceeds under physiological conditions (aqueous environment, neutral pH, and body temperature) without the need for potentially toxic catalysts or initiators.[1][2]
-
High Specificity: The furan and maleimide groups react specifically with each other, minimizing side reactions with biological molecules.
-
Tunable Kinetics: The reaction rate can be controlled by modifying the electronic properties of the furan and maleimide, as well as by adjusting temperature and reactant concentrations.[3]
-
Thermoreversibility: The Diels-Alder adduct can undergo a retro-Diels-Alder reaction at elevated temperatures, allowing for the formation of thermoresponsive or self-healing hydrogels.[4][5]
This compound serves as a key dienophile that can react with furan-modified polymers to form a crosslinked hydrogel network. This document provides detailed protocols for the synthesis of precursor materials, hydrogel formation, and characterization, along with quantitative data to guide experimental design.
Chemical Reaction and Workflow
The core of the hydrogel formation is the [4+2] Diels-Alder cycloaddition reaction between a furan-functionalized polymer (the diene) and a maleimide-functionalized crosslinker (the dienophile), such as this compound or a bismaleimide compound.
Caption: General workflow for furan-maleimide hydrogel formation and application.
Data Presentation
Table 1: Rheological Properties of Furan-Maleimide Hydrogels
The mechanical properties of hydrogels are critical for their application. Rheological analysis is used to determine the viscoelastic properties, such as the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which represents the viscous component. A higher G' indicates a stiffer hydrogel.
| Polymer System | Furan:Maleimide Ratio | G' (Pa) | G'' (Pa) | Gelation Time (min) | Reference |
| Hyaluronic Acid-Furan / PEG-Bismaleimide | 1:0.5 | 50 - 200 | 5 - 20 | 30 - 60 | [6] |
| Hyaluronic Acid-Furan / PEG-Bismaleimide | 1:1 | 200 - 500 | 20 - 50 | 15 - 30 | [6][7] |
| Chitosan-Furan / Bismaleimide | 2:1 (w/w) | < 10 | < 10 | > 60 | [8] |
| Furan-functionalized Jeffamine / Bismaleimide | 1:1 | 1000 - 5000 | 100 - 500 | 5 - 15 | [5] |
Note: Values are representative and can vary significantly based on polymer molecular weight, degree of substitution, concentration, and temperature.
Table 2: Swelling and Degradation Properties
The swelling ratio indicates the hydrogel's capacity to absorb water, which influences nutrient transport and drug release. The degradation time is crucial for applications requiring a temporary scaffold.
| Polymer System | Furan:Maleimide Ratio | Equilibrium Swelling Ratio (%) | Degradation Time (days) | Reference |
| Hyaluronic Acid-Furan / PEG-Bismaleimide | 1:0.5 | 1500 - 2000 | 21 - 28 | [7] |
| Hyaluronic Acid-Furan / PEG-Bismaleimide | 1:1 | 1000 - 1500 | 14 - 21 | [7] |
| Hyaluronic Acid-Furan / PEG-Bismaleimide | 1:2 | 500 - 1000 | 7 - 14 | [7] |
| Furan-functionalized Cellulose / Bismaleimide | Not specified | Not specified | Thermoreversible | [4] |
Table 3: In Vitro Drug Release from Furan-Maleimide Hydrogels
The release of encapsulated therapeutic agents can be tuned by altering the hydrogel's crosslinking density and composition.
| Polymer System | Model Drug | Furan:Maleimide Ratio | Cumulative Release at 24h (%) | Cumulative Release at 72h (%) | Release Mechanism | Reference |
| Hyaluronic Acid-Furan / PEG-Bismaleimide | Dextran (70 kDa) | 1:1 | ~30 | ~60 | Diffusion-controlled | [9] |
| Hyaluronic Acid-Furan / PEG-Bismaleimide | Dextran (70 kDa) | 1:2 | ~20 | ~45 | Diffusion-controlled | [9] |
| Alginate-Furan / Bismaleimide | Bovine Serum Albumin | Not specified | ~40 | ~75 | Swelling and diffusion | Illustrative |
| Chitosan-Furan / Bismaleimide | Doxorubicin | Not specified | ~25 | ~50 | pH-responsive diffusion | Illustrative |
Experimental Protocols
Protocol 1: Synthesis of Furan-Functionalized Hyaluronic Acid (HA-Furan)
This protocol describes the modification of hyaluronic acid with furfurylamine to introduce furan moieties.
Materials:
-
Sodium Hyaluronate (HA)
-
2-(N-Morpholino)ethanesulfonic acid (MES) buffer
-
4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM)
-
Furfurylamine
-
Dialysis tubing (MWCO 12-14 kDa)
-
Deionized water
Procedure:
-
Dissolve HA in MES buffer (100 mM, pH 5.5) to a final concentration of 1% (w/v). Stir until fully dissolved.
-
Add DMTMM to the HA solution in a 2 to 4-fold molar excess relative to the carboxylic acid groups of HA. Stir for 10 minutes.[7]
-
Add furfurylamine dropwise to the reaction mixture in a 1 to 2-fold molar excess relative to the carboxylic acid groups of HA.[7]
-
Allow the reaction to proceed at room temperature for 24 hours with continuous stirring.
-
Transfer the reaction mixture to a dialysis tube and dialyze against deionized water for 3 days, changing the water frequently to remove unreacted reagents.
-
Lyophilize the purified solution to obtain HA-Furan as a white solid.
-
Characterize the degree of substitution using ¹H NMR spectroscopy.
Caption: Workflow for the synthesis of furan-functionalized hyaluronic acid.
Protocol 2: Synthesis of this compound
This protocol outlines a general method for the synthesis of N-substituted maleimides, which can be adapted for this compound.
Materials:
-
Maleic anhydride
-
Furan
-
Furfurylamine
-
Toluene
-
Acetic anhydride
-
Sodium acetate
Procedure:
-
Diels-Alder Protection: React maleic anhydride with furan in a suitable solvent like toluene to form the exo-7-oxanorbornene-5,6-dicarboxylic anhydride. This protects the maleimide double bond.
-
Imide Formation: React the protected anhydride with furfurylamine in a solvent such as acetic acid. This will form the N-(2-furylmethyl)imide of the protected dicarboxylic acid.
-
Retro-Diels-Alder Deprotection: Heat the resulting imide to induce a retro-Diels-Alder reaction. This will regenerate the maleimide double bond and release furan, yielding this compound. The reaction is typically carried out by heating the solid or in a high-boiling point solvent.
-
Purification: The product can be purified by recrystallization or column chromatography.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Synthetic scheme for this compound.
Protocol 3: Hydrogel Formation via Diels-Alder Reaction
This protocol describes the formation of a hydrogel by mixing the furan-functionalized polymer and the maleimide crosslinker.
Materials:
-
Furan-functionalized polymer (e.g., HA-Furan from Protocol 1)
-
Maleimide crosslinker (e.g., N,N'-(polyethylene glycol) bismaleimide or this compound)
-
Phosphate-buffered saline (PBS, pH 7.4)
Procedure:
-
Prepare a stock solution of the furan-functionalized polymer in PBS. For example, dissolve HA-Furan to a concentration of 3% (w/v).[6]
-
Prepare a stock solution of the maleimide crosslinker in PBS. The concentration will depend on the desired furan-to-maleimide molar ratio (e.g., 1:0.5, 1:1, 1:2).[7]
-
To form the hydrogel, mix the furan-polymer solution and the maleimide-crosslinker solution in the desired ratio. For example, mix equal volumes of the two stock solutions.
-
Vortex or pipette the mixture vigorously for 10-15 seconds to ensure homogeneity.
-
Allow the mixture to stand at room temperature or 37°C. Gelation will occur within minutes to hours, depending on the specific reactants and concentrations.[9]
-
The gelation process can be monitored visually by inverting the vial or quantitatively using rheometry.
Protocol 4: Characterization of Hydrogel Properties
A. Rheological Measurement:
-
Use a rheometer with a parallel plate geometry.
-
Place the hydrogel precursor solution onto the lower plate.
-
Lower the upper plate to the desired gap (e.g., 1 mm).
-
Perform a time sweep experiment at a constant frequency (e.g., 1 Hz) and strain (e.g., 1%) to monitor the evolution of G' and G'' over time. The point where G' surpasses G'' is often defined as the gel point.[8]
-
Once the hydrogel is fully formed, perform a frequency sweep to determine the final G' and G''.
B. Swelling Ratio Measurement:
-
Prepare hydrogel samples of a known initial mass (M₀).
-
Immerse the hydrogels in PBS (pH 7.4) at 37°C.
-
At various time points, remove the hydrogels, gently blot the surface to remove excess water, and weigh them (Mₜ).
-
The swelling ratio is calculated as (Mₜ / M₀) * 100%.[7]
-
Continue until the mass no longer increases to determine the equilibrium swelling ratio.
C. In Vitro Drug Release Study:
-
Load the hydrogel with a model drug by dissolving the drug in the precursor solution before gelation.
-
Place the drug-loaded hydrogel in a known volume of release medium (e.g., PBS) at 37°C with gentle agitation.
-
At predetermined time intervals, withdraw an aliquot of the release medium and replace it with fresh medium.
-
Quantify the drug concentration in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculate the cumulative drug release as a percentage of the total drug loaded.
Conclusion
The Diels-Alder reaction between furan-functionalized polymers and maleimide crosslinkers like this compound provides a versatile and biocompatible platform for hydrogel synthesis. The mild reaction conditions and tunable properties of the resulting hydrogels make them highly attractive for applications in drug delivery and tissue engineering. The protocols and data presented in this application note offer a comprehensive guide for researchers and professionals to design and characterize furan-maleimide crosslinked hydrogels for their specific research needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Versatility of Hydrogels: From Synthetic Strategies, Classification, and Properties to Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bringing furan/maleimide Diels-Alder HA hydrogel chemistry to physiological conditions, for biomedical applications [morressier.com]
- 4. Thermally reversible nanocellulose hydrogels synthesized via the furan/maleimide Diels-Alder click reaction in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
- 7. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Site-Specific Protein Functionalization using N-(2-Furylmethyl)maleimide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific protein modification is a cornerstone of modern biotechnology and drug development, enabling the creation of precisely engineered protein conjugates for a wide range of applications, including antibody-drug conjugates (ADCs), protein-based therapeutics, and diagnostic tools. N-(2-Furylmethyl)maleimide is a unique reagent that combines the well-established cysteine-specific reactivity of the maleimide group with the versatile and reversible Diels-Alder chemistry of the furan moiety. This dual functionality allows for the stable, covalent attachment of the reagent to a protein, followed by a secondary, reversible ligation with a dienophile-functionalized molecule of interest. This "catch-and-release" capability opens up novel avenues for drug delivery, protein purification, and the study of protein interactions.
The initial reaction involves the formation of a stable thioether bond between the maleimide group of this compound and the sulfhydryl group of a cysteine residue on the protein surface. This reaction is highly specific for cysteines under controlled pH conditions.[1][2][3] The incorporated furan group can then act as a diene in a [4+2] cycloaddition reaction, commonly known as the Diels-Alder reaction, with a maleimide-activated molecule (a dienophile).[4][5] This secondary conjugation is thermally reversible, allowing for the attachment and subsequent detachment of a payload under specific temperature conditions.
These application notes provide detailed protocols for the site-specific functionalization of proteins with this compound and the subsequent Diels-Alder ligation, along with a summary of key quantitative parameters and visualizations of the experimental workflows.
Data Presentation
While comprehensive quantitative data for this compound in direct comparison to other maleimides is not extensively available in the literature, the following table summarizes typical performance metrics for maleimide-based conjugations and the expected parameters for the Diels-Alder reaction based on similar furan-maleimide systems. Researchers are encouraged to empirically determine the optimal conditions for their specific protein and application.[3][6]
| Parameter | Maleimide-Thiol Conjugation | Furan-Maleimide Diels-Alder Ligation |
| Reaction pH | 6.5 - 7.5[6] | 5.5 - 7.5[4] |
| Typical Molar Ratio (Reagent:Protein) | 10:1 to 20:1[6] | 10:1 to 50:1 (Dienophile:Furan-Protein) |
| Reaction Time | 2 hours to overnight[6] | 1 to 24 hours (Forward reaction) |
| Reaction Temperature | 4°C to Room Temperature[6] | Room Temperature to 37°C (Forward)[4]; >60°C (Retro)[7] |
| Typical Conjugation Efficiency | 70 - 90%[3] | Variable, dependent on reactants and conditions |
| Bond Stability | Stable thioether bond | Thermally reversible covalent bond |
Experimental Protocols
Protocol 1: Site-Specific Cysteine Modification with this compound
This protocol details the initial covalent attachment of this compound to a cysteine residue on a target protein.
Materials:
-
Target protein with at least one surface-accessible cysteine residue
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: L-cysteine or β-mercaptoethanol
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification system: Size-exclusion chromatography (SEC) column (e.g., PD-10 desalting column) or dialysis cassette
Procedure:
-
Protein Preparation:
-
Dissolve the target protein in degassed Reaction Buffer to a final concentration of 1-10 mg/mL.[2][8]
-
(Optional) If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Note: Dithiothreitol (DTT) can also be used, but it must be removed before adding the maleimide reagent.[6]
-
-
This compound Solution Preparation:
-
Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO to prepare a 10 mM stock solution.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the protein solution to achieve a final molar ratio of 10:1 to 20:1 (reagent:protein). The optimal ratio should be determined empirically.[6]
-
Gently mix the reaction and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction:
-
To stop the reaction, add a quenching reagent (e.g., L-cysteine) to a final concentration of 10-fold molar excess over the initial maleimide concentration. Incubate for 15-30 minutes.
-
-
Purification:
-
Remove excess, unreacted this compound and quenching reagent by size-exclusion chromatography or dialysis against the Reaction Buffer.
-
-
Characterization:
Protocol 2: Reversible Diels-Alder Ligation of Furan-Modified Protein
This protocol describes the secondary, reversible conjugation of a dienophile-functionalized molecule to the furan-modified protein.
Materials:
-
Furan-modified protein (from Protocol 1)
-
Maleimide-functionalized molecule of interest (e.g., a drug, fluorophore, or biotin)
-
Reaction Buffer: PBS, pH 6.5-7.5
-
Purification system (as in Protocol 1)
Procedure:
-
Diels-Alder Reaction (Forward):
-
Dissolve the maleimide-functionalized molecule in the Reaction Buffer.
-
Add the maleimide-functionalized molecule to the furan-modified protein solution at a molar ratio of 10:1 to 50:1 (dienophile:protein).
-
Incubate the reaction mixture for 1 to 24 hours at room temperature or 37°C. The reaction progress can be monitored by HPLC or mass spectrometry.[4]
-
-
Purification:
-
Remove the excess maleimide-functionalized molecule using size-exclusion chromatography or dialysis.
-
-
Retro-Diels-Alder Reaction (Reverse):
-
To reverse the conjugation, incubate the purified conjugate in the Reaction Buffer at a temperature above 60°C. The exact temperature and incubation time required for dissociation will depend on the specific adduct and should be optimized. The dissociation can be monitored by analyzing the release of the maleimide-functionalized molecule.[7]
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for site-specific protein functionalization.
Caption: Chemical reactions for protein functionalization.
Note: The images in the second diagram are placeholders and would need to be replaced with actual chemical structures for a formal document.
Applications and Future Perspectives
The use of this compound for site-specific protein functionalization offers several advantages for researchers and drug developers:
-
Reversible Conjugation: The ability to attach and detach molecules of interest under thermal control provides a powerful tool for applications such as affinity purification, controlled drug release, and the assembly/disassembly of protein complexes.
-
Site-Specific Labeling: The high selectivity of the maleimide-thiol reaction ensures that modifications occur at predetermined cysteine residues, leading to homogeneous protein conjugates with well-defined properties.[12][13]
-
Versatility: The furan handle can react with a wide variety of dienophiles, allowing for the attachment of diverse payloads, including small molecule drugs, imaging agents, and other proteins.
Future research in this area may focus on optimizing the kinetics and thermodynamics of the Diels-Alder reaction for in vivo applications, developing new furan and dienophile pairs with tailored reactivity and stability, and exploring the full potential of this technology for the creation of multi-functional and environmentally responsive protein-based materials and therapeutics. The inherent instability of the maleimide-thiol adduct under certain in vivo conditions, due to retro-Michael reactions, remains a consideration, and strategies to enhance the stability of this primary linkage are an active area of research.[14][15]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. static1.squarespace.com [static1.squarespace.com]
- 5. Tuning the Diels-Alder Reaction for Bioconjugation to Maleimide Drug-Linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. repository.tudelft.nl [repository.tudelft.nl]
- 8. Reversible his-tagged enzyme immobilization on functionalized carbon nanotubes as nanoscale biocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. [PDF] Facile Protein Immobilization Using Engineered Surface-Active Biofilm Proteins | Semantic Scholar [semanticscholar.org]
- 11. Highly stable protein immobilization via maleimido-thiol chemistry to monitor enzymatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of Protein Bioconjugates via Cysteine-maleimide Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel [18F]-labeled thiol for the labeling of Dha- or maleimide-containing biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Surface Modification of Nanoparticles using N-(2-Furylmethyl)maleimide
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The surface modification of nanoparticles is a critical step in the development of targeted drug delivery systems, advanced imaging agents, and novel biosensors. N-(2-Furylmethyl)maleimide is a versatile chemical compound that plays a significant role in this field. It serves as a key component in a powerful and reversible bioconjugation strategy based on the Diels-Alder reaction. This reaction occurs between a furan group (the diene), provided by this compound, and a maleimide group (the dienophile) on another molecule. The reaction is notable for its high efficiency under mild, solvent-free conditions and its thermal reversibility, known as the retro-Diels-Alder reaction.[1][2] This "click chemistry" approach allows for the controlled assembly and disassembly of nanoparticle conjugates, a valuable feature for applications such as triggered drug release.[1][2]
The furan/maleimide Diels-Alder cycloaddition is an efficient method for forming carbon-carbon bonds and has been widely used to construct functional molecular and macromolecular systems.[2] For instance, nanoparticles can be functionalized with a furan-protected maleimide, and a subsequent thermally activated retro-Diels-Alder reaction can expose the maleimide group for further conjugation.[3] This strategy is particularly useful because maleimide is a potent scavenger of thiols, making direct functionalization with maleimide-thiols challenging.[3]
These application notes provide detailed protocols for the surface modification of nanoparticles using this compound, leveraging the principles of the Diels-Alder reaction. The protocols cover the functionalization of nanoparticles with furan groups and their subsequent conjugation to maleimide-containing molecules.
Key Applications:
-
Targeted Drug Delivery: Furan-modified nanoparticles can be conjugated with maleimide-functionalized targeting ligands (e.g., antibodies, peptides) to enhance delivery to specific cells or tissues.[4] The reversible nature of the Diels-Alder bond can be exploited for stimuli-responsive drug release.[5][6]
-
Reversible Nanoparticle Assembly: Nanoparticles functionalized with furan and maleimide groups can be assembled into larger structures through the Diels-Alder reaction and disassembled via the retro-Diels-Alder reaction, offering control over nanoparticle aggregation and disassembly.[3][7]
-
Biosensors: The specific and reversible binding can be utilized in the design of responsive biosensing platforms.
-
Self-Healing Materials: The reversible covalent bonding is a key principle in the development of self-healing polymers and hydrogels.[1]
Experimental Protocols
Protocol 1: Surface Functionalization of Thiolated Nanoparticles with this compound
This protocol describes the attachment of this compound to nanoparticles that already possess surface thiol (-SH) groups.
Materials:
-
Thiol-functionalized nanoparticles (e.g., gold nanoparticles, quantum dots)
-
This compound
-
Thiol-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 6.5-7.5)[8]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Purification system (e.g., centrifuge, dialysis cassette, size exclusion chromatography)
Procedure:
-
Prepare Nanoparticle Suspension: Disperse the thiol-functionalized nanoparticles in the thiol-free buffer to a known concentration (e.g., 1-10 mg/mL).[9]
-
Prepare Linker Solution: Dissolve this compound in a minimal amount of DMF or DMSO and then dilute it into the reaction buffer. A 10-20 fold molar excess of the linker relative to the available thiol groups on the nanoparticles is recommended.[9]
-
Conjugation Reaction: Add the this compound solution to the nanoparticle suspension. Mix gently and allow the reaction to proceed for 2-4 hours at room temperature, protected from light.[9]
-
Purification:
-
For larger nanoparticles: Centrifuge the reaction mixture to pellet the nanoparticles. Remove the supernatant containing the excess linker and resuspend the nanoparticle pellet in fresh buffer. Repeat this washing step 2-3 times.[9]
-
For smaller nanoparticles: Purify the conjugated nanoparticles by dialysis against the reaction buffer to remove the unreacted linker.[9]
-
-
Characterization: Characterize the furan-functionalized nanoparticles using techniques such as Dynamic Light Scattering (DLS) to determine the hydrodynamic diameter and Polydispersity Index (PDI), and Zeta Potential to measure surface charge.
Protocol 2: Diels-Alder Conjugation of Furan-Functionalized Nanoparticles with a Maleimide-Containing Molecule
This protocol outlines the conjugation of the furan-functionalized nanoparticles (from Protocol 1) to a molecule containing a maleimide group (e.g., a maleimide-functionalized protein, peptide, or drug).
Materials:
-
Furan-functionalized nanoparticles
-
Maleimide-containing molecule of interest
-
Reaction Buffer (e.g., PBS, pH 7.0-7.4)
-
Purification system
Procedure:
-
Prepare Reactant Solutions:
-
Disperse the furan-functionalized nanoparticles in the reaction buffer to a known concentration.
-
Dissolve the maleimide-containing molecule in the reaction buffer to a known concentration.
-
-
Diels-Alder Reaction: Mix the furan-functionalized nanoparticles and the maleimide-containing molecule in the reaction buffer. The reaction can typically proceed at room temperature. The reaction time can vary from a few hours to overnight. The progress of the reaction can be monitored by a suitable analytical technique (e.g., UV-Vis spectroscopy, fluorescence). The Diels-Alder cycloaddition of furan and maleimide can be accomplished at or slightly above room temperature.[3]
-
Purification: Purify the conjugated nanoparticles from unreacted molecules using an appropriate method such as size exclusion chromatography, dialysis, or centrifugal filtration.
-
Characterization: Confirm the successful conjugation through various analytical techniques. An increase in hydrodynamic diameter as measured by DLS is expected.[10]
Data Presentation
The successful surface modification of nanoparticles with this compound and subsequent conjugation can be confirmed by monitoring changes in their physicochemical properties.
| Parameter | Before Modification | After Furan Functionalization | After Diels-Alder Conjugation |
| Hydrodynamic Diameter (nm) | Varies by nanoparticle type | Slight increase expected | Significant increase expected[10] |
| Polydispersity Index (PDI) | Should be low (<0.3) | Should remain low | May increase slightly |
| Zeta Potential (mV) | Dependent on initial surface | Change expected | Change expected based on ligand |
| Surface Chemistry | e.g., Thiol groups | Furan groups present | Thioether and cyclo-adduct |
Table 1: Expected Physicochemical Changes of Nanoparticles Upon Surface Modification.
Visualizations
Below are diagrams illustrating the experimental workflows and the underlying chemical principle.
Caption: Workflow for the functionalization of thiolated nanoparticles with this compound.
Caption: Workflow for the Diels-Alder conjugation of furan-functionalized nanoparticles.
Caption: The reversible Diels-Alder and retro-Diels-Alder reaction mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. Diels–Alder Cycloadditions of Bio-Derived Furans with Maleimides as a Sustainable «Click» Approach towards Molecular, Macromolecular and Hybrid Systems [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Furan-functionalized co-polymers for targeted drug delivery: characterization, self-assembly and drug encapsulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of Thermally Actuated Retro-Diels-Alder Release Groups for Nanoparticle Based Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redox-responsive nanogels for drug-delivery: thiol–maleimide and thiol–disulfide exchange chemistry as orthogonal tools for fabrication and degradation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. A retro-Diels-Alder reaction to uncover maleimide-modified surfaces on monolayer-protected nanoparticles for reversible covalent assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: A Guide to Disulfide Bond Reduction for Efficient Maleimide Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective labeling of cysteine residues with maleimides is a cornerstone technique in bioconjugation, enabling the site-specific attachment of a wide array of molecules such as fluorescent dyes, PEG moieties, and cytotoxic drugs for the development of antibody-drug conjugates (ADCs). Since the maleimide group reacts specifically with the free sulfhydryl (thiol) group of cysteine residues, any intramolecular or intermolecular disulfide bonds must first be reduced. This document provides a detailed protocol and application notes for the effective reduction of disulfide bonds in proteins, with a particular focus on the use of Tris(2-carboxyethyl)phosphine (TCEP), to ensure high efficiency in subsequent maleimide labeling steps.
Choosing Your Reducing Agent: TCEP vs. DTT
The two most common reducing agents for disulfide bond cleavage are Tris(2-carboxyethyl)phosphine (TCEP) and Dithiothreitol (DTT). While both are effective, they possess distinct properties that make one more suitable than the other for maleimide-based conjugation workflows.
TCEP is a non-thiolated, odorless reducing agent that is highly stable in aqueous solutions and effective over a broad pH range.[1] Its primary advantage in the context of maleimide chemistry is that, in many cases, it does not need to be removed prior to the addition of the maleimide reagent, as it reacts much more slowly with maleimides compared to thiol-based reducing agents.[2] However, for optimal and highly reproducible conjugation, removal of excess TCEP is still recommended.[3]
DTT , a thiol-containing reducing agent, is a powerful reductant but is less stable, particularly at pH values above 7.5, and has a strong, unpleasant odor.[3] Crucially, the free thiols of DTT will compete with the protein's cysteines for reaction with the maleimide, necessitating its complete removal before the labeling step.[3]
Quantitative Data Summary: Comparison of TCEP and DTT
| Property | TCEP (Tris(2-carboxyethyl)phosphine) | DTT (Dithiothreitol) | References |
| Chemical Nature | Thiol-free phosphine | Thiol-containing | [3] |
| Odor | Odorless | Strong, unpleasant | [3] |
| Effective pH Range | 1.5 - 9.0 | 7.0 - 8.5 (optimal) | [4][5] |
| Stability in Air | More resistant to oxidation | Prone to oxidation | [3] |
| Reactivity with Maleimides | Reacts, but generally slower than DTT | Reacts readily, competes with protein thiols | [3] |
| Removal Before Labeling | Recommended for optimal results, but not always mandatory | Mandatory | [3] |
| Working Concentration | 5 - 50 mM | 1 - 100 mM | [4][6] |
| Typical Incubation Time | 20 - 60 minutes | 15 - 60 minutes | [6] |
Experimental Protocols
Protocol 1: General Disulfide Bond Reduction in Proteins using TCEP
This protocol provides a general framework for the complete reduction of disulfide bonds in a protein sample.
Materials:
-
Protein of interest
-
TCEP hydrochloride
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), Tris-HCl, HEPES, pH 6.5-7.5)
-
Degassed water
-
Inert gas (e.g., nitrogen or argon)
-
Desalting column or spin filter for TCEP removal (optional but recommended)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the chosen reaction buffer at a concentration of 1-10 mg/mL.[6] Ensure the buffer has been degassed to minimize re-oxidation of thiols.
-
Prepare TCEP Stock Solution: Immediately before use, prepare a stock solution of TCEP (e.g., 0.5 M) in degassed water.
-
Initiate Reduction: Add the TCEP stock solution to the protein sample to achieve the desired final concentration. A 10-100 fold molar excess of TCEP over the protein is a common starting point.[6]
-
Incubation: Flush the headspace of the reaction vial with an inert gas, seal tightly, and incubate at room temperature for 20-60 minutes.[6]
-
(Optional but Recommended) TCEP Removal: If high concentrations of TCEP were used or to ensure maximal labeling efficiency, remove excess TCEP using a desalting column or a spin filter with an appropriate molecular weight cutoff (MWCO), pre-equilibrated with degassed reaction buffer.
-
Proceed to Maleimide Labeling: The reduced protein is now ready for immediate use in the maleimide labeling reaction.
Protocol 2: Partial Reduction of Antibodies for Site-Specific Labeling
This protocol is tailored for the selective reduction of interchain disulfide bonds in antibodies, a common strategy in the development of antibody-drug conjugates (ADCs).
Materials:
-
Antibody
-
TCEP hydrochloride
-
Reaction Buffer (e.g., PBS, pH 7.2-7.4)
-
Degassed water
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Prepare Antibody Solution: Prepare the antibody in the reaction buffer at a concentration of approximately 2 mg/mL.[3]
-
Reduction: Add a precisely controlled molar excess of TCEP to the antibody solution. A starting point of a ~10-fold molar excess is often used.[3] The exact amount should be optimized for the specific antibody and desired degree of reduction.
-
Incubation: Incubate the reaction for approximately 30 minutes at room temperature under an inert atmosphere.[3]
-
Proceed to Maleimide Labeling: The partially reduced antibody is now ready for the conjugation step. For optimal control over the drug-to-antibody ratio (DAR), removal of excess TCEP is recommended.
Protocol 3: Maleimide Labeling of Reduced Protein
This protocol outlines the general procedure for labeling the newly generated free thiols with a maleimide-functionalized molecule.
Materials:
-
Reduced protein solution (from Protocol 1 or 2)
-
Maleimide-functionalized reagent (e.g., fluorescent dye, drug-linker)
-
Anhydrous DMSO or DMF
-
Quenching reagent (e.g., N-acetylcysteine or free cysteine)
Procedure:
-
Prepare Maleimide Stock Solution: Immediately before use, dissolve the maleimide reagent in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[6]
-
Labeling Reaction: Add the maleimide stock solution to the reduced protein solution to achieve a 10-20 fold molar excess of the maleimide reagent over the protein.[7]
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light if the maleimide reagent is light-sensitive.[7]
-
Quench Reaction (Optional): To stop the labeling reaction, add a quenching reagent in excess to react with any unreacted maleimide.
-
Purification: Purify the labeled protein conjugate from excess maleimide reagent and other reaction components using size-exclusion chromatography (SEC), dialysis, or other suitable purification methods.
-
Characterization: Determine the Degree of Labeling (DOL), which is the average number of maleimide molecules conjugated to each protein molecule, using UV-Vis spectroscopy or mass spectrometry.[8]
Visualizing the Workflow and a Relevant Signaling Pathway
Experimental Workflow
The general workflow for disulfide bond reduction and subsequent maleimide labeling is a sequential process that requires careful control of reaction conditions to ensure efficiency and specificity.
Caption: A typical workflow for protein reduction and maleimide labeling.
Signaling Pathway Example: The Keap1-Nrf2 Pathway
The Keap1-Nrf2 signaling pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Keap1 (Kelch-like ECH-associated protein 1) is a cysteine-rich sensor protein that targets the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) for ubiquitination and subsequent proteasomal degradation under basal conditions. Upon exposure to electrophiles or reactive oxygen species (ROS), specific cysteine residues in Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus and activate the expression of antioxidant and cytoprotective genes.
Maleimide-based probes are valuable tools for studying the reactivity of specific cysteine residues in Keap1 and for identifying small molecules that can modulate the Keap1-Nrf2 pathway.[9]
Caption: The Keap1-Nrf2 signaling pathway and points of intervention.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Incomplete reduction of disulfide bonds. | Increase TCEP concentration or incubation time. Confirm reduction by non-reducing SDS-PAGE. |
| Re-oxidation of thiols. | Use degassed buffers and work under an inert atmosphere. | |
| Hydrolysis of the maleimide group. | Ensure the reaction buffer pH is between 6.5 and 7.5. Prepare the maleimide stock solution fresh in anhydrous solvent. | |
| Protein Precipitation | High concentration of organic solvent (DMSO/DMF). | Keep the percentage of organic co-solvent to a minimum. |
| Protein instability upon reduction. | Optimize buffer conditions (e.g., pH, ionic strength, additives). | |
| High Degree of Labeling (DOL) | Reaction with other nucleophilic residues (e.g., lysine at high pH). | Maintain the reaction pH between 6.5 and 7.5. |
Conclusion
The successful labeling of proteins with maleimide reagents is critically dependent on the efficient reduction of disulfide bonds to generate reactive free thiols. TCEP stands out as a superior reducing agent for this purpose due to its stability, effectiveness over a wide pH range, and reduced interference with the subsequent maleimide conjugation step. By following the detailed protocols and considering the key quantitative parameters outlined in these application notes, researchers can achieve robust and reproducible labeling of their proteins of interest for a wide range of applications in basic research and therapeutic development.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Post-translational modifications of Keap1: the state of the art [frontiersin.org]
- 3. broadpharm.com [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. biotium.com [biotium.com]
- 9. Modifying specific cysteines of the electrophile-sensing human Keap1 protein is insufficient to disrupt binding to the Nrf2 domain Neh2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-(2-Furylmethyl)maleimide in Fluorescence Resonance Energy Transfer (FRET)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescence Resonance Energy Transfer (FRET) is a powerful, non-radiative energy transfer mechanism between two fluorophores—a donor and an acceptor—that are in close proximity (typically 1-10 nm).[1][2] This distance-dependent phenomenon makes FRET a valuable tool for studying molecular interactions, conformational changes in proteins, and enzymatic activity.[3][4] N-(2-Furylmethyl)maleimide is a thiol-reactive compound that can be used to covalently label proteins and other biomolecules at cysteine residues.[5][6][7] While the intrinsic fluorescence of the furan moiety is generally low, upon conjugation, and depending on the molecular environment, it may serve as a FRET partner. The maleimide group itself is typically non-fluorescent and can quench a nearby fluorophore, a property that can be exploited in "turn-on" fluorescent probes upon reaction with a thiol.
These notes provide a generalized framework for the potential use of this compound in FRET-based assays. Note: Specific photophysical data for this compound is not widely available. The protocols outlined below are based on the general principles of using maleimide-based probes in FRET and would require empirical determination of the compound's specific fluorescent properties for successful implementation.
Principle of FRET with this compound
For this compound to be used in a FRET assay, its thiol adduct must possess fluorescent properties that make it a suitable donor or acceptor for another fluorophore. The core requirements for FRET to occur are:
-
The donor and acceptor molecules must be in close proximity.[4]
-
The emission spectrum of the donor fluorophore must overlap with the excitation spectrum of the acceptor fluorophore.[2]
The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor, making it a sensitive "spectroscopic ruler".[2][8]
Hypothetical Photophysical Properties and FRET Pair Characteristics
The successful design of a FRET experiment hinges on the selection of an appropriate donor-acceptor pair. The following table presents hypothetical data for the thiol adduct of this compound to illustrate how such data would be presented. These values are for illustrative purposes only and must be experimentally determined.
| Property | This compound-Thiol Adduct (Hypothetical Donor) | Hypothetical Acceptor (e.g., Fluorescein) |
| Excitation Maximum (λex) | 350 nm | 494 nm |
| Emission Maximum (λem) | 450 nm | 519 nm |
| Molar Extinction Coefficient (ε) | 15,000 M⁻¹cm⁻¹ | 75,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | 0.4 | 0.9 |
| Förster Distance (R₀) with Fluorescein | 4.5 nm | - |
Experimental Protocols
Protocol 1: Labeling of a Cysteine-Containing Protein with this compound
This protocol describes the general procedure for labeling a protein with a single cysteine residue.
Materials:
-
Cysteine-containing protein in a suitable buffer (e.g., PBS, pH 7.2)
-
This compound
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))
-
Desalting column (e.g., Sephadex G-25)
-
Reaction buffer: Phosphate buffer (50 mM), NaCl (150 mM), EDTA (1 mM), pH 6.5-7.5
Procedure:
-
Protein Preparation: If the protein's cysteine residues are oxidized, they must be reduced. Incubate the protein with a 10-fold molar excess of DTT for 30 minutes at room temperature. If using DTT, it must be removed before adding the maleimide reagent. TCEP can be used as it does not need to be removed.[9]
-
Removal of Reducing Agent (if necessary): Remove DTT using a desalting column equilibrated with the reaction buffer.
-
Reagent Preparation: Prepare a 10 mM stock solution of this compound in DMF or DMSO immediately before use.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Removal of Unreacted Dye: Separate the labeled protein from the unreacted maleimide using a desalting column equilibrated with your buffer of choice (e.g., PBS).
-
Determination of Labeling Efficiency: The degree of labeling can be determined spectrophotometrically by measuring the absorbance of the protein (at 280 nm) and the incorporated dye at its absorbance maximum (to be determined experimentally).
Protocol 2: FRET-Based Assay for Protein-Protein Interaction
This protocol outlines a method to study the interaction between two proteins, one labeled with the this compound-thiol adduct (hypothetical donor) and the other with a suitable acceptor fluorophore.
Materials:
-
Donor-labeled Protein 1 (from Protocol 1)
-
Acceptor-labeled Protein 2 (labeled with a compatible FRET partner)
-
Assay Buffer (e.g., Tris-HCl, pH 7.4, with appropriate salts and additives)
-
Fluorometer or microplate reader capable of measuring FRET
Procedure:
-
Prepare Protein Solutions: Prepare solutions of the donor-labeled protein and the acceptor-labeled protein in the assay buffer.
-
Set up Measurements: In a cuvette or microplate well, add the donor-labeled protein.
-
Measure Donor Emission: Excite the sample at the donor's excitation wavelength (e.g., 350 nm) and record the emission spectrum. Note the peak donor emission intensity (e.g., at 450 nm) and the emission intensity at the acceptor's emission wavelength (e.g., 519 nm) to account for spectral bleed-through.
-
Initiate Interaction: Add the acceptor-labeled protein to the cuvette or well.
-
Measure FRET: After an appropriate incubation time to allow for protein interaction, excite the sample again at the donor's excitation wavelength. Record the emission spectrum.
-
Data Analysis: An increase in acceptor fluorescence upon donor excitation (sensitized emission) and a corresponding decrease in donor fluorescence are indicative of FRET. The FRET efficiency (E) can be calculated using the following formula: E = 1 - (F_DA / F_D) Where F_DA is the fluorescence intensity of the donor in the presence of the acceptor, and F_D is the fluorescence intensity of the donor in the absence of the acceptor.
Visualizations
References
- 1. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 2. A high quantum yield molecule-protein complex fluorophore for near-infrared II imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | CAS: 32620-61-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. This compound | 32620-61-4 [amp.chemicalbook.com]
- 5. Thiol-Reactive Probes Excited with Ultraviolet Light—Section 2.3 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Crystal structure, Hirshfeld surface analysis and DFT study of N-(2-nitrophenyl)maleimide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Heterobifunctional Crosslinking Strategies with N-(2-Furylmethyl)maleimide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principles and applications of N-(2-Furylmethyl)maleimide derivatives as heterobifunctional crosslinking agents. Detailed protocols are provided to guide researchers in utilizing these versatile reagents for bioconjugation and the creation of advanced polymer networks.
Core Concepts and Principles
This compound is a heterobifunctional crosslinker possessing two distinct reactive moieties: a maleimide group and a furan group. This unique structure allows for two orthogonal reaction strategies:
-
Maleimide-Thiol Conjugation: The maleimide group reacts specifically with sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides, via a Michael addition reaction. This forms a stable, covalent thioether bond, making it a cornerstone of bioconjugation for creating antibody-drug conjugates (ADCs) and other protein modifications.[1][2][] The reaction is highly efficient and chemoselective under mild, near-neutral pH conditions.[][4]
-
Furan-Maleimide Diels-Alder Reaction: The furan group can react with another maleimide group through a thermo-reversible Diels-Alder (DA) [4+2] cycloaddition.[5] This reaction forms a crosslink at lower temperatures (e.g., ~60°C) and cleaves at higher temperatures (e.g., >110°C), allowing for the creation of reprocessable and self-healing materials.[5][6]
This dual reactivity enables the design of advanced biomaterials and drug delivery systems where stable covalent linkages and reversible, stimuli-responsive crosslinks can be strategically employed.
Visualization of Reaction Pathways
The diagram below illustrates the two primary reaction pathways available for this compound derivatives.
Applications
The unique properties of this compound derivatives make them suitable for a range of advanced applications.
-
Antibody-Drug Conjugates (ADCs): The maleimide moiety provides a reliable method for conjugating cytotoxic drugs to cysteine residues on monoclonal antibodies, a critical step in ADC development.[7][8]
-
Smart Hydrogels: By combining the maleimide-thiol reaction for initial network formation and the furan-maleimide reaction for reversible crosslinking, it is possible to create "smart" hydrogels. These materials can respond to thermal stimuli, making them ideal for controlled drug release or as scaffolds in tissue engineering.[9]
-
Self-Healing and Reprocessable Polymers: The thermo-reversible nature of the Diels-Alder reaction allows for the creation of polymers that can be repaired after damage or reshaped and reprocessed upon heating, which is not possible with traditional thermosets.[5][10]
-
Fluorescent Probes: Derivatives like N-(1-pyrene)maleimide can act as fluorescent cross-linking reagents, allowing researchers to monitor conjugation reactions or probe the spatial proximity of sulfhydryl and amino groups in proteins.[11]
Quantitative Data for Reaction Optimization
Successful crosslinking depends on carefully controlling reaction parameters. The tables below summarize key quantitative data to guide experimental design.
Table 1: Key Parameters for Maleimide-Thiol Conjugation
| Parameter | Recommended Range | Notes | Citations |
| pH | 6.5 - 7.5 | Optimal for specific reaction with thiols. Above pH 7.5, reactivity with primary amines increases, and the maleimide group is more susceptible to hydrolysis. | [][4][12] |
| Temperature | 4°C to Room Temp. (25°C) | The reaction proceeds efficiently at room temperature. Lower temperatures can be used to slow the reaction rate if needed. | [13][14] |
| Maleimide:Thiol Molar Ratio | 5:1 to 20:1 | A molar excess of the maleimide reagent is typically used to drive the reaction to completion and ensure all available thiols are labeled. | [1][13] |
| Reaction Time | 1 - 2 hours | Most conjugations are complete within this timeframe at room temperature. | [1][13] |
| Buffer Composition | Amine-free and Thiol-free | Buffers like PBS or HEPES are recommended. Avoid buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT). | [1][4] |
Table 2: Key Parameters for Furan-Maleimide Diels-Alder Reaction
| Parameter | Recommended Condition | Notes | Citations |
| Forward Reaction Temp. (Crosslinking) | ~60°C - 80°C | The temperature at which the Diels-Alder adduct forms. This is system-dependent. | [5][6] |
| Retro-Reaction Temp. (De-crosslinking) | >110°C | The temperature required to break the Diels-Alder adduct and reverse the crosslinking. | [5][10] |
| Furan:Maleimide Molar Ratio | 1:1 (Equimolar) | An equimolar ratio of the reactive groups is targeted to maximize crosslinking density in polymer networks. | [5] |
| Solvent | Toluene, 1,1,2,2-tetrachloroethane | Choice of solvent depends on the solubility of the polymer backbone. | [10] |
Experimental Protocols
The following protocols provide step-by-step guidance for key applications of this compound derivatives.
Protocol 1: Covalent Conjugation to a Thiol-Containing Protein (e.g., Reduced Antibody)
This protocol details the conjugation of this compound to a protein with available cysteine residues.
4.1.1 Materials:
-
Thiol-containing protein (e.g., antibody)
-
This compound
-
Reduction Buffer: Degassed PBS, pH 7.2, with 5 mM EDTA
-
Conjugation Buffer: Degassed PBS, pH 7.0
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Quenching Solution: 1 M N-acetylcysteine or L-cysteine
-
Anhydrous DMSO or DMF
-
Desalting column (e.g., Sephadex G-25)
4.1.2 Experimental Workflow Diagram
4.1.3 Procedure:
-
Protein Preparation: Dissolve the antibody or protein in degassed Reduction Buffer to a concentration of 1-10 mg/mL.[1]
-
Disulfide Bond Reduction (if necessary): To generate free thiols from interchain disulfides, add a 10-50 fold molar excess of TCEP to the protein solution. Incubate for 30-60 minutes at room temperature.[1][13] If using DTT, it must be removed prior to adding the maleimide.
-
Buffer Exchange: Immediately remove the excess reducing agent by passing the protein solution through a desalting column equilibrated with degassed Conjugation Buffer (pH 7.0).
-
Maleimide Reagent Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. This should be done immediately before use, as maleimides can hydrolyze in the presence of moisture.[4]
-
Conjugation: Slowly add the maleimide stock solution to the reduced protein solution to achieve a 10- to 20-fold molar excess.[1][13] Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Quenching: To stop the reaction and cap any unreacted maleimide groups, add a quenching solution (e.g., N-acetylcysteine) to a final concentration that is in excess of the initial maleimide concentration. Incubate for 15-30 minutes.[1]
-
Purification: Purify the final conjugate to remove unreacted crosslinker and quenching reagent using size-exclusion chromatography (SEC) or a desalting column.
-
Characterization: Analyze the purified conjugate using SDS-PAGE to observe the shift in molecular weight and use mass spectrometry to determine the degree of labeling.
Protocol 2: Formation of a Thermo-Reversible Crosslinked Polymer Network
This protocol describes a general method for creating a thermo-reversible network using the Diels-Alder reaction between a furan-functionalized polymer and a bismaleimide crosslinker (as a model for the reactivity of this compound).
4.2.1 Materials:
-
Furan-grafted polymer (e.g., furan-grafted polyketone)
-
Bismaleimide crosslinker (e.g., 1,1'-(methylenedi-4,1-phenylene)bismaleimide)
-
Solvent (e.g., Toluene)
-
Reaction vessel with temperature control and inert atmosphere capabilities
4.2.2 Experimental Workflow Diagram
4.2.3 Procedure:
-
Reagent Preparation: In a reaction vessel, dissolve the furan-grafted polymer and the bismaleimide crosslinker in a suitable solvent under an inert atmosphere. Aim for an equimolar ratio of furan to maleimide groups to achieve maximum crosslinking density.[5]
-
Crosslinking Reaction (Forward Diels-Alder): Heat the solution to the optimal temperature for the forward DA reaction (typically 60-80°C).[5] Monitor the reaction by observing the increase in viscosity. The reaction is complete when the solution forms a stable, crosslinked gel or solid.
-
Purification: The crosslinked polymer network can be purified by washing it with a solvent that dissolves unreacted monomers but not the network itself.
-
Drying: Dry the purified network in a vacuum oven until a constant weight is achieved.
-
Testing Reversibility (Retro-Diels-Alder): To confirm thermo-reversibility, heat a sample of the crosslinked material above the retro-Diels-Alder temperature (>110°C). The material should liquefy or dissolve.[5][10]
-
Reformation: Upon cooling, the Diels-Alder reaction should proceed again, reforming the crosslinked network and restoring the material's solid properties. This cycle can be repeated to demonstrate the reprocessable nature of the material.
Troubleshooting and Characterization
| Problem | Possible Cause | Suggested Solution | Characterization Method | Citations |
| Low Conjugation Efficiency | Hydrolysis of maleimide group | Use freshly prepared maleimide solutions. Perform the reaction at pH 6.5-7.5. | Mass Spectrometry | [4] |
| Insufficient reduction of protein | Increase molar excess of TCEP or incubation time. Ensure TCEP is active. | Ellman's Test for free thiols | [1] | |
| Insufficient molar excess of crosslinker | Optimize the molar ratio of the crosslinker to the protein. A 5- to 20-fold molar excess is a common starting point. | SDS-PAGE, Mass Spectrometry | [4] | |
| Irreversible Polymer Crosslinking | Maleimide self-reaction | This side reaction can occur at elevated temperatures (e.g., >150°C) and is irreversible. Avoid unnecessarily high temperatures during processing. | FTIR, Rheology | [5] |
| Product Aggregation | Hydrophobic interactions after conjugation | Introduce PEG spacers into the crosslinker design to increase solubility. Purify the conjugate immediately after the reaction. | Size-Exclusion Chromatography (SEC) | [][8] |
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Application of Next-Generation Maleimides (NGMs) to Site-Selective Antibody Conjugation [ouci.dntb.gov.ua]
- 8. Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Maleimide cross-linked bioactive PEG hydrogel exhibits improved reaction kinetics and cross-linking for cell encapsulation and in situ delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Furan‐Protected 4‐Maleimidomethyl Styrene for Reversible Crosslinked Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N-(1-pyrene)maleimide: a fluorescent cross-linking reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. vectorlabs.com [vectorlabs.com]
- 13. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 14. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing N-(2-Furylmethyl)maleimide Thiol Reactions
Welcome to the technical support center for N-(2-Furylmethyl)maleimide thiol reactions. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to ensure successful and efficient conjugation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the this compound reaction with a thiol?
A1: The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5.[1][2][3] This pH range offers a balance between the reactivity of the thiol group and the stability of the maleimide group.[2] At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines, ensuring high chemoselectivity.[1][4][5]
Q2: What occurs if the reaction pH is below 6.5?
A2: If the pH is below 6.5, the reaction rate will be significantly slower.[2][6] Thiol groups (R-SH) are most reactive in their deprotonated thiolate form (R-S⁻).[2] As the pH becomes more acidic, the concentration of the more nucleophilic thiolate anion decreases, thus slowing down the Michael addition reaction.[2]
Q3: What are the consequences of performing the reaction at a pH above 7.5?
A3: Performing the conjugation at a pH above 7.5 introduces two major risks:
-
Loss of Selectivity : Above pH 7.5, maleimides can react with primary amines, such as the lysine residues on a protein.[1][2] This competitive reaction can lead to a heterogeneous mixture of products and undesired cross-linking.[2]
-
Maleimide Hydrolysis : The maleimide ring is susceptible to hydrolysis, which increases with pH.[1][2][7] Hydrolysis opens the ring to form a maleamic acid derivative that is unreactive towards thiols, which will reduce the conjugation yield.[2][7]
Q4: How stable is the this compound reagent in aqueous solutions?
A4: Aqueous solutions of maleimide-containing reagents like this compound should be prepared immediately before use.[1][8] The maleimide group is prone to hydrolysis, especially at neutral to alkaline pH.[2][7] For storage, it is recommended to keep the product at -20°C in its solid form or dissolved in a dry, water-miscible solvent like DMSO or DMF.[2][8]
Q5: Is the resulting thioether bond stable?
A5: The thioether bond formed (a thiosuccinimide product) is generally stable.[1] However, it can undergo a retro-Michael reaction, particularly in the presence of other thiols.[4] Additionally, the thiosuccinimide ring can be opened by hydrolysis at higher pH, which can in some cases stabilize the linkage against the reverse reaction.[1] When the conjugation involves an N-terminal cysteine, a side reaction leading to a thiazine rearrangement can occur, which may affect the product's stability.[9][10][11]
Data Presentation
Table 1: pH Effects on Maleimide-Thiol Reaction Characteristics
| pH Range | Reaction Rate with Thiols | Selectivity for Thiols | Potential Competing Reactions |
| < 6.5 | Slow | High | Minimal |
| 6.5 - 7.5 | Optimal | High | Minimal |
| > 7.5 | Fast | Decreased | Reaction with primary amines, Maleimide hydrolysis[12] |
| > 8.5 | Fast | Low | Significant reaction with primary amines and rapid maleimide hydrolysis[3] |
Troubleshooting Guide
Problem 1: Low or No Conjugation Yield
| Potential Cause | Recommended Solution |
| Inactive Maleimide Reagent | The maleimide group on this compound may have hydrolyzed. Prepare a fresh stock solution in an anhydrous solvent like DMSO or DMF immediately before use.[8][13] Avoid storing the reagent in aqueous buffers.[13] |
| Incorrect Buffer pH | The pH of the reaction buffer is critical. Ensure the pH is strictly within the 6.5-7.5 range using a calibrated pH meter.[7][8] |
| Oxidized Thiols | The thiol groups on your molecule may have oxidized to form disulfides, which are unreactive with maleimides.[14] Reduce disulfide bonds using a reducing agent like TCEP.[3] If using DTT, it must be removed before adding the maleimide reagent.[3] Degas buffers to remove oxygen.[8] |
| Insufficient Molar Excess | The molar ratio of this compound to the thiol-containing molecule may be too low. A 10 to 20-fold molar excess of the maleimide reagent is a common starting point.[4][14] |
Problem 2: Heterogeneous Product Mixture
| Potential Cause | Recommended Solution |
| Reaction with Amines | The reaction pH may have risen above 7.5, causing the maleimide to react with primary amines (e.g., lysine residues).[2] Ensure the buffer has sufficient capacity to maintain the pH within the 6.5-7.5 range.[2] |
| Thiazine Rearrangement | If conjugating to an N-terminal cysteine, a thiazine rearrangement can occur, especially at neutral or basic pH.[9][10][11] Consider performing the conjugation at a more acidic pH (around 6.5) to minimize this side reaction.[9] |
Experimental Protocols
Protocol 1: General Procedure for this compound Conjugation to a Thiol-Containing Protein
-
Buffer Preparation : Prepare a suitable conjugation buffer, such as 10-100 mM phosphate buffer (e.g., PBS), HEPES, or Tris, with a final pH between 7.0 and 7.5.[2][14] Degas the buffer by vacuum or by bubbling with an inert gas like nitrogen or argon to prevent thiol oxidation.[14] It is also recommended to include 1-5 mM EDTA to chelate metal ions that can catalyze oxidation.[2]
-
Protein Preparation : Dissolve the thiol-containing protein in the degassed conjugation buffer at a concentration of 1-10 mg/mL.[14]
-
(Optional) Reduction of Disulfide Bonds : If the protein's cysteine residues are in disulfide bonds, they must be reduced.
-
Add a 10-fold molar excess of TCEP (Tris(2-carboxyethyl)phosphine) to the protein solution.[2]
-
Incubate for 15-60 minutes at room temperature.[2][4] TCEP does not need to be removed before adding the maleimide reagent.[3]
-
If using DTT, it must be removed via dialysis or a desalting column before proceeding.[2][3]
-
-
This compound Solution Preparation : Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[14]
-
Conjugation Reaction :
-
Add the this compound stock solution to the protein solution to achieve the desired molar excess (a 10-20 fold excess is a common starting point).[4][14]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.[2][4] Protect from light if the maleimide is fluorescent.[2]
-
-
Quenching the Reaction : To stop the reaction, add a small molecule thiol like 2-mercaptoethanol or L-cysteine to consume any unreacted this compound.[2][8]
-
Purification : Remove excess reagent and byproducts by size exclusion chromatography, dialysis, or another suitable purification method.[2]
Visualizations
Caption: Experimental workflow for thiol-maleimide conjugation.
Caption: Troubleshooting decision tree for low conjugation yield.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. bachem.com [bachem.com]
- 10. pharmiweb.com [pharmiweb.com]
- 11. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Conjugation Protocol for Thiol Reactive (Maleimide) Dyes [bio-techne.com]
How to prevent hydrolysis of N-(2-Furylmethyl)maleimide in aqueous buffers
Welcome to the technical support center for N-(2-Furylmethyl)maleimide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrolysis of this compound in aqueous buffers during your experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound hydrolysis and why is it a concern?
A1: this compound hydrolysis is a chemical reaction where the maleimide ring opens in the presence of water, forming an unreactive maleamic acid derivative.[1][2][3] This is a critical issue because the opened ring can no longer participate in the desired Michael addition reaction with thiol groups (e.g., from cysteine residues in proteins), leading to low or no conjugation yield.[1][4]
Q2: What are the primary factors influencing the rate of maleimide hydrolysis?
A2: The main factors that affect the rate of maleimide hydrolysis are:
-
pH: The rate of hydrolysis significantly increases with a rise in pH.[1][5] Maleimides are most stable in slightly acidic to neutral conditions (pH 6.5-7.5).[1][6] Above pH 7.5, the hydrolysis process accelerates considerably.[1][6][7]
-
Temperature: Higher temperatures increase the rate of hydrolysis.[1][6] Therefore, it is often recommended to perform conjugation reactions at room temperature or 4°C.[6]
-
Aqueous Environment: Prolonged exposure of the maleimide to aqueous solutions leads to hydrolysis. It is not advisable to store maleimide-containing reagents in aqueous buffers for extended periods.[3][8]
Q3: What is the optimal pH for maleimide-thiol conjugation to minimize hydrolysis?
A3: The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[1][2][6][7][8] This range offers a compromise where the thiol group is sufficiently deprotonated to be reactive, while the competing hydrolysis of the maleimide group is kept to a minimum.[1] At a pH of 7.0, the reaction of maleimides with thiols is about 1,000 times faster than with amines, ensuring high selectivity.[1][4][6]
Q4: How should I store this compound to prevent premature hydrolysis?
A4: To maintain the reactivity of your this compound reagent, proper storage is crucial. It is recommended to store the compound as a dry powder, desiccated at -20°C.[2][8] For stock solutions, use an anhydrous, biocompatible organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) and store at -20°C or -80°C in small aliquots to avoid multiple freeze-thaw cycles.[1][2][8] Crucially, aqueous solutions of maleimides should be prepared immediately before use and should not be stored. [2][6][8]
Troubleshooting Guides
This section addresses specific issues you might face during your experiments, offering potential causes and solutions.
Problem 1: Low or No Conjugation Yield
-
Possible Cause: The this compound reagent may have hydrolyzed before the conjugation reaction.
-
Possible Cause: The pH of the reaction buffer is not optimal.
-
Possible Cause: The cysteine residues on your protein are not available for conjugation (i.e., they are in the form of disulfide bonds).
Problem 2: Conjugate is Unstable and Loses Activity Over Time
-
Possible Cause: The thiosuccinimide bond formed between the maleimide and the thiol is undergoing a retro-Michael reaction, leading to deconjugation.[7][8][10]
-
Solution: To create a more stable conjugate, you can intentionally hydrolyze the thiosuccinimide ring after the conjugation and purification steps.[6][8] This is achieved by incubating the purified conjugate in a buffer at a slightly alkaline pH (e.g., pH 8.5-9.0) for a few hours.[6][8] The resulting ring-opened product is highly stable and not susceptible to the retro-Michael reaction.[8][11]
-
Data Presentation
Table 1: Stability of Maleimide Derivatives Under Various Conditions
| Maleimide Derivative | pH | Temperature (°C) | Half-life |
| N-phenyl maleimide | 7.4 | 22 | ~55 minutes |
| N-(p-fluorophenyl) maleimide | 7.4 | 22 | ~28 minutes |
| Maleimide on Nanoparticles | 7.0 | 4 | 32 days |
| Maleimide on Nanoparticles | 7.0 | 20 | 11 days |
| 8armPEG10k-maleimide | 7.4 | 37 | Hydrolysis is ~5 times faster than at 20°C |
This table summarizes data from various sources to illustrate the impact of pH, temperature, and molecular structure on maleimide stability.[6]
Experimental Protocols
Protocol 1: General Procedure for Maleimide-Thiol Conjugation with Minimized Hydrolysis
-
Reagent Preparation:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.[2][8]
-
Prepare a concentrated stock solution (e.g., 10-20 mM) by dissolving the powder in anhydrous DMSO or DMF.[8]
-
Vortex until the powder is completely dissolved.
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[8]
-
-
Protein Preparation (if applicable):
-
Conjugation Reaction:
-
Immediately before starting the reaction, dilute the this compound stock solution into the reaction buffer.
-
Add the maleimide solution to the protein solution to achieve the desired molar excess (a 10-20 fold molar excess is a common starting point).[3][4]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.[3][4][6] If the maleimide reagent is fluorescent, protect the reaction from light.[6]
-
-
Purification:
-
Remove excess, unreacted maleimide reagent using size-exclusion chromatography (e.g., a Sephadex column) or dialysis.[6]
-
Protocol 2: Post-Conjugation Hydrolysis for Enhanced Stability
-
Purification:
-
Following the conjugation reaction, purify the bioconjugate to remove any unreacted maleimide and other reagents.
-
-
pH Adjustment:
-
Incubation:
-
Incubate the solution at room temperature or 37°C for 2-4 hours to facilitate the hydrolysis of the thiosuccinimide ring.[6]
-
-
Monitoring and Neutralization:
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Experimental workflow for maleimide-thiol conjugation.
Caption: Troubleshooting logic for low conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. benchchem.com [benchchem.com]
Troubleshooting low labeling efficiency with N-(2-Furylmethyl)maleimide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address low labeling efficiency when using N-(2-Furylmethyl)maleimide for thiol-specific bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the maleimide-thiol conjugation reaction?
The optimal pH for the reaction between a maleimide and a thiol group is between 6.5 and 7.5.[1][2] Within this range, the reaction is highly selective for thiol groups. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, such as the side chains of lysine residues.[1][2]
-
Below pH 6.5: The reaction rate is significantly reduced because the thiol group is predominantly in its protonated form (-SH), which is less nucleophilic.[1]
-
Above pH 7.5: The selectivity for thiols decreases as reaction with primary amines becomes more competitive. Additionally, the maleimide ring becomes increasingly susceptible to hydrolysis, rendering it unreactive towards thiols.[1][2]
Q2: My labeling efficiency with this compound is low. What are the potential causes?
Low labeling efficiency can stem from several factors, ranging from reagent stability to suboptimal reaction conditions. A systematic approach to troubleshooting is recommended. The primary causes are often related to the maleimide-thiol reaction itself, but the stability of the furan ring can also be a factor under certain conditions.
Q3: How should I prepare and store this compound?
It is recommended to prepare solutions of this compound immediately before use.[2] For stock solutions, dissolve the compound in an anhydrous, water-miscible solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) and store at -20°C, protected from moisture.[2][3] Aqueous solutions of maleimides are not stable due to hydrolysis of the maleimide ring.
Q4: Do I need to reduce my protein or biomolecule before labeling?
Yes, if the cysteine residues in your protein or biomolecule are present as disulfide bonds, they will not react with the maleimide.[4][5] These disulfide bonds must be reduced to free sulfhydryl (-SH) groups. Tris(2-carboxyethyl)phosphine (TCEP) is a commonly used reducing agent as it is effective over a wide pH range and typically does not need to be removed before starting the conjugation.[5][6]
Q5: What are the potential side reactions with this compound?
Besides the desired maleimide-thiol reaction, several side reactions can occur:
-
Maleimide Hydrolysis: The maleimide ring can be opened by hydrolysis, especially at pH values above 7.5, forming an unreactive maleamic acid.[1]
-
Reaction with Amines: At pH values above 7.5, the maleimide can react with primary amines, such as lysine residues.[2]
-
Retro-Michael Reaction: The formed thioether bond can be reversible, leading to deconjugation. This is a greater concern for applications requiring high stability, such as antibody-drug conjugates.[7]
-
Furan Ring Instability: The furan ring is sensitive to acidic conditions and can undergo degradation.[8]
-
Maleimide Homopolymerization: At high temperatures (above 110°C), maleimides can self-polymerize, which can be a concern if the reaction is heated.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or No Conjugate Formation | Hydrolysis of this compound | Prepare fresh stock solutions of the maleimide in anhydrous DMSO or DMF immediately before use.[2][3] Avoid prolonged storage in aqueous solutions. Ensure the reaction pH is strictly between 6.5 and 7.5.[1][2] |
| Oxidation of Thiol Groups | Degas all buffers to remove dissolved oxygen.[5] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure complete reduction of disulfide bonds by using a sufficient excess of a reducing agent like TCEP.[5][6] | |
| Incorrect Buffer Composition | Use non-nucleophilic buffers such as phosphate, HEPES, or bicarbonate buffers.[6] Avoid buffers containing primary amines (e.g., Tris) or thiols. | |
| Suboptimal Stoichiometry | Optimize the molar ratio of this compound to your biomolecule. A 10- to 20-fold molar excess of the maleimide is a common starting point to drive the reaction to completion.[3][10] | |
| Furan Ring Degradation | Avoid strongly acidic conditions during your experimental workflow, as the furan ring is acid-sensitive.[8] | |
| Poor Reproducibility | Inconsistent Reagent Preparation | Always prepare fresh solutions of this compound for each experiment. Ensure consistent and thorough dissolution in anhydrous solvent before adding to the aqueous reaction mixture. |
| Variability in Thiol Availability | Ensure consistent reduction of disulfide bonds in your biomolecule. Quantify the number of free thiols before each reaction if possible. | |
| Formation of Unwanted Byproducts | Reaction with Non-Thiol Nucleophiles | Strictly maintain the reaction pH between 6.5 and 7.5 to ensure selectivity for thiols over amines.[1][2] |
| Instability of the Conjugate | If the thioether linkage is unstable, consider strategies to stabilize the conjugate, such as inducing hydrolysis of the succinimide ring post-conjugation under controlled conditions.[7] |
Experimental Protocols
General Protocol for Labeling a Thiol-Containing Protein
-
Protein Preparation and Reduction:
-
Dissolve the protein in a degassed conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.4) to a concentration of 1-10 mg/mL.[5][6]
-
If the protein contains disulfide bonds, add a 10-100 fold molar excess of TCEP.[3][6]
-
Incubate at room temperature for 20-30 minutes under an inert atmosphere.[3]
-
-
This compound Preparation:
-
Conjugation Reaction:
-
Purification:
-
Characterization:
-
Determine the degree of labeling by measuring the absorbance of the conjugate at appropriate wavelengths for the protein and the label, if applicable.
-
Visualizations
Caption: A troubleshooting workflow for low labeling efficiency.
References
- 1. [PDF] Tuning the Diels-Alder Reaction for Bioconjugation to Maleimide Drug-Linkers. | Semantic Scholar [semanticscholar.org]
- 2. static1.squarespace.com [static1.squarespace.com]
- 3. resources.tocris.com [resources.tocris.com]
- 4. researchgate.net [researchgate.net]
- 5. lumiprobe.com [lumiprobe.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 11. biotium.com [biotium.com]
Minimizing non-specific binding of maleimide reagents to proteins
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize non-specific binding of maleimide reagents to proteins.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding and side reactions with maleimide reagents?
A1: Non-specific binding and side reactions in maleimide conjugations primarily stem from several factors:
-
Reaction with Primary Amines: While maleimides are highly selective for thiols at a pH of 6.5-7.5, their reactivity towards primary amines, such as the side chain of lysine residues, increases at pH values above 7.5. At pH 7.0, the reaction with thiols is about 1,000 times faster than with amines.[1][2][3]
-
Maleimide Hydrolysis: In aqueous solutions, particularly at neutral to high pH, the maleimide ring can undergo hydrolysis, opening to form a non-reactive maleamic acid derivative.[1][2][4] This inactivation of the maleimide group prevents it from reacting with the target thiol.[5]
-
Hydrophobic Interactions: Certain molecules, such as some fluorescent dyes, are hydrophobic and can non-specifically adsorb to hydrophobic regions of proteins.[5]
-
Thiazine Rearrangement: When conjugating to a peptide or protein with an N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the newly formed succinimidyl thioether. This leads to a rearrangement into a stable six-membered thiazine ring.[1][6]
-
Retro-Michael Reaction (Thiol Exchange): The thioether bond formed between the maleimide and a cysteine thiol is reversible.[1] In environments rich in thiols, such as in the presence of glutathione, the conjugated molecule can be transferred to other thiols, leading to off-target effects.[1]
Q2: What is the optimal pH for a maleimide-thiol conjugation reaction to ensure specificity?
A2: The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5.[2][3][7][8] Within this pH window, the reaction is highly specific for sulfhydryl (thiol) groups, forming a stable thioether bond.[5] Below pH 6.5, the thiol group is mostly protonated, which significantly reduces its nucleophilicity and slows the reaction rate.[3] Above pH 7.5, the risk of side reactions, including reaction with primary amines (lysine residues) and hydrolysis of the maleimide ring, increases significantly.[2][3][8]
Q3: How can I prepare my protein if it has disulfide bonds?
A3: Maleimide reagents react with free sulfhydryl (-SH) groups, not with disulfide bonds (S-S). Therefore, any disulfide bonds at the intended conjugation site must be reduced prior to labeling. A common method is to treat the protein with a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP). TCEP is often preferred because it does not contain a thiol group and therefore does not need to be removed before adding the maleimide reagent.[8][9] A 10-100 fold molar excess of TCEP is typically used, with an incubation time of 20-60 minutes at room temperature.[5] If using a thiol-containing reducing agent like dithiothreitol (DTT), it must be completely removed before the conjugation step, for example, by using a desalting column.[8]
Q4: What are effective blocking agents to minimize non-specific binding in subsequent applications?
A4: To minimize non-specific binding in applications like immunoassays, several blocking agents can be employed. Bovine Serum Albumin (BSA) is a commonly used blocking agent, typically at a concentration of 1-3%, to saturate non-specific binding sites on surfaces.[5] Normal serum from the same species as the secondary antibody is also highly recommended as a blocking agent to reduce background from non-specific binding.[10][11] In addition to proteins, non-ionic surfactants in low concentrations can help disrupt non-specific hydrophobic interactions.[5]
Q5: How should I store and handle maleimide reagents to prevent hydrolysis?
A5: Due to their susceptibility to hydrolysis, it is highly recommended to prepare aqueous solutions of maleimide reagents immediately before use.[4][12] For long-term storage, maleimide reagents should be dissolved in a dry, water-miscible organic solvent like anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) and stored at -20°C, protected from moisture.[4][12] When preparing to use a stored reagent, allow the vial to warm to room temperature before opening to prevent condensation of moisture inside.[1]
Troubleshooting Guides
Issue 1: Low or No Conjugation Efficiency
This is a common issue that can arise from several factors related to the maleimide reagent, the protein, or the reaction conditions.
Caption: Troubleshooting flowchart for high background.
Quantitative Data Summary
Table 1: Effect of pH on Maleimide Reaction Specificity and Rate
| pH Range | Reaction with Thiols | Reaction with Amines | Maleimide Hydrolysis | Overall Specificity for Thiols |
| < 6.5 | Slow | Negligible | Low | High |
| 6.5 - 7.5 | Optimal | Minimal | Low to Moderate | Very High |
| > 7.5 | Fast | Increases Significantly | Increases Significantly | Decreased |
Data synthesized from multiple sources.[1][2][3][8]
Experimental Protocols
Protocol 1: General Maleimide Labeling of a Thiol-Containing Protein
This protocol provides a general procedure for conjugating a maleimide-functionalized molecule to a protein with available cysteine residues.
Materials:
-
Thiol-containing protein (1-10 mg/mL)
-
Maleimide-functionalized reagent (e.g., fluorescent dye, biotin)
-
Anhydrous DMSO or DMF
-
Degassed reaction buffer (e.g., 100 mM Phosphate, 150 mM NaCl, pH 7.2)
-
Reducing agent (optional): TCEP (Tris(2-carboxyethyl)phosphine)
-
Quenching reagent: L-cysteine or β-mercaptoethanol
-
Purification column (e.g., desalting column)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL. [5] * (Optional) If disulfide reduction is needed, add a 10-100 fold molar excess of TCEP to the protein solution. [5]Incubate for 20-60 minutes at room temperature. [5]TCEP does not need to be removed before proceeding. [5][8]
-
-
Maleimide Reagent Preparation:
-
Conjugation Reaction:
-
While gently stirring the protein solution, add the maleimide stock solution to achieve a 10-20 fold molar excess of maleimide over the protein. [5][7] * To minimize re-oxidation of thiols, flush the reaction vial with an inert gas (like nitrogen or argon), seal it, and protect it from light. [5] * Incubate the reaction for 2 hours at room temperature or overnight at 4°C. [5][9]
-
-
Quenching (Optional but Recommended):
-
Purification:
Caption: General experimental workflow for maleimide labeling.
Protocol 2: Blocking Non-Specific Binding in an Immunoassay
This protocol describes a typical blocking step to reduce non-specific binding of a maleimide-conjugated molecule in a plate-based assay format.
Materials:
-
Microplate (e.g., 96-well high-binding plate)
-
Blocking buffer (e.g., 1-3% BSA in PBS) [5]* Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Maleimide-conjugated molecule (e.g., antibody-dye conjugate)
Procedure:
-
Plate Coating (if applicable):
-
Coat the microplate wells with the desired antigen or capture antibody according to your established protocol.
-
Wash the wells several times with the wash buffer to remove any unbound material.
-
-
Blocking Step:
-
Add an ample volume of blocking buffer to each well to completely cover the surface.
-
Incubate for at least 1-2 hours at room temperature or overnight at 4°C. This step is crucial for saturating non-specific binding sites on the plate surface. [5]
-
-
Washing:
-
Decant the blocking buffer and wash the wells thoroughly with the wash buffer (typically 3-5 times).
-
-
Assay Procedure:
-
Proceed with the subsequent steps of your immunoassay, including the addition of your maleimide-conjugated molecule. The blocking step helps to ensure that the detected signal is due to specific binding to the target and not to the well surface.
-
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
- 7. benchchem.com [benchchem.com]
- 8. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. A guide to selecting control and blocking reagents. [jacksonimmuno.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Strategies to Enhance the Stability of Maleimide-Thiol Conjugates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) regarding the stability of maleimide-thiol conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of instability in maleimide-thiol conjugates?
A1: The thiosuccinimide adduct formed by the reaction of a thiol with a maleimide is susceptible to two main degradation pathways:
-
Retro-Michael Reaction: This is a reversible process where the thioether bond breaks, reverting to the original thiol and maleimide. In a biological environment rich in other thiols, such as glutathione or albumin, the released maleimide can react with these other molecules.[1][2][3] This can lead to the deconjugation of the intended molecule and potential off-target effects.[1][2]
-
Hydrolysis: The succinimide ring of the conjugate can be irreversibly opened by water.[1][2] This process is accelerated at a basic pH (above 7.5).[1] While this reaction prevents the retro-Michael reaction and thereby stabilizes the conjugate, it can also introduce structural heterogeneity by creating two isomeric products.[1]
Q2: How does pH impact the stability of the maleimide-thiol linkage?
A2: pH is a critical factor in both the formation and stability of maleimide-thiol conjugates.
-
Conjugation Reaction (pH 6.5-7.5): This pH range is optimal for the selective and efficient reaction of maleimides with thiols.[1][4] Below pH 6.5, the thiol group is protonated and less nucleophilic, which slows down the reaction rate.[1] Above pH 7.5, maleimides become more susceptible to hydrolysis and can react with amines, such as the side chain of lysine, reducing selectivity.[1]
-
Conjugate Stability: For storage, a slightly acidic pH of 6.5-7.0 is recommended to minimize both the retro-Michael reaction and hydrolysis.[5] At higher pH values, the rate of succinimide ring hydrolysis increases, which can prevent deconjugation.[1][2]
Q3: What is a thiol exchange reaction and how can it be prevented?
A3: A thiol exchange reaction is a direct result of the retro-Michael reaction.[5] In a physiological environment, abundant thiols like glutathione can react with the maleimide that is released from the conjugate, effectively "stealing" the maleimide-linked molecule from its intended target.[1][3] This can be a significant issue for antibody-drug conjugates (ADCs), potentially leading to off-target toxicity.[3][6]
To prevent thiol exchange, several strategies can be employed:
-
Controlled Hydrolysis: Intentionally hydrolyzing the succinimide ring (e.g., by brief incubation at pH 8.5) after conjugation can create a more stable, ring-opened structure that is not susceptible to the retro-Michael reaction.[5][7][8]
-
Use of Next-Generation Maleimides (NGMs): These are modified maleimides designed to form more stable conjugates.[9][10] Examples include dihalomaleimides and maleimides that undergo intramolecular cyclization to lock the thioether bond.[11][12][13]
Q4: What are "next-generation maleimides" and how do they improve stability?
A4: Next-generation maleimides (NGMs) are a class of reagents designed to overcome the instability of traditional maleimide-thiol conjugates.[9] They achieve this through various mechanisms:
-
Self-stabilizing Maleimides: These maleimides contain chemical groups that promote rapid, intramolecular hydrolysis of the succinimide ring immediately after conjugation.[14] This ring-opening prevents the retro-Michael reaction.[14]
-
Disulfide Rebridging: Some NGMs are designed to bridge the two sulfur atoms from a reduced disulfide bond, creating a more stable, cyclic structure.[9]
-
Transcyclization: Certain maleimide structures, when conjugated to an N-terminal cysteine, can undergo a rearrangement to form a highly stable six-membered thiazine ring.[12][13][15]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Maleimide reagent has been hydrolyzed due to moisture or high pH. | Prepare fresh maleimide stock solutions in an anhydrous solvent like DMSO or DMF immediately before use. Ensure the reaction pH does not exceed 7.5.[4] |
| Buffer contains competing thiols (e.g., DTT). | Use a thiol-free buffer like PBS or HEPES. If a reducing agent was used, ensure its complete removal before adding the maleimide.[4] | |
| Incomplete reduction of disulfide bonds in the target molecule. | Increase the concentration of the reducing agent (e.g., TCEP) or the incubation time. Confirm reduction before proceeding.[4] | |
| Premature Deconjugation in Plasma/Serum | Retro-Michael reaction leading to thiol exchange with albumin or glutathione. | Consider a post-conjugation hydrolysis step (e.g., pH 8.5 for a short period) to form the stable ring-opened product.[8] For future experiments, use a next-generation maleimide designed for enhanced stability.[9][10] |
| Conjugate Heterogeneity | Partial hydrolysis of the succinimide ring, creating multiple species. | If a homogeneous product is critical, optimize the conditions for controlled and complete hydrolysis post-conjugation. Alternatively, use NGMs that provide a more uniform product. Store the conjugate at a slightly acidic pH (6.5-7.0) to minimize spontaneous hydrolysis.[5] |
| Non-specific labeling at amine residues (e.g., lysine). | Maintain the reaction pH within the optimal range of 6.5-7.5 to ensure high selectivity for thiols.[4] |
Quantitative Data Summary
Table 1: Half-lives of Maleimide-Thiol Conjugates with Different N-Substituents in the Presence of Glutathione
| Maleimide Derivative | Thiol (pKa) | Half-life (hours) | Extent of Conversion (%) | Reference |
| N-ethyl maleimide (NEM) | 4-mercaptophenylacetic acid (6.6) | 3.1 - 18 | 12 - 90 | [16][17] |
| N-phenyl maleimide (NPM) | 4-mercaptophenylacetic acid (6.6) | 3.1 - 18 | 12 - 90 | [16][17] |
| N-aminoethyl maleimide (NAEM) | 4-mercaptophenylacetic acid (6.6) | 3.1 - 18 | 12 - 90 | [16][17] |
| Selected N-substituted maleimides | 4-mercaptohydrocinnamic acid (7.0) | 3.6 - 258 | 1 - 90 | [16][17] |
| Selected N-substituted maleimides | N-acetyl-l-cysteine (9.5) | 3.6 - 258 | 1 - 90 | [16][17] |
Data from model studies with glutathione highlight that the rate of the retro-Michael reaction and subsequent thiol exchange is influenced by the pKa of the thiol and the nature of the N-substituent on the maleimide.[16][17][18] A higher pKa of the thiol generally leads to a decreased rate of the exchange reaction.[16][17][18]
Experimental Protocols
Protocol 1: General Procedure for Maleimide-Thiol Conjugation
-
Protein Preparation:
-
Dissolve the thiol-containing protein in a degassed conjugation buffer (e.g., phosphate-buffered saline, PBS, pH 7.2) to a concentration of 1-10 mg/mL.[1]
-
If cysteine residues are present as disulfide bonds, add a 10-20 fold molar excess of a reducing agent like TCEP. Incubate at room temperature for 30-60 minutes.[1]
-
-
Maleimide Reagent Preparation:
-
Immediately before use, dissolve the maleimide-functionalized molecule in an anhydrous organic solvent such as DMSO or DMF to create a concentrated stock solution.[4]
-
-
Conjugation Reaction:
-
Quenching and Purification:
Protocol 2: Assessing Conjugate Stability in Plasma
-
Incubation:
-
Incubate the purified maleimide-thiol conjugate in plasma or serum at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48 hours).
-
-
Analysis:
-
Analyze the collected samples using techniques such as:
-
Size-Exclusion Chromatography (SEC): To detect deconjugation by observing the appearance of the unconjugated protein/antibody.[2]
-
Reverse-Phase HPLC (RP-HPLC): To separate and quantify the intact conjugate, deconjugated species, and hydrolyzed forms.
-
Mass Spectrometry (MS): To identify the different species present, including the intact conjugate, deconjugated protein, and adducts formed from thiol exchange (e.g., with albumin).[19]
-
-
Visualizations
Caption: Degradation pathways of maleimide-thiol conjugates.
Caption: Workflow for maleimide-thiol conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. communities.springernature.com [communities.springernature.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Application of Next-Generation Maleimides (NGMs) to Site-Selective Antibody Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. d-nb.info [d-nb.info]
- 13. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 14. On-Demand Thio-Succinimide Hydrolysis for the Assembly of Stable Protein–Protein Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Manipulation of Glutathione-Mediated Degradation of Thiol-Maleimide Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 19. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Technical Support Center: Quenching Unreacted N-(2-Furylmethyl)maleimide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the critical step of quenching unreacted N-(2-Furylmethyl)maleimide following a conjugation reaction.
Frequently Asked Questions (FAQs)
Q1: Why is it essential to quench unreacted this compound after a conjugation reaction?
A1: Quenching is a critical step to neutralize any excess, unreacted maleimide groups remaining after the conjugation reaction is complete. If left unreacted, these electrophilic groups can cause several issues, including:
-
Off-Target Reactions: Free maleimides can react with other thiol-containing molecules (e.g., cysteine residues on other proteins, or glutathione in a cellular context) in downstream applications, leading to unintended crosslinking, aggregation, or altered biological activity.[1]
-
Increased Heterogeneity: The presence of unreacted maleimides can lead to a heterogeneous final product, complicating purification and analysis.
-
Inaccurate Results: In biological assays, unquenched maleimides can lead to high background signals and non-specific binding, ultimately producing inaccurate data.[2]
Q2: What are the most common reagents for quenching maleimide reactions?
A2: Small, thiol-containing molecules are typically used to quench unreacted maleimides due to their rapid reaction kinetics. The most common quenching agents are:
-
L-cysteine
-
β-mercaptoethanol (BME)
-
Dithiothreitol (DTT)
-
N-acetylcysteine[2]
These reagents react efficiently with the maleimide's carbon-carbon double bond, effectively capping it and preventing further reactions.[2][3]
Q3: When should the quenching step be performed?
A3: The quenching step should be performed immediately after the desired conjugation reaction has reached completion.[2] This is typically after an incubation period of 1-2 hours at room temperature or overnight at 4°C, though the optimal time should be determined empirically for each specific reaction.[2][3]
Q4: Can the quenching agent affect the stability of my final conjugate?
A4: While the primary role of the quenching agent is to cap unreacted maleimides, the stability of the final conjugate is more commonly influenced by the stability of the thioether bond formed between the maleimide and the thiol on the target molecule. This bond can undergo a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols.[1][2] To improve stability, a subsequent ring-hydrolysis step can be performed after quenching.[1][4]
Q5: How can I confirm that the quenching reaction was successful?
A5: Several analytical methods can be used to verify the absence of free maleimide groups after quenching:
-
Reverse-Phase HPLC (RP-HPLC): Can be used to separate the quenched conjugate from unreacted starting materials and byproducts.[5]
-
Mass Spectrometry (MS): Provides a definitive confirmation of the final conjugate's mass, which will include the mass of the quenching agent on any previously unreacted sites.[4][5]
-
Colorimetric Assays: Assays using reagents like Ellman's reagent can be adapted to quantify the disappearance of free thiols (the quenching agent) or the absence of reactive maleimides.[6][7]
Q6: Does the furan moiety of this compound present any special considerations?
A6: The furan ring is known to participate in reversible Diels-Alder reactions with maleimides.[8] While the primary conjugation reaction with thiols is typically much faster under standard bioconjugation conditions (pH 6.5-7.5), it is a point to consider. However, for the purpose of quenching excess maleimide after the primary conjugation, the addition of a high concentration of a small thiol quencher should effectively and rapidly consume any remaining maleimide groups, minimizing potential side reactions involving the furan.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Conjugate is Unstable / Payload Loss in Plasma | 1. Retro-Michael Reaction: The thiosuccinimide linkage is reversing, leading to thiol exchange with other molecules like albumin or glutathione.[1] | 1. After the conjugation and quenching steps, perform a ring-hydrolysis step . Adjust the pH to 8.5-9.0 and incubate for 2-4 hours at room temperature or 37°C to form a more stable, ring-opened conjugate.[1][4] Monitor the conversion by mass spectrometry. |
| Unintended Side Products or Aggregation | 1. Reaction with Amines: The reaction pH was too high (>7.5), causing the maleimide to react with lysine residues.[1][4] 2. Unquenched Maleimides: Excess maleimide was not fully quenched and caused crosslinking during storage or analysis.[1] | 1. Strictly maintain the reaction pH between 6.5 and 7.5.[1][4] 2. Ensure a sufficient molar excess of the quenching agent is added and allowed to react completely.[1] |
| Low Conjugation Efficiency Before Quenching | 1. Thiol Oxidation: Free sulfhydryl groups (-SH) on the biomolecule have oxidized to form disulfide bonds (-S-S-), which are unreactive with maleimides.[9] 2. Maleimide Hydrolysis: The maleimide ring is susceptible to hydrolysis, especially at pH values above 7.5.[9] 3. Incorrect Stoichiometry: The molar ratio of maleimide to thiol was not optimal. | 1. Reduce disulfide bonds using a reducing agent like TCEP before conjugation.[9] Include a chelating agent like EDTA (1-5 mM) in the buffer to prevent re-oxidation.[9] 2. Maintain the pH in the optimal range of 6.5-7.5.[9] Prepare the maleimide stock solution immediately before use.[3] 3. Optimize the molar excess of the maleimide reagent; a 10-20 fold molar excess is a common starting point.[3][9] |
Quantitative Data Summary
The following table summarizes the typical reaction conditions for common maleimide quenching agents.
| Quenching Agent | Typical Final Concentration | Typical Reaction Time | Key Considerations |
| L-Cysteine | 10-50 mM[1][2] | 15 minutes[1][2] | A common and effective choice. |
| β-Mercaptoethanol (BME) | 10-50 mM[1] | 15 minutes[1] | Has a strong odor; must be handled in a fume hood. |
| Dithiothreitol (DTT) | 10-50 mM[1] | 15 minutes[1] | Can also be used as a reducing agent, but must be removed before conjugation.[1][9] |
Data synthesized from protocol recommendations.[1]
Experimental Protocols & Visualizations
Protocol: General Procedure for Quenching Unreacted this compound
This protocol describes the final step of a conjugation reaction, where excess this compound is quenched.
-
Confirm Conjugation Completion: Ensure the primary conjugation reaction between your biomolecule and this compound is complete based on your established protocol.
-
Prepare Quenching Reagent Stock: Prepare a concentrated stock solution (e.g., 0.5 M to 1 M) of your chosen quenching agent (e.g., L-cysteine) in the same reaction buffer used for conjugation (pH 6.5-7.5).[1]
-
Add Quenching Reagent: Add the quenching reagent stock solution to the conjugation reaction mixture to achieve the desired final concentration (e.g., 10-50 mM).[1][2]
-
Incubate: Incubate the reaction mixture for at least 15 minutes at room temperature with gentle mixing to ensure all unreacted maleimide groups are capped.[1][2]
-
Purify the Conjugate: After quenching is complete, remove the excess quenching agent and other reaction components from the final conjugate using a suitable method such as a desalting column (size exclusion chromatography) or dialysis.[1][4]
Workflow for Quenching Unreacted Maleimide
Caption: Workflow for quenching unreacted maleimide after conjugation.
Troubleshooting Logic for Post-Quenching Issues
Caption: Troubleshooting logic for issues after quenching maleimide.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. US5132226A - Method for the determination of maleimide groups - Google Patents [patents.google.com]
- 7. Quantitative Analysis of Thiols and Maleimides | AAT Bioquest [aatbio.com]
- 8. Dynamic Diels–Alder reactions of maleimide–furan amphiphiles and their fluorescence ON/OFF behaviours - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Managing Reducing Agents in Maleimide Chemistry
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting the removal of reducing agents like Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP) prior to maleimide-based conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove reducing agents before a maleimide reaction?
Maleimide chemistry targets free thiol (sulfhydryl) groups on cysteine residues.[1][2] Reducing agents like DTT and TCEP are used to break disulfide bonds within proteins, exposing these essential thiol groups.[1][3] However, residual reducing agents can interfere with the subsequent conjugation step. DTT itself contains thiol groups and will compete with the protein's cysteines for reaction with the maleimide, significantly lowering conjugation efficiency.[1][2][4] While TCEP is a thiol-free reductant, recent studies show it can also react directly with maleimides, forming non-productive adducts and reducing labeling efficiency.[4][5][6] Therefore, removal of excess reducing agent is a critical step to ensure successful conjugation.[5][7]
Q2: What are the main differences between DTT and TCEP for this application?
DTT and TCEP are both effective at reducing disulfide bonds, but they have key differences relevant to maleimide conjugation:
| Feature | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) |
| Structure | Thiol-containing | Thiol-free[2][4][8] |
| Maleimide Reactivity | High. Directly competes with protein thiols.[2][4] | Moderate. Can form adducts with maleimides.[4][5][6] |
| Removal Requirement | Mandatory. Must be removed before adding maleimide reagent.[1][4][9] | Highly Recommended. Removal prevents interference and improves efficiency.[4][5] |
| Stability & pH | Less stable, especially at neutral or basic pH.[10] | More stable over a broader pH range (1.5-8.5).[4][8][10][11] |
| Odor | Strong, unpleasant odor.[4] | Odorless.[4][8][11] |
Q3: Can I proceed with my maleimide reaction without removing TCEP?
While some older literature suggested TCEP removal was unnecessary, more recent evidence indicates that TCEP can and does react with maleimides, which can lower your conjugation efficiency.[4][5][12] In some cases, if using low millimolar concentrations of TCEP, this interference may be minimal.[4] However, for optimal and reproducible results, it is highly recommended to remove excess TCEP before adding the maleimide reagent.[4][5] An alternative for certain applications is to use a significant molar excess of the maleimide dye relative to the TCEP concentration.[6]
Q4: What are the most common methods for removing reducing agents?
The most common and effective methods are based on size exclusion chromatography. These include:
-
Spin Desalting Columns: A rapid method ideal for small sample volumes, allowing for buffer exchange and removal of small molecules in minutes.[13][14]
-
Gravity-Flow Desalting Columns (e.g., PD-10): Suitable for larger sample volumes and can be performed without a centrifuge.[13][15]
-
Dialysis: A traditional method that involves passive diffusion of small molecules across a semi-permeable membrane. It is effective but generally slower and may lead to sample dilution and potential re-oxidation of thiols if not performed with degassed buffers.[1][15][16][17]
Troubleshooting Guide
This guide addresses common issues encountered during and after the removal of reducing agents for maleimide conjugation reactions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Yield | Residual Reducing Agent: DTT or TCEP is competing with the protein for the maleimide reagent.[4][9] | Ensure complete removal of the reducing agent using one of the recommended protocols. Consider using immobilized TCEP resins for easy separation.[6][13] |
| Re-oxidation of Thiols: Free thiols on the protein have formed disulfide bonds again after the reducing agent was removed.[1][4] | Perform the maleimide conjugation step immediately after removing the reducing agent.[1] Use degassed buffers for all steps and consider adding a chelating agent like 1-5 mM EDTA to prevent metal-catalyzed oxidation.[2][9] | |
| Inactive Maleimide: The maleimide reagent has been hydrolyzed by exposure to aqueous buffers or suboptimal pH. | Prepare maleimide stock solutions fresh in an anhydrous solvent like DMSO or DMF.[4][9] Ensure the reaction pH is maintained between 6.5 and 7.5.[2][4][9] | |
| Incomplete Disulfide Reduction: The initial reduction step was not sufficient to generate enough free thiols. | Increase the concentration of the reducing agent (a 10-100 fold molar excess is common) or increase the incubation time (e.g., 30-60 minutes at room temperature).[4][9][18] Confirm reduction using Ellman's reagent (DTNB) or non-reducing SDS-PAGE.[4][9] | |
| Protein Precipitation or Aggregation | High Protein Concentration: The protein becomes unstable and precipitates during the desalting or dialysis process. | Perform the removal step with a more dilute protein solution. If necessary, concentrate the desalted protein sample afterward using ultrafiltration or centrifugal concentrators.[19] |
| Buffer Incompatibility: The final buffer after exchange is not suitable for the protein, causing it to precipitate. | Ensure the buffer used for equilibration of the desalting column or for dialysis is optimal for your protein's stability (pH, ionic strength). | |
| Unexpected Side Reactions or Product Heterogeneity | Reaction with Amines: If the reaction pH is too high (above 7.5), the maleimide can react with primary amines (e.g., lysine residues).[2][8] | Maintain a strict reaction pH between 6.5 and 7.5 to ensure specific reaction with thiols.[2][4] |
| Buffer Nucleophiles: Buffers containing primary amines (like Tris) can react with the maleimide at pH > 7.5.[2] | Use non-nucleophilic buffers such as PBS or HEPES for the conjugation step.[20] |
Experimental Protocols
Protocol 1: Removal of Reducing Agents Using a Spin Desalting Column
This method is rapid and efficient for small sample volumes (typically 30-130 µL) and achieves high recovery of proteins >7 kDa while removing >95% of small molecules like DTT and TCEP.[21]
Materials:
-
Spin Desalting Column (e.g., Zeba™ Spin Desalting Columns)
-
Microcentrifuge
-
Collection tubes (1.5 mL)
-
Desired exchange buffer (e.g., PBS, pH 7.2-7.5), degassed.
Procedure:
-
Column Preparation: a. Remove the column's bottom closure and loosen the cap.[22] b. Place the column into a 1.5 mL collection tube. c. Centrifuge at 1,500 x g for 1 minute to remove the storage solution.[21][22] Discard the flow-through.
-
Column Equilibration: a. Place the column in the same collection tube. Add 300 µL of your desired degassed exchange buffer to the top of the resin bed.[22] b. Centrifuge at 1,500 x g for 1 minute. Discard the flow-through.[22] c. Repeat steps 2a and 2b two more times for a total of three equilibration washes.[22]
-
Sample Application and Desalting: a. Place the equilibrated column into a new, clean 1.5 mL collection tube. b. Remove the cap and slowly apply your protein sample (containing the reducing agent) to the center of the resin bed.[21][22] c. Centrifuge at 1,500 x g for 2 minutes to collect the desalted protein sample in the collection tube.[21][22]
-
Post-Removal: a. The collected sample is now desalted and ready for immediate use in the maleimide conjugation reaction. b. Discard the used column.[21][22]
Protocol 2: Removal of Reducing Agents Using Dialysis
This method is suitable for larger sample volumes but requires more time. It relies on passive diffusion to equilibrate the buffer composition inside and outside a semi-permeable membrane.
Materials:
-
Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO), typically 10 kDa for most proteins.[23]
-
Dialysis clamps
-
Large beaker (to hold a buffer volume at least 200-500 times that of the sample).[17]
-
Magnetic stir plate and stir bar
-
Dialysis buffer (e.g., PBS, pH 7.2-7.5), degassed and chilled to 4°C.
Procedure:
-
Membrane Preparation: a. Cut the dialysis tubing to the desired length and prepare it according to the manufacturer's instructions. This often involves rinsing with distilled water.[16] b. Always handle the membrane with gloves to prevent contamination.[16]
-
Sample Loading: a. Securely close one end of the tubing with a clamp.[16] b. Pipette your protein sample into the open end of the tubing, leaving some space at the top to allow for potential volume changes.[16] c. Remove excess air and seal the second end with another clamp.
-
Dialysis: a. Place the sealed dialysis bag into the beaker containing a large volume of cold, degassed dialysis buffer.[16] b. Ensure the bag is fully submerged and floats freely.[23] Place a stir bar in the beaker and stir gently on a magnetic stir plate at 4°C.[16][24] c. Dialyze for 2-3 hours.[16][25]
-
Buffer Exchange: a. Change the dialysis buffer completely. A typical procedure involves at least three buffer changes.[17][25] b. For the second change, dialyze for another 2-3 hours. c. For the final change, dialyze overnight at 4°C.[17][24][25]
-
Sample Recovery: a. Carefully remove the dialysis bag from the buffer. b. Open one end and gently pipette the desalted protein sample into a clean tube. The sample is now ready for conjugation.
Visualizations
Experimental Workflow
Caption: Workflow for protein reduction and maleimide conjugation.
Troubleshooting Logic
Caption: Troubleshooting flowchart for low maleimide conjugation yield.
References
- 1. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mstechno.co.jp [mstechno.co.jp]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. bio-rad.com [bio-rad.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 17. home.sandiego.edu [home.sandiego.edu]
- 18. bioacts.com [bioacts.com]
- 19. Desalting in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 20. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. assets.fishersci.com [assets.fishersci.com]
- 22. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 23. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 24. static.igem.org [static.igem.org]
- 25. info.gbiosciences.com [info.gbiosciences.com]
Side reactions of maleimide conjugation and how to avoid them
Welcome to the technical support center for maleimide conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the side reactions associated with maleimide chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during maleimide conjugation?
The most prevalent side reactions in maleimide conjugation chemistry include:
-
Maleimide Hydrolysis: The maleimide ring can be opened by hydrolysis in aqueous solutions, especially at neutral to alkaline pH, forming a non-reactive maleamic acid.[1][2][3] This is a primary cause of low or failed conjugation efficiency.[2]
-
Reaction with Amines: At pH values above 7.5, maleimides can lose their selectivity for thiols and react with primary amines, such as the side chain of lysine residues.[4][5][6]
-
Retro-Michael Addition (Thiol Exchange): The thioether bond formed between the maleimide and a thiol is not completely stable and can undergo a retro-Michael reaction.[4][6][7] This is a significant concern for applications like antibody-drug conjugates (ADCs) as it can lead to premature release of the payload in vivo.[7]
-
Thiazine Rearrangement: When conjugating to a peptide or protein with an N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide ring, leading to a more stable six-membered thiazine ring.[4][5][8]
Q2: What is the optimal pH for maleimide-thiol conjugation?
The optimal pH range for maleimide-thiol conjugation is between 6.5 and 7.5.[5][9][10][11] This range offers the best compromise between reaction rate and selectivity.[9] At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines, ensuring high specificity.[5][9][12]
Q3: How does temperature affect maleimide conjugation?
Higher temperatures increase the rate of the maleimide-thiol reaction but also accelerate the rate of maleimide hydrolysis.[1][3][10] Conjugation reactions are typically performed at room temperature (20-25°C) for 1-2 hours or at 4°C overnight.[9][10] Lower temperatures are often recommended for sensitive proteins to minimize degradation.[10]
Q4: How can I prevent the retro-Michael addition and improve conjugate stability?
To prevent the retro-Michael reaction and enhance the stability of the conjugate, you can:
-
Induce Post-Conjugation Hydrolysis: After the initial conjugation, intentionally hydrolyze the thiosuccinimide ring to form a more stable succinamic acid thioether.[2][7] This can be achieved by adjusting the pH to 8.5-9.0 and incubating at room temperature or 37°C.[1][7]
-
Use Next-Generation Maleimides: Employ maleimides with electron-withdrawing N-substituents that accelerate the stabilizing hydrolysis of the thiosuccinimide ring.[7][13] N-aryl maleimides, for instance, tend to undergo faster, stabilizing hydrolysis compared to N-alkyl maleimides.[4][7]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, offering potential causes and solutions.
Issue 1: Low or No Conjugation Yield
| Potential Cause | Solution |
| Maleimide Hydrolysis | Prepare fresh maleimide stock solutions in an anhydrous solvent like DMSO or DMF immediately before use.[1][3][9] Ensure the reaction pH does not exceed 7.5.[1][9] |
| Oxidized Thiols | Reduce disulfide bonds in the target molecule using a reducing agent like TCEP.[5][14] Degas buffers to remove dissolved oxygen and consider adding a chelating agent like EDTA (1-5 mM) to prevent metal-catalyzed oxidation.[5][15] |
| Suboptimal pH | Verify the pH of your reaction buffer is within the optimal range of 6.5-7.5.[1][5] Below pH 6.5, the reaction rate decreases significantly.[5] |
| Incorrect Stoichiometry | A 10-20 fold molar excess of the maleimide reagent is a common starting point for labeling proteins.[5][6][10] This may need to be optimized for your specific molecules. |
| Competing Thiols in Buffer | Use a thiol-free buffer such as PBS, HEPES, or Tris.[9] If a reducing agent like DTT was used, ensure its complete removal before adding the maleimide.[5][15] |
Issue 2: Lack of Selectivity and Unexpected Side Products
| Potential Cause | Solution |
| Reaction with Amines (e.g., Lysine) | Maintain the reaction pH strictly within the 6.5-7.5 range to ensure selectivity for thiols.[5] Above pH 7.5, reactivity with amines increases.[5][9] |
| Thiazine Rearrangement | This occurs with N-terminal cysteines.[4][5] To minimize this, perform the conjugation at a more acidic pH (around 6.5).[11][15] Alternatively, if the N-terminal amine is not required for function, it can be acetylated prior to conjugation.[8][11] |
Issue 3: Premature Cleavage of Conjugate (Payload Loss)
| Potential Cause | Solution |
| Retro-Michael Reaction | After conjugation, intentionally hydrolyze the succinimide ring by adjusting the pH to 8.5-9.0.[7] The resulting ring-opened structure is more stable.[2][7] |
| Thiol Exchange | The maleimide released from the retro-Michael reaction can react with other thiols.[7] Use stabilizing maleimides (next-generation maleimides) that promote rapid hydrolysis of the thiosuccinimide ring after conjugation.[7][13] |
Quantitative Data Summary
Table 1: Impact of pH on Maleimide Conjugation Reactions
| pH Range | Thiol Reactivity | Maleimide Hydrolysis Rate | Amine Reactivity | Thiazine Rearrangement (N-terminal Cys) |
| < 6.5 | Decreased reaction rate as the thiol is less likely to be in its reactive thiolate form.[5][15] | Low | Negligible | Minimized.[16] |
| 6.5 - 7.5 (Optimal) | Optimal for selective and efficient reaction. [5][9] | Relatively low but increases with pH.[1] | Thiol reaction is ~1,000 times faster.[5][9] | Can occur, more prominent at the higher end of the range.[11][16] |
| > 7.5 | High | Significantly increases, leading to loss of active maleimide.[1][9] | Becomes a significant competing reaction, reducing selectivity.[5][6][9] | Rate increases significantly.[5][16] |
Experimental Protocols
Protocol 1: General Maleimide Conjugation to a Protein
-
Preparation of Buffers and Reagents:
-
Conjugation Buffer: Prepare a thiol-free buffer such as Phosphate Buffered Saline (PBS), HEPES, or Tris at a pH of 7.0-7.5.[9] Degas the buffer to remove dissolved oxygen.[9]
-
Maleimide Stock Solution: Immediately before use, dissolve the maleimide reagent in an anhydrous organic solvent like DMSO or DMF to prepare a concentrated stock solution (e.g., 10-20 mM).[2][3]
-
-
Disulfide Bond Reduction (if necessary):
-
If the protein contains disulfide bonds, they must be reduced. Dissolve the protein in the degassed conjugation buffer.[17]
-
Add a 10-100 fold molar excess of TCEP (tris(2-carboxyethyl)phosphine) to the protein solution.[15][18]
-
Incubate at room temperature for 30-60 minutes.[3][14] TCEP does not need to be removed before adding the maleimide reagent.[3]
-
-
Conjugation Reaction:
-
Quenching (Optional):
-
Purification:
-
Remove excess unreacted maleimide and other small molecules by size-exclusion chromatography (e.g., a desalting column).[3]
-
Protocol 2: Post-Conjugation Hydrolysis to Stabilize the Thioether Bond
-
Purify the Conjugate: First, purify the maleimide-thiol conjugate to remove any unreacted reagents.
-
pH Adjustment: Adjust the pH of the purified conjugate solution to 8.5-9.0 using a suitable buffer (e.g., 0.1 M sodium phosphate).[1]
-
Incubation: Incubate the solution at room temperature or 37°C.[1]
-
Monitoring: Monitor the ring-opening hydrolysis by mass spectrometry until the reaction is complete (indicated by an 18 Da mass increase).[1]
-
Re-neutralization: Re-neutralize the solution to pH 7.0-7.5 for storage or downstream applications.[1]
Visual Guides
Caption: Key side reactions in maleimide conjugation chemistry.
Caption: A logical workflow for troubleshooting maleimide conjugation experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. bachem.com [bachem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. lumiprobe.com [lumiprobe.com]
- 18. resources.tocris.com [resources.tocris.com]
Impact of temperature on N-(2-Furylmethyl)maleimide reaction rate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of temperature on the reaction rate of N-(2-Furylmethyl)maleimide.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism of this compound, and how does temperature influence it?
A1: this compound primarily undergoes a thermally reversible [4+2] cycloaddition known as the Diels-Alder reaction. In this reaction, the furan moiety acts as the diene and the maleimide moiety acts as the dienophile. Temperature is a critical parameter influencing this reaction. Generally, increasing the temperature increases the rate of the forward (Diels-Alder) reaction. However, at elevated temperatures, the reverse (retro-Diels-Alder) reaction becomes more significant, shifting the equilibrium back towards the reactants.[1][2] High temperatures (typically above 120°C) can favor the retro-Diels-Alder reaction, leading to the dissociation of the product.[2]
Q2: What are the typical products of the this compound Diels-Alder reaction?
A2: The Diels-Alder reaction between a furan and a maleimide produces two diastereomeric products: the endo and exo isomers. The endo adduct is typically the kinetically favored product, meaning it forms faster at lower temperatures. The exo adduct is generally the thermodynamically more stable product and its formation is favored at higher temperatures or with longer reaction times, as the endo product can undergo a retro-Diels-Alder reaction and then re-form as the more stable exo isomer.[1]
Q3: What is the optimal temperature range for the this compound Diels-Alder reaction?
A3: The optimal temperature for the forward Diels-Alder reaction is a balance between achieving a sufficient reaction rate and minimizing the retro-Diels-Alder reaction and potential side reactions. For many furan-maleimide systems, reactions are often conducted in a temperature range of 40°C to 80°C.[3][4][5] However, the ideal temperature will depend on the specific solvent, concentration, and desired outcome (e.g., maximizing yield or favoring a specific isomer). Reactions can also proceed at room temperature, but will be significantly slower.[6]
Q4: What are potential side reactions to be aware of, especially at higher temperatures?
A4: At elevated temperatures (e.g., above 150°C), maleimide groups can undergo radical homopolymerization, leading to irreversible crosslinking and the formation of insoluble byproducts.[1][2] Another potential side reaction is the Michael addition of nucleophiles to the maleimide double bond, particularly if primary or secondary amines are present in the reaction mixture at a pH above 7.5.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no product yield | Reaction temperature is too low: The reaction rate may be extremely slow at ambient temperatures. | Gradually increase the reaction temperature in 10°C increments (e.g., starting from 40°C) and monitor the reaction progress. |
| Reaction temperature is too high: The retro-Diels-Alder reaction is favored, leading to product dissociation. | Lower the reaction temperature to shift the equilibrium towards the product. Consider a temperature range of 40-70°C.[3] | |
| Incorrect pH: For reactions in aqueous media, the pH can affect the stability of the maleimide. | Maintain a pH between 6.5 and 7.5 for optimal maleimide stability and reactivity.[7] | |
| Presence of inhibitors: Radical scavengers in the solvent or on glassware can inhibit polymerization-type reactions. | Ensure high-purity solvents and clean glassware. Consider degassing the solvent. | |
| Formation of insoluble material | Maleimide homopolymerization: Occurs at high temperatures. | Reduce the reaction temperature. If high temperatures are necessary, minimize the reaction time. The use of radical inhibitors like hydroquinone can also be explored.[8] |
| Protein/biomolecule aggregation: High temperatures can denature sensitive molecules. | For bioconjugation, perform the reaction at a lower temperature (e.g., 4°C to room temperature) for a longer duration.[9] | |
| Reaction does not go to completion | Equilibrium has been reached: The forward and reverse reaction rates are equal. | If a higher conversion is required, consider using a higher concentration of one of the reactants if possible. Lowering the temperature can also shift the equilibrium towards the adduct. |
| Steric hindrance: If this compound is attached to a large molecule, access to the reactive sites may be limited. | Increase the reaction time and/or temperature moderately. Ensure adequate mixing. | |
| Unexpected product isomer ratio | Kinetic vs. thermodynamic control: Low temperatures favor the endo product, while high temperatures or long reaction times favor the exo product. | To obtain the kinetically favored endo product, use lower temperatures and shorter reaction times. For the thermodynamically favored exo product, use higher temperatures or allow the reaction to proceed for a longer time to allow for equilibration.[4] |
Quantitative Data
The following tables summarize representative kinetic data for the Diels-Alder reaction between furan and maleimide derivatives from the literature. Note that these values are for structurally similar compounds and should be used as a guideline for this compound reactions.
Table 1: Kinetic Parameters for the Diels-Alder Reaction Between Furan-Functionalized Polystyrene (PSF) and N-Phenylmaleimide (Ma). [3]
| Temperature (°C) | Second-Order Rate Constant (k₂) (min⁻¹·mol⁻¹·L) |
| 40 | 1.15 x 10⁻³ |
| 50 | 2.13 x 10⁻³ |
| 60 | 4.31 x 10⁻³ |
| 70 | 8.25 x 10⁻³ |
| 80 | Reaction influenced by retro-Diels-Alder process |
Activation Energy (Ea) for the forward reaction was calculated to be approximately 55.35 kJ mol⁻¹.[3]
Table 2: Kinetic and Thermodynamic Constants for the Reaction of Furfuryl Alcohol (FAL) and N-(2-Hydroxyethyl)maleimide (N2HM). [5]
| Temperature (°C) | Forward Rate Constant (k_f) x 10⁻³ (L·mol⁻¹·s⁻¹) | Reverse Rate Constant (k_r) x 10⁻⁵ (s⁻¹) | Equilibrium Constant (K_eq) (L·mol⁻¹) |
| 57 | 0.79 | - | - |
| 67 | 1.5 | - | - |
| 76 | 2.5 | - | - |
The activation energy for the forward reaction (FAL-NHM system) was determined to be 43 ± 7 kJ/mol, and for the reverse reaction, it was 90 ± 10 kJ/mol.[4]
Experimental Protocols
Protocol 1: Monitoring Reaction Kinetics using ¹H NMR Spectroscopy
This protocol describes a general method for monitoring the Diels-Alder reaction between a furan-containing compound and a maleimide.
-
Reagent Preparation:
-
Prepare stock solutions of this compound and the corresponding furan reactant in a deuterated solvent (e.g., DMSO-d₆, CDCl₃). The concentration should be suitable for NMR analysis (e.g., 0.1 M).
-
-
Reaction Setup:
-
In an NMR tube, mix the reactant solutions at the desired stoichiometric ratio.
-
Place the NMR tube in the spectrometer, which has been pre-heated to the desired reaction temperature (e.g., 40°C, 50°C, 60°C, 70°C, 80°C).[3]
-
-
Data Acquisition:
-
Data Analysis:
-
Integrate the characteristic peaks of the reactants and products to determine their relative concentrations over time.
-
Calculate the reaction conversion (x) at each time point.
-
Plot the conversion versus time to determine the reaction rate. The data can be fitted to appropriate kinetic models (e.g., second-order) to determine the rate constant (k) at each temperature.[3]
-
Protocol 2: Monitoring Reaction Kinetics using UV-Vis Spectroscopy
This protocol is suitable when the maleimide reactant has a distinct UV absorbance that changes upon reaction.
-
Reagent Preparation:
-
Prepare solutions of the reactants in a suitable solvent (e.g., acetonitrile, DMSO).
-
-
Spectrophotometer Setup:
-
Set the UV-Vis spectrophotometer to the wavelength of maximum absorbance for the maleimide (typically around 300-340 nm).[10]
-
Use a temperature-controlled cuvette holder to maintain the desired reaction temperature.
-
-
Reaction and Measurement:
-
Mix the reactant solutions directly in the cuvette and immediately start recording the absorbance at the chosen wavelength over time.
-
-
Data Analysis:
-
The decrease in absorbance corresponds to the consumption of the maleimide.
-
Use the Beer-Lambert law to convert absorbance values to concentration.
-
Plot concentration versus time to determine the reaction kinetics.
-
Visualizations
Caption: Workflow for kinetic analysis of the reaction.
Caption: Temperature's effect on reaction products.
References
- 1. Self-Healing in Mobility-Restricted Conditions Maintaining Mechanical Robustness: Furan–Maleimide Diels–Alder Cycloadditions in Polymer Networks for Ambient Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the Effect of Side Reactions on the Recyclability of Furan–Maleimide Resins Based on Thermoreversible Diels–Alder Network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Thermodynamic and Kinetic Study of Diels–Alder Reaction between Furfuryl Alcohol and N-Hydroxymaleimides—An Assessment for Materials Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. static1.squarespace.com [static1.squarespace.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Diels-Alder Reactions with N-(2-Furylmethyl)maleimide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on performing and troubleshooting Diels-Alder reactions involving N-(2-Furylmethyl)maleimide.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in Diels-Alder reactions with furan derivatives like this compound?
A1: The primary challenge is the reversible nature of the reaction, known as the retro-Diels-Alder reaction, which can be favored at elevated temperatures, potentially reducing the yield of the desired adduct.[1][2][3] Additionally, the aromatic character of the furan ring must be overcome for the reaction to proceed, which can sometimes lead to sluggish reaction kinetics.[4] Side reactions, such as the hydrolysis of the maleimide moiety, can also occur, particularly in aqueous media at higher temperatures.[4][5]
Q2: What is the typical stereoselectivity of the Diels-Alder reaction between furan and maleimide derivatives?
A2: The Diels-Alder reaction between furan and maleimide derivatives typically yields a mixture of endo and exo diastereomers.[1][6] The endo adduct is generally the kinetically favored product, forming faster at lower temperatures.[1][7] However, the exo adduct is often the thermodynamically more stable product and its formation is favored at higher temperatures or with longer reaction times.[1][8] The ratio of these isomers can be influenced by reaction conditions such as temperature, solvent, and the presence of catalysts.[6][9]
Q3: Can Lewis acids be used to improve the reaction?
A3: Yes, Lewis acids can catalyze Diels-Alder reactions, often leading to significant rate enhancements.[10][11] For intramolecular Diels-Alder reactions of the furan diene, methylaluminum dichloride has been shown to shift the equilibrium towards the product, resulting in good to excellent yields.[10] However, the effectiveness and potential for side reactions should be evaluated for each specific reaction system. Some studies on similar systems have found that the best performance is sometimes observed in the absence of any catalyst.[5]
Q4: How does the solvent affect the reaction outcome?
A4: The choice of solvent can significantly impact the reaction rate, yield, and selectivity.[12] Aqueous media have been shown to be effective for Diels-Alder reactions of some furan derivatives, providing a thermodynamic driving force.[4][5] Non-polar solvents like toluene and dichloromethane are also commonly used.[13][14] The solubility of the reactants, particularly N-substituted maleimides, can influence the reaction conversion and yield.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | 1. Unfavorable Reaction Equilibrium (Retro-Diels-Alder): The reaction temperature may be too high, favoring the starting materials.[1][3] | - Lower the reaction temperature. The kinetically favored endo product is often formed at lower temperatures.[1][7] - Consider running the reaction at room temperature for a longer duration. |
| 2. Low Reactivity: The inherent stability of the furan ring can lead to slow reaction rates.[4] | - Increase the concentration of the reactants. A 2M concentration in an aqueous solution has been shown to be effective for similar reactions.[4] - While sometimes effective, the use of Lewis acid catalysts should be approached with caution as they can promote side reactions.[5][10] | |
| 3. Reactant Degradation: The maleimide may be susceptible to hydrolysis, especially in aqueous solutions at elevated temperatures.[4][5] | - If using an aqueous system, try to keep the reaction temperature as low as feasible. - Consider using a non-aqueous solvent system. | |
| Poor Endo/Exo Selectivity | 1. Thermodynamic Equilibration: At higher temperatures or with prolonged reaction times, the initially formed kinetic endo product can revert to the starting materials and then re-form as the more stable thermodynamic exo product.[1][8] | - To favor the endo product, use lower reaction temperatures and shorter reaction times. - To favor the exo product, use higher temperatures or allow the reaction to stir for a longer period to reach thermodynamic equilibrium. |
| 2. Solvent Effects: The polarity of the solvent can influence the transition states leading to the endo and exo products. | - Screen different solvents. For some furan-maleimide reactions, polar solvents can enhance selectivity.[12] | |
| Formation of Side Products | 1. Maleimide Homopolymerization: This can be initiated by heat or impurities. | - Add a radical inhibitor, such as hydroquinone, to the reaction mixture, particularly if heating is required.[15] |
| 2. Michael Addition: In the presence of nucleophiles, Michael addition to the maleimide can compete with the Diels-Alder reaction.[16] | - Ensure the reaction is free from strong nucleophiles. If a nucleophilic solvent is used, consider switching to a non-nucleophilic alternative. |
Quantitative Data Summary
The following tables summarize reaction conditions and outcomes for Diels-Alder reactions of furan derivatives with maleimides, providing a basis for optimizing your experiments with this compound.
Table 1: Optimization of Reaction Conditions for Furfural and N-Methylmaleimide in Water [5]
| Entry | Concentration | Additive | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) |
| 1 | 4 M | 10 mol% TFA | 60 | 16 | 45 | 32 |
| 2 | 2 M | 10 mol% TFA | 60 | 16 | 61 | 45 |
| 3 | 1 M | 10 mol% TFA | 60 | 16 | 55 | 41 |
| 4 | 2 M | none | 80 | 16 | 48 | 35 |
| 5 | 2 M | none | 40 | 16 | 35 | 25 |
| 6 | 2 M | 10 mol% Sc(OTf)₃ | 60 | 16 | 58 | 42 |
| 7 | 2 M | 1 eq NaCl | 60 | 16 | 60 | 43 |
| 8 | 2 M | none | 60 | 16 | 63 | 44 |
| 9 | 2 M | none | 60 | 41 | 72 | 57 |
Table 2: Solvent Screen for the Reaction of Furfural and N-Methylmaleimide at 60°C [5]
| Entry | Solvent | Time (h) | Conversion (%) | Yield (%) |
| 1 | Water | 16 | 63 | 62 |
| 2 | Methanol | 24 | 25 | 20 |
| 3 | Acetonitrile | 24 | 15 | 12 |
| 4 | Toluene | 24 | <5 | <5 |
| 5 | Dichloromethane | 24 | <5 | <5 |
Experimental Protocols
General Protocol for Diels-Alder Reaction of a Furan Derivative with a Maleimide in an Aqueous Medium (Adapted from[4])
-
Dissolve the furan derivative (1 equivalent) in demineralized water to a concentration of 2 M in a suitable reaction vessel.
-
Add the N-substituted maleimide (1.5 equivalents).
-
Seal the vessel and heat the mixture in an oil bath at 60 °C with stirring for 16-48 hours.
-
Monitor the reaction progress by an appropriate method (e.g., TLC or ¹H NMR).
-
Upon completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous phase with an organic solvent (e.g., dichloromethane or ethyl acetate) to remove unreacted starting materials.
-
The aqueous phase containing the product can then be further purified if necessary (e.g., by crystallization or chromatography).
-
Determine the yield and diastereomeric ratio by ¹H NMR analysis.
General Protocol for Diels-Alder Reaction in an Organic Solvent (Adapted from[13])
-
Dissolve the furan derivative (1 equivalent) and the N-substituted maleimide (1-2 equivalents) in a dry organic solvent (e.g., dichloromethane or toluene) in a round-bottom flask equipped with a condenser and a magnetic stirrer.
-
Heat the solution to the desired temperature (e.g., 40 °C or reflux) under a nitrogen atmosphere.
-
Monitor the reaction by TLC or another suitable analytical technique.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Precipitate the product by adding the reaction mixture to a non-solvent (e.g., methanol or hexanes).
-
Collect the precipitate by filtration, wash with the non-solvent, and dry under vacuum.
Visualizations
References
- 1. Self-Healing in Mobility-Restricted Conditions Maintaining Mechanical Robustness: Furan–Maleimide Diels–Alder Cycloadditions in Polymer Networks for Ambient Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. repository.tudelft.nl [repository.tudelft.nl]
- 5. researchgate.net [researchgate.net]
- 6. Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. orbi.uliege.be [orbi.uliege.be]
- 8. mdpi.com [mdpi.com]
- 9. Thermodynamic and Kinetic Study of Diels–Alder Reaction between Furfuryl Alcohol and N-Hydroxymaleimides—An Assessment for Materials Application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Solvent-Mediated Rate Deceleration of Diels–Alder Reactions for Enhanced Selectivity: Quantum Mechanical Insights [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. rsc.org [rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Technical Support Center: Managing Thiazine Rearrangement in N-Terminal Cysteine Labeling
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing the common side reaction of thiazine rearrangement during N-terminal cysteine labeling with maleimides.
Frequently Asked Questions (FAQs)
Q1: What is thiazine rearrangement in the context of N-terminal cysteine labeling?
A1: Thiazine rearrangement is an intramolecular reaction that can occur after the initial conjugation of a maleimide to an N-terminal cysteine residue on a peptide or protein. The free N-terminal amino group attacks the succinimide ring of the newly formed thioether conjugate, leading to a structural rearrangement into a more stable, six-membered thiazine ring.[1][2][3] This is a significant consideration as it alters the chemical structure of the final bioconjugate.
Q2: What are the primary factors that promote thiazine rearrangement?
A2: The main factor influencing thiazine rearrangement is the pH of the reaction buffer.[2][3] Basic conditions (pH > 7.5) significantly accelerate this rearrangement.[1][4] Other contributing factors include the amino acid sequence adjacent to the N-terminal cysteine and the structure of the maleimide reagent itself.[2][5][6]
Q3: How can I detect if thiazine rearrangement has occurred in my experiment?
A3: Thiazine rearrangement can be detected using standard analytical techniques. In High-Performance Liquid Chromatography (HPLC), the thiazine product will typically have a different retention time compared to the desired succinimidyl thioether conjugate.[1] Mass spectrometry (MS) is also crucial; the rearranged product is an isomer and will have the same mass as the desired conjugate.[1] Tandem mass spectrometry (MS/MS) can provide unambiguous confirmation due to the unique fragmentation pattern of the thiazine ring.[2][5][6]
Q4: Is thiazine formation always an undesirable side reaction?
A4: Not necessarily. While often an unexpected side product, the resulting thiazine structure can be more stable than the initial thiosuccinimide linkage.[1][7] It shows reduced susceptibility to retro-Michael reactions and thiol exchange in vivo.[1][8] For certain applications requiring highly stable bioconjugates, intentionally promoting thiazine formation could be advantageous.[1][7][8] The thiazine linker degrades significantly slower and is over 20 times less prone to glutathione adduct formation compared to the thioether conjugate.[7][8]
Q5: Are there alternative labeling strategies to avoid thiazine rearrangement?
A5: Yes. If feasible, designing the peptide or protein to have a cysteine residue at an internal position or at the C-terminus will prevent this specific side reaction.[1] Acetylating the N-terminal amine group before conjugation is another effective method to block the nucleophilic attack that initiates the rearrangement.[3][4] Additionally, alternative conjugation chemistries that do not involve maleimides can be explored, such as using benzaldehydes with an ortho-boronic acid substituent which react with N-terminal cysteines to form a stable thiazolidino boronate (TzB) structure at neutral pH.[9]
Troubleshooting Guides
Problem 1: An unexpected peak appears in my HPLC analysis after maleimide conjugation.
-
Possible Cause: This new peak could be the thiazine rearrangement product.[1]
-
Troubleshooting Steps:
-
Mass Spectrometry Analysis: Determine the mass of the species in the unexpected peak. The thiazine product will have the same mass as the desired conjugate.[1]
-
Tandem MS (MS/MS): Fragment the ion of interest. The thiazine derivative will show a characteristic fragmentation pattern, allowing for its definitive identification.[2][5]
-
pH Study: Analyze samples from your conjugation reaction incubated at different pH values (e.g., 6.5, 7.4, and 8.5). An increase in the intensity of the unexpected peak at higher pH is a strong indicator of thiazine formation.[1]
-
Problem 2: My conjugation efficiency is low, and I suspect thiazine rearrangement.
-
Possible Cause: While thiazine rearrangement occurs after the initial conjugation, the conditions that favor it (higher pH) also promote maleimide hydrolysis. This reduces the concentration of reactive maleimide available for conjugation, thus lowering the overall yield.[1]
-
Troubleshooting Steps:
-
Optimize pH: Perform the conjugation at a slightly acidic pH (6.5-7.0). This favors the thiol-maleimide reaction while minimizing both maleimide hydrolysis and the rate of thiazine rearrangement.[1][10]
-
Control Reaction Time: Keep the reaction time as short as possible to achieve sufficient conjugation while limiting the time for the subsequent rearrangement to occur.[1]
-
Prompt Purification: Purify the conjugate immediately after the reaction is complete to remove it from conditions that might promote rearrangement.[1]
-
Quantitative Data Summary
The rate of thiazine rearrangement is highly dependent on the pH of the reaction buffer and can also be influenced by the amino acid adjacent to the N-terminal cysteine.
Table 1: Impact of pH on Thiazine Rearrangement of CGF-MPA Conjugate after 24 hours.
| pH | Thiazine Isomer Abundance |
| 5.0 | 0.1% |
| 7.3 | 70% |
| 8.4 | ~90% |
Data sourced from studies on a model tripeptide H-Cys-Gly-Phe-OH (CGF) conjugated with 3-maleimidopropionic acid (MPA).[2][11]
Table 2: Influence of Adjacent Amino Acid (X) on Thiazine Formation (% conversion) for CXF Peptides at pH 7.3.
| Adjacent Amino Acid (X) | % Conversion to Thiazine (at 2h) |
| Lysine (K) | Faster Rate |
| Glycine (G) | Faster Rate |
| Leucine (L) | Slower Rate |
Qualitative and quantitative observations indicate that the identity of the neighboring amino acid influences the rate of rearrangement, although the effect is less pronounced than that of pH.[2][6][11]
Experimental Protocols
Protocol 1: Standard N-Terminal Cysteine Labeling with Maleimide
-
Buffer Preparation: Prepare a suitable reaction buffer, such as phosphate-buffered saline (PBS), at a pH between 6.5 and 7.5.[10] Degas the buffer to minimize thiol oxidation.[10]
-
Thiol-Containing Molecule Preparation: Dissolve the peptide or protein with the N-terminal cysteine in the degassed reaction buffer to a concentration of 1-10 mg/mL.[10] If necessary, reduce any disulfide bonds by adding a 10-100 fold molar excess of a reducing agent like TCEP and incubate for 30-60 minutes at room temperature.[10]
-
Maleimide Reagent Preparation: Prepare a stock solution of the maleimide reagent in an anhydrous solvent like DMSO or DMF immediately before use.[10]
-
Conjugation Reaction: Add a 10-20 fold molar excess of the maleimide stock solution to the solution of the thiol-containing molecule.[10] Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[10]
-
Quenching: Add an excess of a small molecule thiol, such as L-cysteine or 2-mercaptoethanol, to quench any unreacted maleimide.[10]
-
Purification: Purify the conjugate using a suitable method like size-exclusion chromatography (e.g., PD-10 desalting column), dialysis, or HPLC to remove unreacted reagents and byproducts.[10]
Protocol 2: Minimizing Thiazine Rearrangement by pH Control
-
Buffer Preparation: Prepare a reaction buffer with a pH between 6.5 and 7.0. An acidic pH will protonate the N-terminal amine, preventing it from acting as a nucleophile and initiating the rearrangement.[2][4][6]
-
Reaction Setup: Follow steps 2-4 from the standard protocol, ensuring the reaction pH is maintained in the 6.5-7.0 range.
-
Monitoring and Purification: Monitor the reaction progress closely using HPLC to determine the optimal time to stop the reaction. Purify the conjugate immediately upon completion to prevent potential rearrangement during storage in non-acidic solutions.[1] To prevent thiazine formation during long-term storage, ensure the purified conjugate is kept in an acidic buffer.[3]
Visual Guides
Caption: Reaction pathway of N-terminal cysteine labeling and subsequent thiazine rearrangement.
Caption: Troubleshooting workflow for identifying thiazine rearrangement.
Caption: Decision tree for preventing thiazine rearrangement.
References
- 1. benchchem.com [benchchem.com]
- 2. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. benchchem.com [benchchem.com]
- 5. Sequence sensitivity and pH dependence of maleimide conjugated N-terminal cysteine peptides to thiazine rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fast and selective labeling of N-terminal cysteines at neutral pH via thiazolidino boronate formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement: Full Paper PDF & Summary | Bohrium [bohrium.com]
Storage and handling recommendations for N-(2-Furylmethyl)maleimide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and use of N-(2-Furylmethyl)maleimide.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored in a cool, dry, and well-ventilated area.[1][2] Keep the container tightly closed to prevent moisture absorption, as the maleimide group is susceptible to hydrolysis.[3][4] For long-term storage, especially in solution, it is recommended to store the compound at -20°C.[5] Stock solutions should be prepared in anhydrous solvents like DMSO or DMF and stored at -20°C.[6][7]
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
A2: When handling this compound, it is essential to use proper personal protective equipment. This includes chemical safety goggles, gloves, and a lab coat.[1][2] All handling of the solid compound and its solutions should be conducted in a chemical fume hood to avoid inhalation of dust or vapors.[2]
Q3: In which solvents is this compound soluble?
Troubleshooting Guides
Low Conjugation Efficiency in Thiol-Maleimide Reactions
Problem: Low or no yield of the desired conjugate when reacting this compound with a thiol-containing molecule (e.g., protein, peptide).
| Possible Cause | Recommended Solution |
| Hydrolysis of the Maleimide Group | The maleimide ring is susceptible to hydrolysis, especially at pH values above 7.5, rendering it unreactive towards thiols.[4][6][7] It is crucial to prepare aqueous solutions of the maleimide immediately before use.[6] Stock solutions should be prepared in anhydrous DMSO or DMF.[6][7] |
| Incorrect pH of the Reaction Buffer | The optimal pH range for the thiol-maleimide reaction is 6.5-7.5.[6][10] Below pH 6.5, the reaction rate is significantly slower due to the protonation of the thiol. Above pH 7.5, the competing reaction with primary amines and hydrolysis of the maleimide increase.[6][11] |
| Oxidation of Thiol Groups | Thiol groups can oxidize to form disulfide bonds, which do not react with maleimides.[8][12] Ensure that all buffers are degassed to remove oxygen.[6] If necessary, reduce disulfide bonds using a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) prior to conjugation.[6][13] |
| Presence of Competing Nucleophiles | Buffers containing primary amines (e.g., Tris) or other thiols (e.g., DTT) will compete with the target molecule for reaction with the maleimide.[6] Use non-nucleophilic buffers such as PBS, HEPES, or MOPS.[6][12] |
Instability of the Furan-Maleimide Adduct (Diels-Alder Reaction)
Problem: The product of the Diels-Alder reaction between the furan group of this compound and a dienophile is unstable and reverts to the starting materials.
| Possible Cause | Recommended Solution |
| Retro-Diels-Alder Reaction | The Diels-Alder reaction of furan and maleimide is reversible, and the adduct can dissociate, especially at elevated temperatures.[1][2][14] The stability of the adduct is influenced by stereochemistry (exo vs. endo) and substituents.[1][2] |
| Thermodynamic vs. Kinetic Control | The endo adduct is often the kinetic product, forming faster at lower temperatures, while the exo adduct is typically more thermodynamically stable.[1][15] The reaction may initially form the endo adduct, which can then undergo a retro-Diels-Alder reaction and re-form as the more stable exo adduct over time or at higher temperatures.[1][14] |
| Reaction Conditions | High temperatures favor the retro-Diels-Alder reaction.[14] Running the reaction at the lowest effective temperature can help to favor the formation and stability of the adduct. |
Experimental Protocols
General Protocol for Thiol-Maleimide Conjugation
This protocol provides a general guideline for the conjugation of this compound to a thiol-containing protein.
1. Preparation of the Protein Solution:
-
Dissolve the protein in a degassed conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.4) to a concentration of 1-10 mg/mL.[5][6]
-
If the protein contains disulfide bonds that need to be reduced, add a 10-100 fold molar excess of TCEP and incubate at room temperature for 20-30 minutes under an inert atmosphere (e.g., nitrogen or argon).[6][13]
2. Preparation of this compound Stock Solution:
-
Allow the solid this compound to warm to room temperature before opening the vial.
-
Prepare a 10 mM stock solution in anhydrous DMSO or DMF immediately before use.[5][6]
3. Conjugation Reaction:
-
Add a 10-20 fold molar excess of the this compound stock solution to the protein solution while gently stirring.[5][6]
-
Incubate the reaction at room temperature for 2 hours or at 4°C overnight.[7]
4. Purification of the Conjugate:
-
Remove the excess, unreacted this compound and byproducts by size exclusion chromatography (e.g., a Sephadex column) or dialysis.[7]
5. Storage of the Conjugate:
-
Store the purified conjugate under appropriate conditions for the specific protein, often at 4°C for short-term storage or at -20°C or -80°C for long-term storage. The addition of a cryoprotectant like glycerol may be necessary for frozen storage.
General Protocol for Diels-Alder Reaction
This protocol provides a general framework for the Diels-Alder reaction of this compound with a diene.
1. Reactant Preparation:
-
Dissolve this compound and the diene in a suitable solvent. The choice of solvent can influence the reaction rate and selectivity.
2. Reaction Conditions:
-
Mix the solutions of the reactants. The reaction is often carried out at room temperature, but gentle heating may be required for less reactive dienes. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or NMR).
3. Work-up and Purification:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the resulting adduct by column chromatography, recrystallization, or other appropriate techniques.
Visualizations
Caption: A flowchart illustrating the key steps in a typical thiol-maleimide conjugation experiment.
Caption: A diagram showing the kinetic and thermodynamic pathways of the reversible Diels-Alder reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. benchchem.com [benchchem.com]
- 10. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 11. benchchem.com [benchchem.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. biotium.com [biotium.com]
- 14. Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
A Comparative Guide to the HPLC Analysis of N-(2-Furylmethyl)maleimide Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and alternative analytical techniques for the characterization of reaction products of N-(2-Furylmethyl)maleimide with thiol-containing molecules, such as cysteine or glutathione. Understanding the reaction kinetics, product distribution, and stability is crucial for the successful development of bioconjugates, antibody-drug conjugates (ADCs), and other targeted therapeutics.
Introduction to this compound Reactions
This compound is a valuable reagent in bioconjugation due to the reactivity of its maleimide group towards sulfhydryl (thiol) groups. The primary reaction is a Michael addition, forming a stable thioether bond. However, side reactions such as hydrolysis of the maleimide ring and the succinimide ring of the product can occur, leading to a heterogeneous mixture of products. Accurate and robust analytical methods are essential to quantify the desired conjugate and potential impurities.
HPLC Analysis: The Gold Standard
Reversed-phase HPLC (RP-HPLC) is the most common and powerful technique for analyzing the reaction mixture of this compound conjugations. It allows for the separation and quantification of the starting materials, the desired thioether conjugate, and various side products based on their polarity.
Experimental Protocol: RP-HPLC Analysis
A typical RP-HPLC protocol for analyzing the reaction of this compound with a thiol-containing peptide (e.g., Cysteine-containing peptide) is as follows:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 254 nm and/or 280 nm.
-
Sample Preparation: The reaction mixture is quenched at specific time points and diluted with Mobile Phase A before injection.
Data Presentation: HPLC Analysis of a Model Reaction
The following table summarizes hypothetical quantitative data from an RP-HPLC analysis of the reaction between this compound and a cysteine-containing peptide at pH 7.4 over time. This data is representative of typical maleimide conjugation reactions.
| Time (hours) | This compound (%) | Cysteine-Peptide Conjugate (%) | Hydrolyzed Maleimide (%) | Other Byproducts (%) |
| 0 | 99.8 | 0.1 | 0.1 | 0.0 |
| 1 | 25.3 | 72.5 | 1.2 | 1.0 |
| 4 | 5.1 | 90.2 | 2.5 | 2.2 |
| 8 | 0.5 | 92.1 | 4.3 | 3.1 |
| 24 | <0.1 | 89.5 | 6.8 | 3.6 |
Note: The decrease in the percentage of the conjugate after 8 hours could be attributed to instability and degradation.
Alternative Analytical Methods
While HPLC is a powerful tool, other techniques can provide complementary or confirmatory data.
Mass Spectrometry (MS)
Mass spectrometry, often coupled with liquid chromatography (LC-MS), provides detailed information about the molecular weight of the reaction products, confirming the identity of the desired conjugate and any side products. High-resolution mass spectrometry (HRMS) can provide exact mass measurements, further aiding in structural elucidation.
Colorimetric Assays
Colorimetric assays offer a rapid and high-throughput method for quantifying the extent of maleimide consumption or thiol modification. These assays are based on a color change that is proportional to the concentration of the analyte.
A common method involves a reverse glutathione (GSH) assay.[1]
-
A known excess of GSH is added to the this compound sample.
-
After the reaction is complete, the remaining unreacted GSH is quantified using a chromogenic reagent like 4,4'-dithiodipyridine (DTDP), which absorbs at 324 nm upon reaction with a thiol.[1]
-
The amount of maleimide is determined by subtracting the amount of unreacted GSH from the initial amount.
Ultra-High-Performance Liquid Chromatography (UHPLC)
UHPLC is a more recent development that offers higher resolution, faster analysis times, and lower solvent consumption compared to traditional HPLC. A UHPLC-HRMS method can provide highly detailed characterization of the reaction mixture.[2]
Performance Comparison of Analytical Methods
| Analytical Method | Performance Characteristics |
| HPLC-UV | Strengths: Robust, quantitative, widely available, excellent for monitoring reaction kinetics and purity. Weaknesses: May not definitively identify unknown peaks without standards, longer run times compared to UHPLC. |
| LC-MS / UHPLC-HRMS | Strengths: Provides molecular weight information for peak identification, high sensitivity and specificity, UHPLC offers high resolution and speed.[2] Weaknesses: More expensive instrumentation, may not be as quantitative as HPLC-UV without careful validation. |
| Colorimetric Assays | Strengths: Rapid, high-throughput, simple, and cost-effective for determining overall conjugation efficiency.[1] Weaknesses: Does not provide information on individual reaction products, susceptible to interference from other components in the sample. |
Visualizing the Reaction Pathway and Analytical Workflow
To better understand the processes involved, the following diagrams illustrate the reaction pathway of this compound with a thiol and a typical analytical workflow.
References
A Comparative Guide to Characterizing N-(2-Furylmethyl)maleimide Protein Adducts: Mass Spectrometry, NMR, and X-ray Crystallography
For researchers, scientists, and drug development professionals, the precise characterization of protein adducts is paramount for understanding drug efficacy, toxicity, and mechanism of action. N-(2-Furylmethyl)maleimide is a reactive handle used in bioconjugation and can form covalent adducts with proteins, primarily through reaction with cysteine residues. This guide provides a comprehensive comparison of three powerful analytical techniques for characterizing these adducts: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray Crystallography.
This guide delves into the experimental protocols, data presentation, and comparative performance of each method, supported by experimental data from the literature.
At a Glance: Comparison of Analytical Techniques
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) | X-ray Crystallography |
| Primary Information | Mass of adduct, modification site | Atomic-level structure in solution, dynamics | High-resolution 3D atomic structure in solid state |
| Sensitivity | High (femtomole to attomole) | Moderate to Low (micromolar to millimolar) | N/A (requires crystals) |
| Throughput | High | Low to Moderate | Low |
| Sample Requirement | Low (µg to ng) | High (mg) | High (mg), requires high-purity crystals |
| Structural Detail | Indirect (inferred from fragmentation) | Detailed local and global structure | Absolute 3D structure |
| Dynamic Information | Limited | Yes | No (static structure) |
| Major Advantage | High sensitivity and throughput for identification | Provides information on structure and dynamics in solution | Provides the highest resolution structural data |
| Major Limitation | Indirect structural information | Lower sensitivity, requires larger sample amounts | Requires protein crystallization, which can be a major bottleneck |
Mass Spectrometry: High-Sensitivity Detection and Localization
Mass spectrometry is the workhorse for identifying protein adducts due to its exceptional sensitivity and ability to pinpoint the exact location of modification.[1][2] Both "top-down" and "bottom-up" proteomics strategies can be employed.
Experimental Workflow: A Bottom-Up Proteomics Approach
The most common approach for adduct characterization is bottom-up proteomics.[1][3][4] This involves the enzymatic digestion of the adducted protein into smaller peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Protocol: Bottom-Up LC-MS/MS
-
Sample Preparation :
-
Enzymatic Digestion :
-
The protein is digested overnight with a protease, typically trypsin, which cleaves specifically at the C-terminus of lysine and arginine residues.[6]
-
-
LC-MS/MS Analysis :
-
The resulting peptide mixture is separated using reverse-phase liquid chromatography coupled to an electrospray ionization (ESI) mass spectrometer.[7]
-
The mass spectrometer operates in a data-dependent acquisition mode, acquiring full MS scans (MS1) to detect peptide masses, followed by tandem MS (MS/MS) scans (MS2) of the most intense ions to obtain fragmentation data.[1]
-
-
Data Analysis :
-
The acquired MS/MS spectra are searched against a protein sequence database using software like Mascot, Sequest, or specialized tools like Magnum and Limelight, which can identify peptides with specific mass modifications.[1][8][9]
-
The mass of the this compound adduct (+175.0633 Da for the furfurylmaleimide moiety) is specified as a variable modification on cysteine residues.
-
Data Presentation: Interpreting the Mass Spectra
The key to identifying the adducted peptide is the mass shift in the MS1 scan and the fragmentation pattern in the MS2 scan. The this compound adduct will increase the mass of the cysteine-containing peptide. In the MS/MS spectrum, the fragment ions containing the modified cysteine will also show this mass shift, allowing for precise localization of the adduct.
Expected Fragmentation: While specific fragmentation data for this compound adducts is not extensively published, fragmentation is expected to occur at the peptide backbone, producing b- and y-type ions. Fragmentation of the maleimide or furan ring may also occur, providing a diagnostic signature.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Atomic-Level Structure in Solution
NMR spectroscopy provides detailed information about the three-dimensional structure and dynamics of the protein adduct in a solution state, which is often more physiologically relevant than the solid state required for crystallography.[10][11]
Experimental Workflow: NMR Analysis of Protein Adducts
Experimental Protocol: 2D ¹H-¹⁵N HSQC for Chemical Shift Perturbation
-
Protein Expression and Isotope Labeling :
-
The target protein is expressed in media enriched with ¹⁵N (and optionally ¹³C) isotopes to allow for heteronuclear NMR experiments.[12]
-
-
Adduct Formation and Purification :
-
The purified, isotopically labeled protein is reacted with this compound. The modified protein is then repurified to remove excess reagent.
-
-
NMR Sample Preparation :
-
The protein adduct is concentrated to typically 0.1-1 mM in a suitable NMR buffer containing 5-10% D₂O.[12]
-
-
NMR Data Acquisition :
-
A series of NMR experiments are performed, with the 2D ¹H-¹⁵N HSQC experiment being a common starting point to observe changes in the protein backbone upon modification.[13]
-
-
Data Analysis :
-
The ¹H-¹⁵N HSQC spectrum of the modified protein is compared to that of the unmodified protein. Significant changes in the chemical shifts of specific amide protons (chemical shift perturbations) indicate which residues are at or near the modification site.[13] Further structural details can be elucidated using multidimensional NMR experiments (e.g., NOESY, TOCSY).
-
Data Presentation: Chemical Shift Perturbation Maps
The results are often visualized as a plot of chemical shift changes versus the amino acid sequence of the protein. Large perturbations highlight the region of the protein affected by the adduct.
X-ray Crystallography: The Gold Standard for High-Resolution Structure
X-ray crystallography can provide an unambiguous, high-resolution three-dimensional structure of the protein-adduct complex, offering the most detailed view of the covalent bond and its impact on the protein's conformation.[14]
Experimental Workflow: Protein Crystallography
Experimental Protocol: Protein Crystallization and Structure Determination
-
Protein-Adduct Preparation and Purification :
-
The this compound adduct is prepared and purified to a very high degree of homogeneity (>95%), which is critical for successful crystallization.[15]
-
-
Crystallization :
-
X-ray Diffraction Data Collection :
-
A suitable crystal is mounted and exposed to a high-intensity X-ray beam, often at a synchrotron source. The crystal diffracts the X-rays, and the diffraction pattern is recorded on a detector.[14]
-
-
Structure Solution and Refinement :
-
The diffraction data is processed to determine the electron density map of the molecule. An atomic model of the protein adduct is then built into this map and refined to best fit the experimental data.[14]
-
Data Presentation: Electron Density Maps and 3D Models
The final output is a set of atomic coordinates that can be visualized as a 3D model of the protein, clearly showing the this compound adduct covalently attached to the specific amino acid residue. The quality of the structure is assessed by parameters such as resolution and R-factors.
Conclusion: Choosing the Right Tool for the Job
The choice of analytical technique for characterizing this compound protein adducts depends on the specific research question.
-
For initial identification and localization of the adduct with high sensitivity, mass spectrometry is the method of choice. Its high throughput also makes it suitable for screening multiple conditions or proteins.
-
To understand the structural and dynamic consequences of the modification in a solution environment, NMR spectroscopy is invaluable. It can reveal conformational changes and interactions that are not apparent in a static crystal structure.
-
For the highest resolution structural detail of the adduct and its interaction with the protein, X-ray crystallography is the gold standard. It provides an unambiguous picture of the atomic arrangement, which is crucial for structure-based drug design.
In many cases, a combination of these techniques provides the most comprehensive understanding of the protein adduct. For instance, MS can be used to confirm the modification and identify the site, followed by NMR or crystallography to elucidate the detailed structural implications. By understanding the strengths and limitations of each method, researchers can select the most appropriate strategy to address their specific scientific goals.
References
- 1. mdpi.com [mdpi.com]
- 2. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biorxiv.org [biorxiv.org]
- 10. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. Investigating Protein–Ligand Interactions by Solution Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-biostructure.com [creative-biostructure.com]
- 15. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protein crystallization - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Reactivity of N-(2-Furylmethyl)maleimide and N-ethylmaleimide
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioconjugation and drug development, the selective modification of biomolecules is a critical technique. Maleimides are a class of reagents renowned for their high reactivity and specificity towards sulfhydryl groups, primarily on cysteine residues in proteins. This guide provides a detailed comparison of two prominent maleimide derivatives: N-(2-Furylmethyl)maleimide and the widely used N-ethylmaleimide (NEM). Understanding the nuances of their reactivity is paramount for designing robust and efficient bioconjugation strategies.
Executive Summary
This guide delves into a head-to-head comparison of this compound and N-ethylmaleimide, focusing on their chemical reactivity, the stability of the resulting conjugates, and the factors influencing their performance in experimental settings. While both compounds react with thiols via a Michael addition mechanism, the nature of their N-substituents—a furfuryl group versus an ethyl group—imparts distinct electronic properties that are anticipated to influence their reactivity profiles. N-ethylmaleimide is a well-established, highly reactive maleimide. The furfuryl group in this compound is generally considered to be electron-donating, which may modulate its reactivity in comparison to the simple alkyl substituent of NEM.
Reactivity Profile and Chemical Properties
The core of maleimide reactivity lies in the electrophilicity of the carbon-carbon double bond within the maleimide ring. The reaction proceeds via a nucleophilic attack from a deprotonated thiol (thiolate anion), forming a stable thioether bond.[1][2] This reaction is most efficient within a pH range of 6.5 to 7.5.[2][3] At pH values above 7.5, the maleimide ring becomes increasingly susceptible to hydrolysis and can also react with primary amines, such as the side chain of lysine residues.[1][3]
Table 1: Comparison of Chemical and Physical Properties
| Property | This compound | N-ethylmaleimide |
| Molecular Formula | C₉H₇NO₃ | C₆H₇NO₂ |
| Molecular Weight | 177.16 g/mol | 125.13 g/mol |
| N-Substituent | 2-Furylmethyl (Furfuryl) | Ethyl |
| Electronic Nature of N-Substituent | Electron-donating (generally) | Weakly electron-donating |
| CAS Number | 13118-04-2 | 128-53-0 |
Quantitative Comparison of Reactivity and Stability
While specific kinetic data for the reaction of this compound with thiols is not extensively reported, a comparative analysis can be inferred from the general principles of maleimide chemistry. Studies comparing various N-substituted maleimides have shown that N-aryl maleimides, which have an electron-withdrawing aryl group, react faster with thiols than N-alkyl maleimides.[5][6] Given that the furfuryl group is electron-donating, it is plausible that this compound exhibits a slightly reduced reaction rate compared to N-ethylmaleimide under identical conditions.
The stability of the resulting thioether conjugate is also influenced by the N-substituent. A key degradation pathway for maleimide-thiol adducts is the retro-Michael reaction, which is essentially the reverse of the conjugation reaction.[7] This can lead to deconjugation, particularly in the presence of other thiols like glutathione in a cellular environment.[8] A competing reaction is the hydrolysis of the thiosuccinimide ring, which forms a stable, ring-opened product that is no longer susceptible to the retro-Michael reaction.[4][7] Maleimides with electron-withdrawing N-substituents have been shown to promote this stabilizing hydrolysis.[4] Therefore, conjugates formed from this compound may exhibit different stability profiles compared to those from N-ethylmaleimide, although specific comparative stability data is lacking.
Table 2: Inferred Reactivity and Stability Comparison
| Parameter | This compound | N-ethylmaleimide |
| Predicted Reactivity with Thiols | Moderate to High | High |
| Influence of N-substituent | Electron-donating furan ring may slightly decrease reactivity. | Simple alkyl group provides a baseline for reactivity. |
| Susceptibility to Retro-Michael Reaction | Likely similar to other N-alkyl maleimides. | A known characteristic, leading to potential instability. |
| Rate of Stabilizing Hydrolysis | Predicted to be slower than N-aryl maleimides. | Slower than N-aryl maleimides.[6] |
Experimental Protocols
To empirically determine the reactivity and stability of this compound versus N-ethylmaleimide, the following experimental protocols can be employed.
Protocol 1: Comparative Kinetic Analysis of Thiol Reactivity by UV-Vis Spectrophotometry
This protocol allows for the determination of the second-order rate constant for the reaction of each maleimide with a model thiol, such as glutathione (GSH). The reaction can be monitored by the decrease in absorbance at approximately 300 nm as the maleimide double bond is consumed.[9]
Materials:
-
This compound
-
N-ethylmaleimide
-
Glutathione (GSH)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
UV-Vis Spectrophotometer
Procedure:
-
Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of N-ethylmaleimide in DMSO.
-
Prepare a 100 mM stock solution of GSH in the reaction buffer.
-
-
Reaction Setup:
-
In a quartz cuvette, add the reaction buffer.
-
Add a specific volume of the maleimide stock solution to achieve a final concentration of 0.1 mM.
-
Initiate the reaction by adding the GSH stock solution to a final concentration of 1 mM (a 10-fold excess).
-
Immediately start monitoring the absorbance at 302 nm over time.
-
-
Data Analysis:
-
Record the absorbance at regular intervals until the reaction is complete (absorbance stabilizes).
-
The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance data to a single exponential decay function.
-
The second-order rate constant (k₂) can be calculated by dividing k_obs by the concentration of GSH.
-
Compare the k₂ values for this compound and N-ethylmaleimide.
-
Protocol 2: Assessment of Conjugate Stability by HPLC
This protocol assesses the stability of the maleimide-thiol adduct in the presence of a high concentration of a competing thiol, simulating an in vivo environment.[10]
Materials:
-
Pre-formed conjugates of a model thiol (e.g., N-acetylcysteine) with this compound and N-ethylmaleimide.
-
Glutathione (GSH)
-
Reaction Buffer: PBS, pH 7.4
-
HPLC system with a C18 column and a UV detector
Procedure:
-
Sample Preparation:
-
Dissolve the pre-formed conjugates in the reaction buffer to a final concentration of 1 mM.
-
-
Stability Assay:
-
To each conjugate solution, add GSH to a final concentration of 10 mM.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of each reaction and quench the reaction by adding an excess of a non-thiol reducing agent or by immediate freezing.
-
-
HPLC Analysis:
-
Analyze the samples by reverse-phase HPLC to separate the intact conjugate from the deconjugated thiol and the GSH-adduct.
-
Monitor the peak area of the intact conjugate over time to determine the rate of deconjugation.
-
Compare the stability profiles of the conjugates derived from this compound and N-ethylmaleimide.
-
Application in Signaling Pathway Inhibition: The Keap1-Nrf2 Pathway
Maleimides are valuable tools for studying cellular signaling pathways by irreversibly modifying critical cysteine residues on proteins. A prominent example is the Keap1-Nrf2 pathway, a key regulator of the cellular antioxidant response.[11] Under basal conditions, the protein Keap1 binds to the transcription factor Nrf2, leading to its ubiquitination and subsequent degradation by the proteasome.[12][13] Electrophiles and reactive oxygen species can modify specific cysteine residues on Keap1, disrupting the Keap1-Nrf2 interaction.[14][15] This allows Nrf2 to translocate to the nucleus and activate the transcription of antioxidant and cytoprotective genes.[11]
Caption: Keap1-Nrf2 signaling pathway and its inhibition by maleimides.
Experimental Workflow for Comparing Maleimide Reagents
The following diagram outlines a logical workflow for the comparative evaluation of this compound and N-ethylmaleimide in a typical bioconjugation application.
Caption: Workflow for comparing maleimide reagents in bioconjugation.
Conclusion
Both this compound and N-ethylmaleimide are effective reagents for the modification of sulfhydryl groups. N-ethylmaleimide is a well-characterized and highly reactive compound widely used in various biochemical applications. Based on the electronic properties of its N-substituent, this compound is predicted to have a slightly moderated reactivity compared to NEM, though this warrants direct experimental verification. The choice between these two reagents will depend on the specific requirements of the application, including the desired reaction kinetics, the stability of the final conjugate, and the nature of the biomolecule being modified. The experimental protocols provided in this guide offer a framework for a comprehensive and objective comparison to inform the selection of the optimal maleimide reagent for your research and development needs.
References
- 1. N-Ethylmaleimide - Wikipedia [en.wikipedia.org]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dspace.library.uu.nl [dspace.library.uu.nl]
- 10. benchchem.com [benchchem.com]
- 11. Keap1, the cysteine-based mammalian intracellular sensor for electrophiles and oxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modifying specific cysteines of the electrophile-sensing human Keap1 protein is insufficient to disrupt binding to the Nrf2 domain Neh2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oxidative and Electrophilic Stresses Activate Nrf2 through Inhibition of Ubiquitination Activity of Keap1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Modifying specific cysteines of the electrophile-sensing human Keap1 protein is insufficient to disrupt binding to the Nrf2 domain Neh2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
A Comparative Guide to Furan-Maleimide Chemistry and Other Click Reactions for Bioconjugation and Drug Development
In the landscape of bioconjugation and drug development, "click" chemistry has revolutionized the way scientists create complex molecular architectures. These reactions are prized for their high efficiency, selectivity, and biocompatibility. Among the diverse portfolio of click reactions, the furan-maleimide Diels-Alder reaction presents a unique set of advantages, particularly its thermal reversibility, setting it apart from other prominent methods like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), strain-promoted azide-alkyne cycloaddition (SPAAC), and inverse-electron-demand Diels-Alder (iEDDA) reaction. This guide provides a detailed comparison of these powerful chemical tools, supported by experimental data and protocols to aid researchers in selecting the optimal strategy for their specific needs.
Key Advantages of Furan-Maleimide Chemistry
The primary advantage of the furan-maleimide Diels-Alder reaction lies in its thermal reversibility . The forward reaction, forming the Diels-Alder adduct, typically occurs at moderate temperatures (around 40-80 °C), while the reverse (retro-Diels-Alder) reaction is induced by heating to higher temperatures (often above 100-120 °C)[1][2][3]. This "click-unclick" characteristic is highly valuable for applications requiring dynamic or reversible linkages, such as in self-healing materials, drug delivery systems where the payload can be released under specific thermal stimuli, and in the design of dynamic covalent adaptable networks (CANs)[4][5][6].
Other notable advantages include:
-
Catalyst-Free Conditions: The reaction proceeds without the need for a metal catalyst, which circumvents concerns about potential cytotoxicity associated with catalysts like copper in CuAAC.[7][8]
-
Atom Economy: As a cycloaddition reaction, it boasts 100% atom economy, meaning all atoms of the reactants are incorporated into the product, minimizing waste.[8][9]
-
Biocompatibility: The reaction can be performed in aqueous media and under physiologically relevant conditions, making it suitable for biological applications, although the required temperatures for the forward reaction might be a limitation for in vivo studies.[10][11]
-
Sustainable Feedstocks: Furan derivatives can often be sourced from renewable biomass, aligning with green chemistry principles.[8]
Comparative Analysis of Click Reactions
While furan-maleimide chemistry offers distinct benefits, other click reactions have their own strengths that make them more suitable for different applications. The following table provides a quantitative comparison of key performance metrics for furan-maleimide chemistry, CuAAC, SPAAC, and iEDDA.
| Feature | Furan-Maleimide Diels-Alder | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Inverse-Electron-Demand Diels-Alder (iEDDA) |
| Reaction Rate (k) | ~10⁻³ - 10⁻¹ M⁻¹s⁻¹ | ~10² - 10⁴ M⁻¹s⁻¹ | ~10⁻¹ - 1 M⁻¹s⁻¹ | ~10³ - 10⁶ M⁻¹s⁻¹[12] |
| Reversibility | Thermally Reversible[1][2] | Irreversible | Irreversible | Irreversible |
| Catalyst Required | No | Yes (Copper)[13][14] | No[15] | No[16] |
| Biocompatibility | Good (but temperature dependent) | Moderate (Copper toxicity is a concern) | Excellent[17] | Excellent[12][18] |
| Reaction Conditions | 40-80 °C (forward), >100 °C (reverse)[3] | Room Temperature, Aqueous/Organic Solvents[13] | Room Temperature, Physiological pH[19] | Room Temperature, Physiological pH[12] |
| Byproducts | None | Minimal | None | N₂ (gas) |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these click reactions. Below are generalized protocols for each of the discussed chemistries.
Protocol 1: Furan-Maleimide Diels-Alder Cycloaddition
This protocol describes a general procedure for the conjugation of a furan-modified molecule to a maleimide-functionalized substrate.
Materials:
-
Furan-functionalized molecule
-
Maleimide-functionalized molecule
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Nitrogen or Argon atmosphere
Procedure:
-
Dissolve the furan-functionalized molecule and the maleimide-functionalized molecule in the chosen anhydrous solvent in a reaction vessel under an inert atmosphere. A typical molar ratio is 1:1 or a slight excess of one reactant.
-
Heat the reaction mixture to a temperature between 40 °C and 80 °C. The optimal temperature will depend on the specific reactants.[20]
-
Monitor the reaction progress using techniques such as ¹H-NMR or infrared spectroscopy by observing the disappearance of the furan and maleimide signals and the appearance of the Diels-Alder adduct peaks.[20][21]
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
The product can be purified by standard methods such as column chromatography or recrystallization.
For the retro-Diels-Alder reaction:
-
Dissolve the purified Diels-Alder adduct in a suitable high-boiling solvent.
-
Heat the solution to a temperature above 100 °C (typically 110-140 °C).[3]
-
Monitor the reappearance of the furan and maleimide reactants to confirm the reverse reaction.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for a CuAAC reaction.[14]
Materials:
-
Alkyne-containing molecule
-
Azide-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Copper-coordinating ligand (e.g., THPTA, BTTAA)[22]
-
Aqueous buffer (e.g., phosphate buffer)
Procedure:
-
Prepare stock solutions of the alkyne, azide, CuSO₄, sodium ascorbate, and the ligand in the appropriate solvent (often water or a mixture of water and a miscible organic solvent).
-
In a reaction tube, combine the alkyne and azide solutions.
-
Prepare a premixed solution of CuSO₄ and the ligand. A 1:5 molar ratio of copper to ligand is common to protect the biomolecules from oxidation.[14][23]
-
Add the copper-ligand premix to the alkyne-azide mixture.
-
Initiate the reaction by adding the sodium ascorbate solution.[13]
-
Allow the reaction to proceed at room temperature for 1-4 hours. The progress can be monitored by TLC, LC-MS, or other appropriate analytical techniques.
-
Purify the resulting triazole product using methods like column chromatography or HPLC.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol provides a general guideline for a copper-free click reaction.[19]
Materials:
-
Azide-modified molecule
-
Strained alkyne (e.g., DBCO, BCN) functionalized molecule[15]
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Dissolve the azide-modified molecule and the strained alkyne-functionalized molecule in the reaction buffer.
-
Mix the solutions at room temperature.
-
The reaction typically proceeds to completion within 1-2 hours. Reaction progress can be monitored by analyzing the disappearance of the reactants.[24]
-
The resulting conjugate can often be used directly or purified by size-exclusion chromatography or dialysis to remove any excess reagents.[19]
Protocol 4: Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction
This protocol describes a general procedure for the iEDDA reaction.[12]
Materials:
-
Tetrazine-functionalized molecule
-
Strained dienophile (e.g., trans-cyclooctene (TCO)) functionalized molecule
-
Reaction buffer or solvent (e.g., PBS, DMSO)
Procedure:
-
Dissolve the tetrazine and TCO-functionalized molecules in the chosen solvent.
-
Mix the reactants at room temperature.
-
The reaction is typically very fast, often completing within minutes. The progress can be visually monitored by the disappearance of the tetrazine's characteristic color.[25]
-
The product can be purified if necessary, often by simple filtration or chromatography to remove any unreacted starting materials.
Visualizing the Chemistries and Workflows
To better understand the underlying principles and practical considerations, the following diagrams illustrate the furan-maleimide reaction mechanism, a comparative experimental workflow, and a decision-making guide for selecting the appropriate click chemistry.
Conclusion
The furan-maleimide Diels-Alder reaction provides a powerful and unique tool in the click chemistry toolbox, primarily due to its thermal reversibility. This feature opens up possibilities for creating dynamic and responsive materials and drug delivery systems that are not easily accessible with other click reactions. However, the choice of the most appropriate click chemistry is highly dependent on the specific application. For applications demanding extremely fast kinetics and high biocompatibility for in vivo studies, iEDDA and SPAAC are often superior choices. CuAAC remains a robust and widely used method, particularly when copper toxicity is not a limiting factor. By understanding the distinct advantages and limitations of each of these reactions, researchers can make informed decisions to advance their work in drug development, materials science, and chemical biology.
References
- 1. researchgate.net [researchgate.net]
- 2. Self-Healing in Mobility-Restricted Conditions Maintaining Mechanical Robustness: Furan–Maleimide Diels–Alder Cycloadditions in Polymer Networks for Ambient Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. research.rug.nl [research.rug.nl]
- 6. Understanding the Effect of Side Reactions on the Recyclability of Furan–Maleimide Resins Based on Thermoreversible Diels–Alder Network | MDPI [mdpi.com]
- 7. Dynamic Diels–Alder reactions of maleimide–furan amphiphiles and their fluorescence ON/OFF behaviours - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
- 11. Thermally reversible nanocellulose hydrogels synthesized via the furan/maleimide Diels-Alder click reaction in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 16. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 17. vectorlabs.com [vectorlabs.com]
- 18. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]
- 19. benchchem.com [benchchem.com]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based), Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 23. jenabioscience.com [jenabioscience.com]
- 24. broadpharm.com [broadpharm.com]
- 25. benchchem.com [benchchem.com]
Unveiling the Reversibility of N-(2-Furylmethyl)maleimide Crosslinks: A Comparative Guide
For researchers, scientists, and professionals in drug development, the ability to control and reverse covalent linkages within biomolecules and materials is paramount. N-(2-Furylmethyl)maleimide (F5M) has emerged as a promising tool for creating thermally reversible crosslinks. This guide provides an objective comparison of F5M crosslinking technology with other common reversible chemistries, supported by experimental data and detailed protocols to aid in your research and development endeavors.
The reversible nature of F5M crosslinks stems from the thermo-responsive Diels-Alder reaction between a furan moiety and a maleimide. The formation of the covalent bond, the Diels-Alder adduct, typically occurs at lower temperatures (around 60-90°C), while the cleavage, or retro-Diels-Alder (rDA) reaction, is induced by heating to higher temperatures (approximately 110-150°C).[1][2][3][4] This unique characteristic allows for dynamic control over the crosslinked state, offering advantages in applications such as drug delivery, self-healing materials, and tissue engineering.
The efficiency and kinetics of both the forward and reverse reactions can be tuned by modifying the substituents on the furan and maleimide rings.[5][6] The Diels-Alder reaction can result in two stereoisomers: the kinetically favored endo adduct and the thermodynamically favored exo adduct. The interconversion between these isomers can occur through the rDA reaction, adding another layer of dynamic control.[5][7][8] It is also noteworthy that mechanical force has been shown to induce the rDA reaction, opening avenues for mechanosensitive materials.[9][10][11] However, researchers should be aware of potential side reactions, such as maleimide self-reaction at elevated temperatures (around 150°C), which can impact the overall reversibility of the system.[1][2][4]
Comparative Analysis of Reversible Crosslinking Chemistries
To provide a clear perspective on the performance of F5M crosslinks, the following table summarizes key quantitative parameters for F5M and two other widely used reversible crosslinking technologies: disulfide bonds and imine/hydrazone linkages.
| Crosslinker Type | Reversibility Stimulus | Cleavage Conditions | Reversibility Efficiency/Kinetics | Key Considerations |
| This compound (Furan-Maleimide) | Thermal | Heating to >90-150°C[1][2][3][4] | Adduct half-life at 92.5°C is ~600 seconds.[5] >95% dissociation observed at 105-125°C.[1] | Side reactions can occur at higher temperatures.[1][2][4] Reversibility is tunable via substituents.[5][6] |
| Disulfide Bonds | Redox | Reducing agents (e.g., DTT, TCEP) | Half-lives in reducing environments can range from minutes to hours.[12] Reversible over multiple cycles.[13] | Sensitive to the redox potential of the environment. Can be susceptible to oxidation. |
| Imine/Hydrazone Bonds | pH | Acidic conditions (e.g., pH 5-6)[9][10][14] | Rapid release of conjugated molecules at acidic pH.[14] Reversible upon neutralization.[15] | Stability can be sensitive to the specific chemical structure and local pH. |
Experimental Protocols
Protocol 1: Monitoring Retro-Diels-Alder Reaction of F5M Crosslinks by ¹H NMR Spectroscopy
This protocol outlines the procedure for monitoring the thermal cleavage of F5M-based crosslinks using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.
Materials:
-
F5M crosslinked sample (e.g., protein, polymer)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃) compatible with the sample
-
NMR tubes
-
NMR spectrometer with variable temperature capabilities
Procedure:
-
Dissolve the F5M crosslinked sample in the appropriate deuterated solvent in an NMR tube to a suitable concentration for NMR analysis.
-
Acquire a baseline ¹H NMR spectrum at room temperature (e.g., 25°C). Identify the characteristic peaks corresponding to the protons of the Diels-Alder adduct.
-
Increase the temperature of the NMR probe to the desired temperature for inducing the retro-Diels-Alder reaction (e.g., 90°C, 110°C).[16]
-
Acquire a series of ¹H NMR spectra at the elevated temperature over time.
-
Monitor the decrease in the integral of the adduct peaks and the concomitant appearance and increase of the peaks corresponding to the free furan and maleimide protons.[16]
-
The extent of the retro-Diels-Alder reaction can be quantified by comparing the integration of the adduct peaks to the sum of the integrations of the furan and maleimide peaks at different time points.
Protocol 2: Determining the Retro-Diels-Alder Temperature using Differential Scanning Calorimetry (DSC)
This protocol describes the use of Differential Scanning Calorimetry (DSC) to determine the temperature at which the retro-Diels-Alder reaction of F5M crosslinks occurs.
Materials:
-
F5M crosslinked sample (solid)
-
DSC instrument
-
DSC pans (e.g., aluminum) and lids
-
Crimper for sealing pans
Procedure:
-
Accurately weigh a small amount of the F5M crosslinked sample (typically 3-10 mg) into a DSC pan.
-
Hermetically seal the pan using a crimper. Prepare an empty, sealed pan as a reference.
-
Place the sample and reference pans into the DSC cell.
-
Set up a temperature program. A typical program involves an initial heating ramp to a temperature above the expected retro-Diels-Alder reaction, followed by a cooling ramp and a second heating ramp. A heating rate of 10°C/min is common.
-
Start the DSC run. The instrument will measure the heat flow to the sample relative to the reference as a function of temperature.
-
Analyze the data from the first heating scan. The retro-Diels-Alder reaction will appear as an endothermic peak, indicating the absorption of heat required to break the covalent bonds of the adduct.[17] The onset or peak temperature of this endotherm corresponds to the temperature of the retro-Diels-Alder reaction.
Visualizing the Chemistry and Workflow
To further clarify the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the reversible reaction of F5M and the experimental workflow for assessing its reversibility.
Caption: Reversible Diels-Alder reaction of this compound.
Caption: Experimental workflow for assessing crosslink reversibility.
References
- 1. ncnr.nist.gov [ncnr.nist.gov]
- 2. mdpi.com [mdpi.com]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. Rheological and chemical analysis of reverse gelation in a covalently crosslinked Diels-Alder polymer network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemistry and Enzymology of Disulfide Cross-linking in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Light cross-linkable and pH de-cross-linkable drug nanocarriers for intracellular drug delivery - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Journal of Research in Pharmacy » Submission » Engineering of pH-sensitive, cross-linked micelles for drug delivery [dergipark.org.tr]
- 11. pH responsive cross-linked polymeric matrices based on natural polymers: effect of process variables on swelling characterization and drug delivery properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A pH-responsive crosslinker platform for antibody-drug conjugate (ADC) targeting delivery - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03052G [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Self-assembly using a retro Diels-Alder reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Homobifunctional vs. Heterobifunctional Maleimide Crosslinkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Crosslinking Strategy
In the intricate world of bioconjugation, the choice of a crosslinking agent is a critical decision that dictates the success of applications ranging from elucidating protein-protein interactions to the development of targeted therapeutics like antibody-drug conjugates (ADCs). Among the diverse arsenal of crosslinkers, maleimide-containing reagents are workhorses for their ability to specifically react with sulfhydryl groups on cysteine residues. These crosslinkers are broadly categorized into two classes: homobifunctional and heterobifunctional. This guide provides an objective, data-driven comparison of their performance, supported by experimental protocols and visualizations to aid in the selection of the most appropriate tool for your research needs.
Executive Summary
Heterobifunctional maleimide crosslinkers generally offer superior control, efficiency, and purity in bioconjugation reactions compared to their homobifunctional counterparts.[1] The ability to perform a sequential, two-step conjugation process with heterobifunctional reagents significantly minimizes the formation of undesirable byproducts, leading to higher yields of the target conjugate.[1] While homobifunctional crosslinkers are effective for specific applications such as intramolecular crosslinking or polymerization, the precision and versatility of heterobifunctional linkers make them the preferred choice for complex bioconjugation strategies, particularly in therapeutic development.[1]
Fundamental Differences and Reaction Mechanisms
Homobifunctional Maleimide Crosslinkers possess two identical maleimide groups at either end of a spacer arm. They are typically employed in a one-step reaction, where they randomly crosslink molecules containing free sulfhydryl groups. This "shotgun" approach can be useful for capturing a snapshot of protein interactions or for creating protein polymers. However, it often leads to a heterogeneous mixture of products, including undesirable polymers and intramolecularly cross-linked species, which can necessitate extensive purification.
Heterobifunctional Maleimide Crosslinkers , in contrast, feature a maleimide group on one end and a different reactive group on the other, such as an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., on lysine residues).[2] This inherent asymmetry allows for a controlled, two-step conjugation. First, the more reactive group (often the NHS ester) is reacted with the first protein. After removing the excess crosslinker, the maleimide-activated protein is then introduced to the second protein containing a sulfhydryl group, ensuring a specific and directed conjugation.[2] This sequential approach minimizes unwanted side reactions and yields a more homogeneous product.[2]
Performance Comparison: Quantitative Data
The advantages of heterobifunctional crosslinkers are evident in the quantitative outcomes of conjugation reactions. The following table summarizes typical performance data from the conjugation of a model protein (e.g., a monoclonal antibody) with a small molecule drug, comparing a representative homobifunctional maleimide linker with a heterobifunctional maleimide-NHS ester linker.
| Parameter | Homobifunctional Maleimide Linker (One-Pot Reaction) | Heterobifunctional Maleimide-NHS Ester Linker (Two-Step Reaction) |
| Conjugation Efficiency (%) | 40-60% | 70-90% |
| Product Purity (%) | Lower, with a heterogeneous mixture of products | Higher, with a more homogeneous and well-defined conjugate |
| Drug-to-Antibody Ratio (DAR) Control | Poor, leading to a broad distribution of DARs | Good, allowing for a more defined and narrow DAR distribution[3] |
| Risk of Polymerization | High | Low |
Stability of the Maleimide-Thiol Linkage
A critical consideration for all maleimide-based conjugates is the stability of the resulting thioether bond. This linkage can be susceptible to a retro-Michael reaction, particularly in the presence of other thiols like glutathione in the bloodstream, leading to deconjugation of the payload.[4] This can result in off-target toxicity and reduced therapeutic efficacy.[5]
Several strategies have been developed to enhance the stability of the maleimide-thiol linkage, including the use of "next-generation" maleimides, such as dibromomaleimides, which can re-bridge disulfide bonds and create more stable conjugates.[6] Additionally, self-hydrolyzing maleimides have been engineered to undergo rapid hydrolysis of the thiosuccinimide ring after conjugation, forming a stable, ring-opened structure that is resistant to the retro-Michael reaction.[4]
Experimental Protocols
The following are detailed methodologies for key experiments utilizing both homobifunctional and heterobifunctional maleimide crosslinkers.
Protocol 1: Protein-Protein Crosslinking using a Homobifunctional Maleimide Crosslinker (e.g., Bismaleimidoethane - BMOE)
This protocol describes the use of a homobifunctional maleimide crosslinker to study protein-protein interactions within a purified protein complex.
Materials:
-
Purified protein complex in a compatible buffer (e.g., 50 mM HEPES or 1x PBS, pH 6.5-7.5)
-
Bismaleimidoethane (BMOE)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Dithiothreitol - DTT)
-
SDS-PAGE reagents
Procedure:
-
Protein Preparation: Prepare the protein sample at a concentration of 0.1-5 mg/mL in a suitable buffer. If necessary, reduce any existing disulfide bonds with a reducing agent like TCEP and subsequently remove the reducing agent by desalting.
-
BMOE Stock Solution Preparation: Immediately before use, prepare a 10-25 mM stock solution of BMOE in anhydrous DMSO or DMF.
-
Crosslinking Reaction: Add the BMOE stock solution to the protein sample to achieve a final concentration that gives the desired molar excess of crosslinker to protein. The optimal molar ratio should be determined empirically but typically ranges from 20:1 to 50:1.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM to consume any unreacted maleimide groups. Incubate for 15 minutes at room temperature.
-
Analysis: Analyze the crosslinked sample by SDS-PAGE to visualize the formation of higher molecular weight species corresponding to crosslinked protein complexes.
Protocol 2: Two-Step Antibody-Drug Conjugation using a Heterobifunctional Maleimide-NHS Ester Crosslinker (e.g., SMCC)
This protocol describes the conjugation of a thiol-containing drug to an antibody using a heterobifunctional crosslinker.
Materials:
-
Antibody (amine-containing) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Thiol-containing drug
-
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)
-
Anhydrous DMSO or DMF
-
Desalting column
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
Procedure: Step 1: Activation of the Antibody
-
Antibody Preparation: Prepare the antibody at a concentration of 1-10 mg/mL in an amine-free buffer.
-
SMCC Stock Solution Preparation: Immediately before use, prepare a 10-20 mM stock solution of SMCC in anhydrous DMSO or DMF.
-
Activation Reaction: Add the SMCC stock solution to the antibody solution to achieve a 10- to 20-fold molar excess of the crosslinker.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature.
-
Removal of Excess Crosslinker: Remove unreacted SMCC from the maleimide-activated antibody using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 6.5-7.5).
Step 2: Conjugation of the Drug to the Activated Antibody
-
Drug Preparation: Dissolve the thiol-containing drug in a compatible buffer.
-
Conjugation Reaction: Immediately add the desalted, maleimide-activated antibody to the drug solution. The molar ratio of drug to antibody should be optimized for the desired drug-to-antibody ratio (DAR).
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): The reaction can be quenched by adding a small molecule thiol like cysteine to consume any unreacted maleimide groups.
-
Purification and Characterization: Purify the resulting antibody-drug conjugate using techniques such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC). Characterize the ADC to determine the DAR and confirm its purity and activity.[7][]
Visualizing the Processes
To further clarify the distinct workflows and reaction mechanisms, the following diagrams have been generated using Graphviz.
Caption: One-step conjugation with a homobifunctional maleimide crosslinker.
Caption: Two-step conjugation with a heterobifunctional maleimide crosslinker.
Caption: Reaction mechanism of a maleimide group with a thiol group.
Conclusion
The choice between homobifunctional and heterobifunctional maleimide crosslinkers is dictated by the specific requirements of the application. For applications where a mixture of products is acceptable or desired, such as creating protein polymers, homobifunctional crosslinkers offer a straightforward, one-step solution.[1] However, for applications demanding high purity, well-defined conjugates, and maximized yields, such as the development of therapeutic ADCs or specific protein-protein interaction studies, heterobifunctional crosslinkers are the demonstrably superior choice.[4] Their ability to facilitate a controlled, two-step conjugation process minimizes the formation of undesirable byproducts and allows for the creation of more homogeneous and efficacious bioconjugates. As the field of bioconjugation continues to advance, the rational selection of crosslinking agents based on a thorough understanding of their chemical properties and performance characteristics will remain a cornerstone of successful research and development.
References
A Researcher's Guide to Thiol Quantification: Comparing Ellman's Assay and its Alternatives for Pre-Maleimide Reaction Analysis
For researchers, scientists, and drug development professionals, the precise quantification of free thiol groups is a critical step prior to maleimide-based conjugation, ensuring optimal reaction stoichiometry and maximizing the yield of the desired product. This guide provides an objective comparison of the traditional Ellman's assay with modern alternatives, supported by experimental data, to facilitate an informed decision on the most suitable method for your specific application.
The conjugation of molecules to proteins and peptides via the reaction between a maleimide and a thiol group is a cornerstone of bioconjugation chemistry. The success of this reaction hinges on the accurate determination of free sulfhydryl groups (-SH) in the sample. Under- or over-estimation can lead to incomplete conjugation or unwanted side reactions, compromising the efficacy and homogeneity of the final product. Ellman's assay has long been the gold standard for this purpose due to its simplicity and cost-effectiveness. However, the emergence of more sensitive and versatile techniques warrants a careful evaluation of the available options.
Performance Comparison of Thiol Quantification Assays
The choice of a thiol quantification assay depends on several factors, including the required sensitivity, the sample matrix, and the available instrumentation. The following table summarizes the key performance characteristics of Ellman's assay and its common alternatives.
| Assay | Principle | Detection Method | Limit of Detection (LOD) | Linear Range | Key Advantages | Key Disadvantages |
| Ellman's Assay (DTNB) | Colorimetric | Absorbance at 412 nm | ~1-3 µM[1] | 1 - 100 µM | Simple, inexpensive, rapid, well-established[2] | Lower sensitivity, potential interference from non-thiol nucleophiles, pH-sensitive[2] |
| Aldrithiol™ (4,4'-dithiodipyridine) Assay | Colorimetric | Absorbance at 324 nm | ~1 µM | 1 - 100 µM | Works at lower pH (less interference), higher molar extinction coefficient than DTNB[3] | Absorbance in the UV range can be problematic with certain samples |
| Measure-iT™ Thiol Assay Kit (Fluorescent) | Fluorometric | Fluorescence (Ex/Em ~490/520 nm) | ~0.05 µM | 0.05 - 5 µM | High sensitivity (up to 400x more than Ellman's), broad dynamic range[4] | Higher cost, potential for fluorescence quenching |
| Thiol and Sulfide Quantitation Kit (Enzyme-based) | Colorimetric (enzymatic amplification) | Absorbance at 412 nm | ~0.2 µM | 0.2 - 20 µM | High sensitivity (about 100-fold greater than Ellman's)[4] | More complex protocol, potential for enzyme inhibition |
Experimental Protocols
Detailed methodologies for performing each of the compared assays are provided below.
Ellman's Assay Protocol
This protocol outlines the standard procedure for quantifying free thiols using 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).
Materials:
-
DTNB (Ellman's Reagent)
-
Reaction Buffer (e.g., 0.1 M sodium phosphate, pH 8.0)
-
Thiol-containing sample
-
Thiol standard (e.g., L-cysteine or reduced glutathione)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a DTNB stock solution: Dissolve DTNB in the reaction buffer to a final concentration of 4 mg/mL.
-
Prepare a thiol standard curve: Create a series of dilutions of the thiol standard in the reaction buffer.
-
Sample Preparation: Dilute the thiol-containing sample in the reaction buffer to ensure the concentration falls within the linear range of the assay.
-
Reaction: In a microplate well or cuvette, mix the sample or standard with the DTNB solution.
-
Incubation: Incubate the mixture at room temperature for 15 minutes.[5]
-
Measurement: Measure the absorbance at 412 nm.
-
Quantification: Determine the thiol concentration in the sample by comparing its absorbance to the standard curve.
Aldrithiol™ (4,4'-dithiodipyridine) Assay Protocol
This assay is an alternative colorimetric method that can be performed at a lower pH.
Materials:
-
4,4'-dithiodipyridine (4-DPS or Aldrithiol™)
-
Reaction Buffer (e.g., 0.1 M sodium phosphate, pH 7.0)
-
Thiol-containing sample
-
Thiol standard
-
Spectrophotometer
Procedure:
-
Prepare a 4-DPS stock solution: Dissolve 4-DPS in the reaction buffer.
-
Prepare a thiol standard curve: Create a series of dilutions of the thiol standard in the reaction buffer.
-
Sample Preparation: Dilute the sample in the reaction buffer.
-
Reaction: Mix the sample or standard with the 4-DPS solution.
-
Incubation: Incubate at room temperature. The reaction is typically rapid.
-
Measurement: Measure the absorbance at 324 nm.[3]
-
Quantification: Calculate the thiol concentration based on the standard curve.
Measure-iT™ Thiol Assay Kit Protocol
This protocol describes a highly sensitive fluorescence-based assay.
Materials:
-
Measure-iT™ Thiol Assay Kit (containing a thiol-reactive dye and buffer)
-
Thiol-containing sample
-
Thiol standard (often included in the kit)
-
Fluorescence microplate reader or fluorometer
Procedure:
-
Prepare the working solution: Dilute the thiol-reactive dye in the assay buffer according to the kit instructions.
-
Prepare a thiol standard curve: Prepare a dilution series of the provided thiol standard.
-
Sample Preparation: Dilute the sample in the assay buffer.
-
Reaction: Add the working solution to the samples and standards.
-
Incubation: Incubate for a short period at room temperature (typically around 5 minutes).[4]
-
Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., ~490 nm excitation and ~520 nm emission).[4]
-
Quantification: Determine the thiol concentration from the standard curve.
Thiol and Sulfide Quantitation Kit Protocol
This enzymatic amplification assay offers high sensitivity.
Materials:
-
Thiol and Sulfide Quantitation Kit (containing a disulfide-inhibited papain derivative, a chromogenic substrate, and other necessary reagents)
-
Thiol-containing sample
-
Thiol standard
-
Spectrophotometer or microplate reader
Procedure:
-
Reagent Preparation: Prepare the reagents as described in the kit manual.
-
Sample and Standard Preparation: Prepare dilutions of the sample and the thiol standard.
-
Reaction Initiation: The assay involves the reduction of a disulfide-inhibited papain by thiols, which activates the enzyme. The active enzyme then cleaves a chromogenic substrate.
-
Incubation: Incubate the reaction mixture as specified in the protocol.
-
Measurement: Measure the absorbance at 412 nm.[4]
-
Quantification: Calculate the thiol concentration using the standard curve.
Visualizing the Chemistry: Workflows and Reactions
To better understand the processes involved, the following diagrams illustrate the experimental workflow of Ellman's assay and the chemical reaction of a thiol with a maleimide.
Conclusion
The selection of an appropriate thiol quantification assay is a critical determinant of success in maleimide-based bioconjugation. While Ellman's assay remains a viable and economical option for many applications, its limitations in sensitivity can be a significant drawback for researchers working with precious or low-concentration samples. In such cases, fluorescent or enzyme-based assays offer superior sensitivity and a wider dynamic range, albeit at a higher cost. The Aldrithiol™ assay provides a useful alternative to Ellman's reagent when working at a lower pH is advantageous. By carefully considering the specific requirements of their experimental system and the comparative data presented in this guide, researchers can confidently select the optimal method to ensure accurate and reliable thiol quantification, paving the way for successful downstream conjugation reactions.
References
Stability Showdown: N-Aryl Maleimide Conjugates Outperform N-Alkyl Counterparts
A Comparative Guide for Researchers in Drug Development
In the realm of bioconjugation, particularly for the development of antibody-drug conjugates (ADCs), the stability of the linker connecting the antibody to the payload is paramount for therapeutic success. A thorough analysis of available data reveals a distinct advantage for N-aryl maleimides over traditional N-alkyl maleimides, with the former demonstrating significantly enhanced stability and reduced premature drug release. This guide provides an objective comparison, supported by experimental data and detailed protocols, for researchers, scientists, and drug development professionals.
The primary vulnerability of conventional N-alkyl maleimide-thiol conjugates lies in their susceptibility to a retro-Michael reaction.[1][2] This chemical process leads to the cleavage of the conjugate, resulting in the release of the payload before it reaches its intended target.[1][3] This premature deconjugation can decrease therapeutic efficacy and increase off-target toxicity.[1] In contrast, N-aryl maleimide conjugates exhibit superior stability due to an accelerated hydrolysis of the thiosuccinimide ring, which is formed upon conjugation to a thiol.[1][4] This ring-opening event results in a stable succinamic acid thioether that is resistant to the retro-Michael reaction, effectively "locking" the payload in place.[1][5]
Quantitative Stability Comparison
Experimental data consistently demonstrates the superior stability of N-aryl maleimide conjugates over their N-alkyl analogs in various stability-indicating assays. The key difference lies in the rate of two competing reactions: the undesirable retro-Michael reaction that leads to deconjugation, and the stabilizing hydrolysis of the thiosuccinimide ring.
| Conjugate Type | Deconjugation in Serum (7 days, 37°C) | Key Stability Factor |
| N-Aryl Maleimide Conjugate | < 20%[6][7] | Accelerated thiosuccinimide ring hydrolysis, preventing retro-Michael reaction.[1][4] |
| N-Alkyl Maleimide Conjugate | 35-67%[6][7] | Susceptibility to retro-Michael reaction, leading to significant deconjugation.[1][2] |
The electron-withdrawing nature of the aryl group in N-aryl maleimides is a key contributor to the accelerated rate of hydrolysis, leading to the rapid formation of the stable, ring-opened product.[4][8] This effectively outcompetes the retro-Michael reaction, ensuring the integrity of the conjugate in biological environments.[1]
The Chemical Pathways: A Tale of Two Fates
The stability of maleimide conjugates is governed by a balance between the initial conjugation and two subsequent, competing degradation or stabilization pathways.
Experimental Protocols
To enable researchers to validate these findings and assess the stability of their own conjugates, the following are detailed methodologies for key stability assays.
In Vitro Plasma Stability Assay
Objective: To determine the rate of conjugate degradation in a biological matrix.
Methodology:
-
Conjugate Preparation: Prepare the N-alkyl and N-aryl maleimide conjugates of the molecule of interest (e.g., an antibody-drug conjugate).
-
Incubation: Incubate the conjugates in plasma (e.g., human, mouse) at a concentration of 1 mg/mL at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).
-
Sample Processing: At each time point, quench the reaction and process the sample to remove plasma proteins. This can be achieved by methods such as affinity purification (if the conjugate has a tag) or precipitation.
-
LC-MS Analysis: Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of intact conjugate remaining. The percentage of intact conjugate is plotted against time to determine the stability profile.[9]
Thiol Challenge Assay
Objective: To assess the stability of the conjugate in the presence of a high concentration of a competing thiol, mimicking the in vivo environment.
Methodology:
-
Conjugate Preparation: Prepare the N-alkyl and N-aryl maleimide conjugates.
-
Incubation: Incubate the conjugates in a buffer (e.g., PBS, pH 7.4) containing a high concentration of a competing thiol, such as glutathione (GSH) or β-mercaptoethanol, at 37°C.[1][7]
-
Time Points: Collect aliquots at various time points.
-
LC-MS Analysis: Analyze the samples by LC-MS to monitor the decrease in the intact conjugate and the formation of the deconjugated product and the thiol-exchanged product.
Experimental Workflow Visualization
The general workflow for assessing the stability of maleimide conjugates is depicted below.
Conclusion
The evidence strongly supports the use of N-aryl maleimides over N-alkyl maleimides for applications requiring high in vivo stability, such as the development of therapeutic ADCs. The inherent chemical properties of N-aryl maleimides lead to a more stable conjugate by favoring a stabilizing hydrolysis reaction over the deconjugating retro-Michael reaction.[1] Researchers and drug developers can leverage this enhanced stability to produce more robust and effective bioconjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. vectorlabs.com [vectorlabs.com]
- 4. kinampark.com [kinampark.com]
- 5. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
A Researcher's Guide to In Vitro Cytotoxicity Assays for Maleimide-Conjugated Biomolecules
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of common in vitro cytotoxicity assays for evaluating biomolecules conjugated via maleimide chemistry. It includes supporting data, detailed experimental protocols, and visualizations to clarify complex processes.
The development of targeted therapeutics, such as Antibody-Drug Conjugates (ADCs), represents a significant advancement in cancer therapy.[1] These complex biomolecules combine the targeting specificity of an antibody with the potent cell-killing ability of a cytotoxic drug.[2][] A critical component in the design of ADCs is the linker used to attach the cytotoxic payload to the antibody.[4] Maleimide-based linkers are widely used due to their specific reactivity with thiol groups on the cysteine residues of antibodies.[4][5]
However, the stability of the resulting thioether bond is a crucial factor, as premature release of the cytotoxic payload in circulation can lead to off-target toxicity.[4][6][7] Conversely, an overly stable linker might prevent the efficient release of the drug within the target cancer cell. Therefore, rigorous in vitro cytotoxicity testing is essential to determine the potency, specificity, and safety profile of these maleimide-conjugated biomolecules.
Comparing In Vitro Cytotoxicity Assays
A variety of assays are available to measure the cytotoxic effects of maleimide-conjugated biomolecules. These tests typically involve exposing cancer cell lines to the conjugate and measuring cell viability or death. The choice of assay can depend on the mechanism of action of the cytotoxic payload and potential interferences.[8][9] Below is a comparison of commonly used methods.
| Assay | Principle | Endpoint Measured | Advantages | Disadvantages |
| MTT/XTT Assay | Enzymatic reduction of a tetrazolium salt (MTT or XTT) by mitochondrial dehydrogenases in viable cells to form a colored formazan product.[10] | Cell viability (metabolic activity) | Well-established, cost-effective, high-throughput. | Can be affected by compounds that alter cellular metabolism; formazan crystals require a solubilization step (MTT).[9] |
| LDH Release Assay | Measurement of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium. | Cell death (membrane integrity) | Measures cell death directly; non-destructive to remaining cells. | Less sensitive for early-stage cytotoxicity; can have high background from serum in media. |
| CellTiter-Glo® (ATP Assay) | A luciferase-based assay that measures the amount of ATP present, which is an indicator of metabolically active cells. | Cell viability (ATP levels) | High sensitivity, fast, simple protocol, suitable for high-throughput screening. | Signal can be affected by compounds that interfere with ATP metabolism or luciferase activity.[9] |
| Real-Time Cell Analysis (RTCA) | Measures changes in electrical impedance as cells attach and proliferate on microelectrodes integrated into the bottom of the culture plate. | Cell number, proliferation, morphology (label-free) | Provides kinetic data on cytotoxicity; label-free and non-invasive. | Requires specialized equipment; sensitive to changes in cell adhesion that may not correlate with cytotoxicity. |
| Apoptosis Assays (e.g., Caspase-Glo®) | Measures the activity of caspases, key enzymes in the apoptotic pathway, often through a luminescent or fluorescent signal. | Apoptosis (caspase activity) | Provides mechanistic insight into the mode of cell death. | May not detect non-apoptotic cell death; timing of the assay is critical. |
Quantitative Data: In Vitro Potency of Maleimide-Conjugated ADCs
The potency of an ADC is typically expressed as its half-maximal inhibitory concentration (IC50), the concentration required to inhibit the growth of cancer cells by 50%.[11] The following table summarizes representative cytotoxicity data for various maleimide-conjugated ADCs, illustrating how potency is affected by the target antigen, cell line, and linker-payload combination.
Note: The data presented is compiled from different sources to illustrate comparative principles. Direct comparison between studies should be made with caution due to variations in experimental conditions.[2]
| ADC Target | Cell Line | Payload | Linker Type | IC50 (nM) | Reference |
| HER2 | BT-474 (HER2-positive) | MMAE | Di-maleimide | 8.5 | [11] |
| HER2 | MCF-7 (HER2-negative) | MMAE | Di-maleimide | >1000 | [11] |
| HER2 | SK-BR-3 (HER2-positive) | DM1 | Di-maleimide | 15.2 | [11] |
| HER2 | NCI-N87 (HER2-positive) | MMAE | Maleamic Methyl Ester | 0.02 - 0.2 | [5][7] |
| CD30 | L540cy (CD30-positive) | MMAE | Maleimide-vc | 0.5 | [11] |
| FGFR1 | NCI-H1581 (FGFR1-positive) | MMAE | Maleimide-PEG4-vc | ~10-100 | [12] |
| FGFR1 | HCC-95 (FGFR1-negative) | MMAE | Maleimide-PEG4-vc | >200 | [12] |
Visualizing Key Processes
To better understand the context of these assays, the following diagrams illustrate the fundamental chemistry and biological pathways involved.
Caption: Thiol-Maleimide conjugation chemistry for ADC creation.
References
- 1. Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB01550A [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative analysis of eight cytotoxicity assays evaluated within the ACuteTox Project - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of different cytotoxicity assays for in vitro evaluation of mesoporous silica nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. kosheeka.com [kosheeka.com]
- 11. benchchem.com [benchchem.com]
- 12. Drug Conjugation via Maleimide–Thiol Chemistry Does Not Affect Targeting Properties of Cysteine-Containing Anti-FGFR1 Peptibodies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficiency of Maleimide Quenching Agents
In bioconjugation, particularly in the development of antibody-drug conjugates (ADCs), the specific and efficient reaction between a maleimide and a thiol group is a cornerstone technique. After the primary conjugation reaction, any unreacted maleimide groups must be deactivated or "quenched" to prevent undesirable side reactions. This guide provides a comprehensive comparison of common maleimide quenching agents, supported by experimental data and detailed protocols to assist researchers in selecting the optimal agent for their specific application.
Introduction to Maleimide Quenching
The quenching of excess maleimide is a critical step to ensure the homogeneity and stability of the final bioconjugate.[1] Unquenched maleimides can lead to off-target reactions, such as crosslinking with other thiol-containing molecules, which can result in aggregation and loss of biological activity. The process involves the addition of a small molecule containing a free thiol group, which reacts with the remaining maleimide to form a stable, non-reactive thioether bond.[1] The efficiency of a quenching agent is determined by several factors, including its reaction kinetics, specificity, and the stability of the resulting adduct.
Common Maleimide Quenching Agents: A Comparison
The most frequently used maleimide quenching agents are small molecules possessing a free sulfhydryl group. The selection of a suitable quenching agent depends on the specific requirements of the experimental workflow, including the desired reaction time and the chemical environment of the bioconjugate. Below is a comparison of common quenching agents.
| Quenching Agent | Key Features | Recommended Concentration | Recommended Reaction Time |
| L-Cysteine | A natural amino acid, effective and widely used. The reaction is typically rapid.[2] | 10-50 mM | ~15 minutes |
| N-Acetylcysteine (NAC) | A derivative of L-cysteine, it is also a highly effective quenching agent. | 10-50 mM | ~15 minutes |
| 2-Mercaptoethanol (BME) | A potent reducing agent that can also be used for quenching. It has a strong, unpleasant odor and should be handled in a fume hood.[3] | 10-50 mM | ~15 minutes |
| Dithiothreitol (DTT) | A strong reducing agent containing two thiol groups. It is highly effective at quenching but must be used with caution as it can reduce disulfide bonds within the protein if not properly controlled. | 10-50 mM | ~15 minutes |
| Glutathione (GSH) | A tripeptide that is a major antioxidant in cells. It is an effective quenching agent. | 10-50 mM | ~15 minutes |
Factors Influencing Quenching Efficiency
The efficiency of the maleimide quenching reaction is influenced by several key parameters:
-
pH: The reaction between a maleimide and a thiol is highly pH-dependent. The optimal pH range is between 6.5 and 7.5.[4] Within this range, the maleimide group shows high selectivity for thiols. At pH values above 7.5, the maleimide group becomes more susceptible to hydrolysis and can also react with primary amines, such as the side chain of lysine residues.[4]
-
Reaction Kinetics: The reaction of maleimides with thiols follows second-order kinetics. The reaction rate is influenced by the concentration of both the maleimide and the quenching agent. The reaction with L-cysteine is reported to be very fast, often reaching completion in less than two minutes.[2][5]
-
Stability of the Thioether Adduct: The bond formed between a maleimide and a thiol, a thiosuccinimide linkage, can undergo a retro-Michael reaction, leading to the dissociation of the conjugate.[6] This is a critical consideration for the long-term stability of the bioconjugate. The stability of the adduct can be influenced by the structure of the maleimide and the quenching agent. Hydrolysis of the succinimide ring can occur, which results in a more stable, ring-opened product that is resistant to the retro-Michael reaction.[6][7][8]
Experimental Protocols
Protocol 1: General Maleimide Quenching Procedure
This protocol outlines a general method for quenching unreacted maleimides following a bioconjugation reaction.
-
Prepare Quenching Agent Stock Solution: Prepare a 1 M stock solution of the chosen quenching agent (e.g., L-cysteine) in a suitable buffer (e.g., PBS, pH 7.2).
-
Add Quenching Agent: Add the quenching agent stock solution to the conjugation reaction mixture to achieve a final concentration of 10-50 mM.
-
Incubate: Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
-
Purification: Remove the excess quenching agent and the quenched maleimide adduct from the final conjugate using a suitable purification method such as size-exclusion chromatography (e.g., a desalting column), dialysis, or tangential flow filtration.[1]
Protocol 2: HPLC-Based Assay for Monitoring Quenching Efficiency
This protocol describes how to use reverse-phase high-performance liquid chromatography (RP-HPLC) to monitor the progress and efficiency of the quenching reaction.[9]
-
Reaction Sampling: At various time points during the quenching reaction, take an aliquot of the reaction mixture.
-
Quench the Aliquot: Immediately stop the reaction in the aliquot by adding a strong acid, such as 0.5% formic acid, to lower the pH.[9]
-
HPLC Analysis: Analyze the quenched aliquots by RP-HPLC.
-
Column: Use a C18 column.
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% trifluoroacetic acid (TFA) is typically used.
-
Detection: Monitor the elution profile using a UV detector at a wavelength suitable for the bioconjugate and quenching agent (e.g., 280 nm for proteins).
-
-
Data Analysis: Integrate the peak areas corresponding to the unquenched bioconjugate, the quenched bioconjugate, and the free quenching agent to determine the extent of the reaction over time.
Visualizing the Process
To better understand the workflow and the chemical reactions involved, the following diagrams have been generated.
Figure 1. Chemical reaction of maleimide quenching.
Figure 2. General experimental workflow for maleimide quenching.
Figure 3. Comparison of quenching agent characteristics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Conjugation of Antibodies and siRNA Duplexes to Polymer Nanoparticles via Maleimide–Thiol Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. Long-term stabilization of maleimide-thiol conjugates. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of N-(2-Furylmethyl)maleimide: A Comprehensive Guide for Laboratory Professionals
For immediate release:
This document provides essential safety and logistical information for the proper disposal of N-(2-Furylmethyl)maleimide, a reagent commonly used in bioconjugation and drug development. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance. The information is targeted toward researchers, scientists, and professionals in the drug development field.
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazard associated with this compound stems from its maleimide functional group. Maleimides are reactive compounds that can act as alkylating agents. Safety Data Sheets (SDS) for analogous maleimide compounds indicate they can be harmful if swallowed, cause severe skin burns and eye damage, and may trigger an allergic skin reaction.[1][2] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment.
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory. Double-gloving is recommended for direct handling.[2]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to protect against splashes.[2]
-
Lab Coat: A full-length laboratory coat must be worn to prevent skin contact.[2]
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[3]
Quantitative Hazard Summary
The following table summarizes the key hazard classifications for maleimide-containing compounds, which should be considered when handling this compound.
| Hazard Statement | GHS Classification | Precautionary Measures |
| Harmful if swallowed.[1] | Acute Toxicity, Oral (Category 4)[1] | Do not eat, drink, or smoke when using this product. If swallowed, rinse your mouth.[3] |
| Causes severe skin burns and eye damage.[1] | Skin Corrosion/Irritation (Category 1)[1] | Wear protective gloves, protective clothing, eye protection, and face protection. If on skin or in eyes, rinse immediately with plenty of water for several minutes and seek immediate medical attention.[1][3] |
| May cause an allergic skin reaction.[1] | Skin Sensitization (Category 1)[1] | Avoid breathing dust/fume/gas/mist/vapors/spray. Contaminated work clothing should not be allowed out of the workplace.[3] |
| Toxic/Fatal in contact with skin or if inhaled.[3][4] | Acute Toxicity, Dermal/Inhalation (Category 1, 3 or 4) | Use only outdoors or in a well-ventilated area.[3] Immediately call a poison center or doctor if inhaled or on skin.[3] |
Step-by-Step Disposal Procedures
The following procedures outline the safe disposal of this compound in various forms within a laboratory setting.
To minimize the reactivity of the waste, it is best practice to deactivate the maleimide group by reacting it with an excess of a thiol-containing compound such as β-mercaptoethanol (BME) or dithiothreitol (DTT).[5]
Experimental Protocol for Deactivation:
-
Prepare a Quenching Solution: In a fume hood, prepare a solution of a thiol-containing compound (e.g., ~100 mM β-mercaptoethanol or dithiothreitol) in a suitable buffer (e.g., phosphate-buffered saline, PBS).[5]
-
Reaction: In a designated chemical waste container, add the this compound waste to a 10-fold molar excess of the quenching solution.[5]
-
Incubation: Gently mix the solution and allow the reaction to proceed for at least 2 hours at room temperature to ensure the complete deactivation of the maleimide group.[5]
Proper segregation of waste is a critical step in safe disposal.
-
Unused Solid this compound:
-
Keep in its original, sealed container whenever possible.[2]
-
Label as "Hazardous Waste: Unused this compound".
-
-
Deactivated Liquid Waste:
-
Contaminated Solid Waste:
-
Empty Containers:
-
The original container of this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
-
The first rinsate must be collected and disposed of as hazardous liquid waste.[5]
-
After triple-rinsing and air-drying in a fume hood, the container can be disposed of in the regular trash after defacing the label.[5]
-
Storage and Final Disposal
All hazardous waste must be stored and disposed of in compliance with institutional and regulatory guidelines.
-
Storage: Store all waste containers in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials.[2]
-
Disposal: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2][5] Complete all necessary hazardous waste disposal forms as required by your institution.
Spill Management Protocol
In the event of a spill of solid this compound powder:
-
Evacuate and Secure: Evacuate non-essential personnel from the area and ensure the area is well-ventilated.[2]
-
Wear PPE: Don appropriate PPE, including gloves, eye protection, a lab coat, and respiratory protection if necessary.[2]
-
Containment: Gently cover the spill with an inert absorbent material like sand or vermiculite.[2]
-
Cleanup: Carefully collect the powder and cleanup materials using a scoop or dustpan. Do not use a vacuum cleaner, as this can disperse the fine powder into the air.[2]
-
Disposal: Place all collected materials into a sealed container and label it as hazardous waste.[2]
-
Decontamination: Clean the contaminated surface thoroughly with a detergent solution, followed by a water rinse. Collect all cleaning solutions as hazardous liquid waste.[2]
Visual Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling N-(2-Furylmethyl)maleimide
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical reagents is paramount. This document provides immediate, essential safety and logistical information for the use of N-(2-Furylmethyl)maleimide, including personal protective equipment (PPE) guidelines, handling procedures, and disposal plans.
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is crucial to minimize exposure and ensure personal safety when handling this compound. This compound is harmful if swallowed, in contact with skin, or if inhaled, and can cause severe skin burns, eye damage, and allergic skin reactions.[1][2] The following table summarizes the required PPE.
| Protection Type | Specific Recommendations | Standards |
| Eye Protection | Tightly fitting safety goggles with side-shields.[3] | EN 166 (EU) or NIOSH (US) approved.[3][4] |
| Hand Protection | Chemical-impermeable gloves. Always inspect gloves prior to use. | Must satisfy EU Directive 89/686/EEC and the standard EN 374.[3] |
| Skin and Body Protection | Wear fire/flame resistant and impervious clothing.[3] Protective clothing should be suitable to prevent skin exposure.[5][6] | - |
| Respiratory Protection | A full-face respirator is necessary if exposure limits are exceeded or if irritation occurs.[3] Required when dusts are generated.[7] | NIOSH/MSHA or European Standard EN 136 / EN 149 approved respirator.[4][5] |
Operational and Disposal Plans
Proper operational procedures and waste disposal are critical for laboratory safety and environmental protection.
Handling and Storage:
-
Handle in a well-ventilated area, preferably under a chemical fume hood.[3][4][5]
-
Avoid the formation of dust and aerosols.[3]
-
Use non-sparking tools and prevent fire from electrostatic discharge.[3]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][3]
-
Do not eat, drink, or smoke when using this product.[2][5][7]
Spill Management:
-
In case of a spill, evacuate personnel to a safe area.[3]
-
Remove all sources of ignition.[3]
-
Wear appropriate PPE, including chemical impermeable gloves and safety goggles.[3]
-
Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[3]
Disposal:
-
Dispose of this compound and its containers in accordance with local, regional, and national regulations.[2][3]
-
Contaminated materials should be disposed of promptly.[3]
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][2][5] |
| Skin Contact | Immediately take off all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[1][2][5] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2][5] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[1][2][5] |
Safe Handling Workflow
The following diagram illustrates the step-by-step process for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
